Imidazoline acetate
Description
Structure
2D Structure
Properties
CAS No. |
12379-40-7 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
acetic acid;4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H6N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h3H,1-2H2,(H,4,5);1H3,(H,3,4) |
InChI Key |
CAZBGNGNIZEMPG-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CN=CN1 |
Canonical SMILES |
CC(=O)O.C1CN=CN1 |
Synonyms |
Imidazoline acetate |
Origin of Product |
United States |
Foundational & Exploratory
Imidazoline acetate synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Imidazoline Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazoline acetates are a versatile class of compounds with significant industrial and pharmaceutical applications, ranging from corrosion inhibitors and surfactants to agonists for imidazoline receptors.[1][2][3] Their synthesis typically involves the condensation of fatty acids with polyamines, followed by neutralization with acetic acid. This technical guide provides a comprehensive overview of the synthesis and characterization of imidazoline acetates. It includes detailed experimental protocols for their preparation and analysis using modern spectroscopic and chromatographic techniques. Furthermore, this document presents quantitative data in structured tables and visualizes key workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of fatty acid-derived imidazoline acetates is generally a two-step process: (1) amidation and cyclization to form the imidazoline ring, and (2) neutralization or acylation with acetic acid or its anhydride.[4][5][6]
General Synthesis Pathway
The primary route involves the reaction of a fatty acid with a polyamine, such as diethylenetriamine (DETA) or aminoethylethanolamine (AEEA).[4][5] The process begins with an amidation reaction, followed by an intramolecular cyclization at elevated temperatures to form the imidazoline ring.[4] The resulting imidazoline base is then neutralized with acetic acid to yield the final this compound salt.[6]
A typical reaction involves heating a fatty acid (e.g., oleic acid, stearic acid) with a polyamine.[4][7] The initial phase of the reaction, forming the amide intermediate, occurs at temperatures around 110-175°C.[7][8] Subsequently, the temperature is raised to 190-250°C to facilitate the dehydration and cyclization that forms the imidazoline ring.[7][8]
References
- 1. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. US2200815A - Imidazoline derivatives and process - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of Imidazoline Acetate
Abstract: Imidazoline and its derivatives represent a critical class of corrosion inhibitors widely utilized in industries such as oil and gas. Their efficacy stems from a multifaceted mechanism of action involving adsorption onto metal surfaces, forming a protective barrier that mitigates corrosive attacks. This technical guide provides a detailed exploration of the molecular structure, mechanism of action, and experimental evaluation of imidazoline-based inhibitors. It synthesizes data from electrochemical studies, surface analysis, and computational chemistry to offer a comprehensive overview for researchers and scientists. Key quantitative data are presented in structured tables, and detailed experimental protocols are outlined. Furthermore, logical and experimental workflows are visualized through diagrams to elucidate the core concepts of imidazoline's corrosion inhibition properties.
Core Inhibition Mechanism
The primary mechanism by which imidazoline inhibitors protect metal surfaces is through adsorption . The inhibitor molecules form a thin, persistent film on the metal, creating a barrier between the metal and the corrosive environment.[1][2][3] This process is governed by the unique molecular structure of imidazoline compounds and involves a combination of physical and chemical interactions.
Molecular Structure
The effectiveness of an imidazoline inhibitor is directly related to its molecular structure, which typically consists of three key functional parts:
-
Imidazoline Headgroup: A five-membered heterocyclic ring containing two nitrogen atoms and π-electrons.[3][4] This polar head is the primary anchor for adsorption. The lone pair electrons on the nitrogen atoms facilitate strong coordination with the metal surface.[2][3][4]
-
Pendant Group: An amine-containing side chain that enhances adsorption and helps anchor the molecule to the metal surface.[1][3][4]
-
Hydrophobic Tail: A long hydrocarbon chain that extends away from the metal surface after adsorption.[1][3] This tail forms a non-polar, hydrophobic layer that repels water and other corrosive agents.[1][4]
Caption: General molecular structure of an imidazoline corrosion inhibitor.
Adsorption Pathways: Physisorption and Chemisorption
The adsorption of imidazoline onto a metal surface is a mixed-mode process, involving both physisorption and chemisorption.[4]
-
Physisorption: In acidic environments, such as CO2-saturated brine, the nitrogen atoms in the imidazoline ring and pendant group can become protonated, giving the molecule a positive charge.[5][6] This leads to electrostatic attraction between the cationic inhibitor and the metal surface, which is typically negatively charged in the presence of adsorbed anions like chloride (Cl⁻).[5][6]
-
Chemisorption: This involves a stronger interaction through the formation of coordinate covalent bonds. It occurs via the sharing of lone pair electrons from the nitrogen atoms with the vacant d-orbitals of the metal atoms (e.g., iron).[2][7] The π-electrons from the imidazoline ring can also participate in this bonding.[4] Electron-donating substituents on the imidazoline molecule can enhance this interaction and improve inhibition performance.[7]
The result of this adsorption is a self-assembled monolayer (SAM) or a more complex film that effectively isolates the metal.[8] This film increases the hydrophobicity of the surface, further preventing water from reaching the metal.[4][9]
Caption: Mechanism of imidazoline adsorption and corrosion inhibition.
Quantitative Data Presentation
The performance of imidazoline inhibitors is quantified using various techniques. The data below is representative of typical findings from electrochemical and weight loss experiments.
Table 1: Electrochemical Parameters for Carbon Steel in the Presence of Imidazoline Inhibitor
Data synthesized from typical results reported in literature.[1][4][9][10]
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (η%) |
|---|---|---|---|---|---|
| 0 (Blank) | -650 | 250 | 150 | 300 | - |
| 50 | -635 | 55 | 680 | 150 | 78.0 |
| 100 | -620 | 28 | 1350 | 95 | 88.8 |
| 300 | -610 | 19 | 336.5 | 60 | 92.4[4] |
| 500 | -615 | 21 | 2100 | 75 | 91.6 |
-
Ecorr (Corrosion Potential): A slight shift indicates the inhibitor affects both anodic and cathodic reactions (mixed-type).
-
icorr (Corrosion Current Density): A significant decrease demonstrates a lower corrosion rate.
-
Rct (Charge Transfer Resistance): A substantial increase signifies the formation of an insulating protective film that hinders charge transfer.[4]
-
Cdl (Double Layer Capacitance): A decrease suggests the replacement of water molecules at the metal surface by the organic inhibitor molecules.
-
Inhibition Efficiency (η%): Calculated from either icorr or Rct values, showing the percentage reduction in corrosion rate.
Table 2: Inhibition Efficiency from Weight Loss Measurements
Data based on typical results from gravimetric studies.[11][12][13]
| Inhibitor Conc. (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |
|---|---|---|
| 0 (Blank) | 5.8 | - |
| 25 | 0.98 | 83.1[13] |
| 50 | 0.65 | 88.8 |
| 100 | 0.17 | 97.1[13] |
| 200 | 0.15 | 97.4 |
Experimental Protocols
Evaluating the efficacy of imidazoline inhibitors requires a combination of electrochemical, surface analytical, and gravimetric techniques.
Caption: Standard experimental workflow for evaluating corrosion inhibitors.
Electrochemical Measurements
-
Apparatus: A standard three-electrode glass cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Procedure (Potentiodynamic Polarization - PDP):
-
Immerse the working electrode in the corrosive solution with and without the inhibitor.
-
Allow the Open Circuit Potential (OCP) to stabilize (typically 1 hour).[4]
-
Scan the potential in both anodic and cathodic directions from the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Extrapolate the Tafel plots from the resulting polarization curve to determine icorr and Ecorr.
-
-
Procedure (Electrochemical Impedance Spectroscopy - EIS):
-
After OCP stabilization, apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent electrical circuit to extract parameters like Rct and Cdl.[1]
-
Weight Loss Method
-
Procedure:
-
Clean, dry, and weigh metal coupons to a high precision.
-
Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a set duration (e.g., 6-72 hours) and temperature.[12]
-
After immersion, remove the coupons, clean them according to standards (e.g., ASTM G1-03) to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency from the mass loss.
-
Surface Analysis
-
Scanning Electron Microscopy (SEM): Used to visually inspect the surface morphology of the metal coupons after the corrosion test.[4] In the presence of an effective inhibitor, the surface should show significantly less damage, pitting, and general corrosion compared to the blank sample.
-
X-ray Photoelectron Spectroscopy (XPS): This technique is used to analyze the elemental composition of the surface film.[12] By detecting elements like Nitrogen (N 1s) and Carbon (C 1s) on the metal surface exposed to the inhibitor, XPS can confirm the adsorption of the imidazoline molecules.[12]
Quantum Chemical Calculations
-
Methodology: Computational methods like Density Functional Theory (DFT) are used to model the imidazoline molecule.[11]
-
Analysis: These calculations determine electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters help predict the reactivity of the molecule and identify the active sites (like the N atoms) that are most likely to participate in adsorption on the metal surface.[11][14]
References
- 1. content.ampp.org [content.ampp.org]
- 2. What is imidazoline corrosion inhibitor?|News|UNPChemicals [unpchemicals.com]
- 3. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 4. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. sylzyhg.com [sylzyhg.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigation imidazoline derivatives obtained from synthetic petroleum acids as corrosion inhibitor (2016) | L.M. Afandiyeva | 4 Citations [scispace.com]
- 14. Theoretical Approach to the Corrosion Inhibition of Some Imidazoline Derivatives on Iron Surface Using Molecular Dynamic Simulations and Quantum Chemical Calculations [ijsr.net]
The Genesis and Evolution of Imidazoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of imidazoline compounds, from their initial synthesis to the elucidation of their complex pharmacology and the identification of specific imidazoline receptors. This document provides a comprehensive overview of the key milestones, experimental methodologies, and signaling pathways that have shaped our understanding of this important class of molecules.
A Historical Overview: From Serendipity to Specificity
The journey of imidazoline compounds began in the late 19th century with early synthetic explorations. However, their pharmacological significance was not realized until the mid-20th century. A pivotal moment was the synthesis of clonidine in the 1960s by Boehringer Ingelheim, initially intended as a nasal decongestant.[1][2] Serendipitous observations of its potent antihypertensive and sedative effects in humans led to its repositioning as a centrally acting antihypertensive agent.[1][2]
Initially, the effects of clonidine and other structurally related compounds were attributed solely to their activity as agonists at α2-adrenergic receptors.[3] However, in 1977, Ruffolo's work began to challenge this paradigm by demonstrating that imidazolines and phenethylamines do not interact with adrenoceptors in the same manner.[4][5] This laid the groundwork for the concept of "imidazoline-preferring receptors."[4] Subsequent research in the 1980s provided further evidence for the existence of non-adrenergic binding sites for imidazolines, particularly in the brainstem.[3][4] This led to the formal classification of imidazoline receptors into distinct subtypes.[4][5]
A significant advancement in the field was the development of second-generation centrally acting antihypertensives, such as moxonidine and rilmenidine.[3] These compounds exhibited a greater selectivity for imidazoline receptors over α2-adrenoceptors, resulting in a more favorable side-effect profile, particularly with reduced sedation.[3][6] This further solidified the importance of imidazoline receptors as distinct therapeutic targets.
The following timeline highlights key milestones in the discovery and history of imidazoline compounds:
-
1960s: Clonidine is synthesized and subsequently identified as a potent antihypertensive agent.[1][2]
-
1977: Ruffolo provides initial evidence that imidazolines interact with adrenoceptors differently than traditional phenethylamines.[4][5]
-
1980s: The existence of non-adrenergic imidazoline binding sites is proposed and investigated.[3][4]
-
Late 1980s/Early 1990s: The classification of imidazoline receptors into I1 and I2 subtypes is proposed by Ernsberger.[4][5]
-
1990s: The development of more selective I1 receptor ligands like moxonidine and rilmenidine reinforces the therapeutic relevance of imidazoline receptors.[3][6] The I3 receptor subtype, involved in insulin secretion, is identified.[6][7]
Imidazoline Receptor Subtypes and Their Ligands
Three main subtypes of imidazoline receptors have been characterized, each with distinct tissue distributions, pharmacological profiles, and physiological roles.[6][7]
-
I1 Imidazoline Receptors: Primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, these receptors are implicated in the central regulation of blood pressure.[3][8] Activation of I1 receptors leads to a reduction in sympathetic outflow, resulting in a hypotensive effect.[8]
-
I2 Imidazoline Receptors: These receptors are widely distributed in the brain and peripheral tissues, including the liver and kidneys.[9] They are associated with monoamine oxidase (MAO) and are being investigated for their potential roles in pain modulation, neuroprotection, and psychiatric disorders.[9][10][11]
-
I3 Imidazoline Receptors: Predominantly found in pancreatic β-cells, I3 receptors are involved in the regulation of insulin secretion.[6][7][9]
The table below summarizes the binding affinities (Ki values) of key imidazoline ligands for imidazoline and α-adrenergic receptor subtypes.
| Compound | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |
| Agonists | |||
| Clonidine | ~15-50 | >1000 | ~10-50 |
| Moxonidine | ~5-20 | >1000 | ~200-1000 |
| Rilmenidine | ~20-80 | >1000 | ~500-2000 |
| Antagonists | |||
| Idazoxan | ~5-20 | ~2-10 | ~5-20 |
| Efaroxan | ~10-50 | ~50-200 | ~10-50 |
Note: Ki values are approximate and can vary depending on the tissue preparation, radioligand used, and experimental conditions. Data compiled from multiple sources.
Signaling Pathways of Imidazoline Receptors
The signaling mechanisms downstream of imidazoline receptor activation are complex and distinct for each subtype.
I1 Imidazoline Receptor Signaling
Activation of the I1 imidazoline receptor is coupled to a G-protein and initiates a signaling cascade involving phosphatidylcholine-selective phospholipase C (PC-PLC).[12][13][14] This leads to the hydrolysis of phosphatidylcholine and the generation of the second messenger diacylglycerol (DAG).[12][13][14] Downstream effects include the modulation of MAP kinase pathways and inhibition of the Na+/H+ exchanger.[15]
I2 Imidazoline Receptor Signaling
The I2 imidazoline receptor is structurally and functionally distinct from the I1 subtype. A significant portion of I2 binding sites are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO-A and MAO-B).[10][11] Ligands binding to I2 sites can allosterically modulate MAO activity, thereby influencing the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11] This modulation of neurotransmitter levels is thought to underlie the potential therapeutic effects of I2 ligands in pain and neuroprotection.[11]
I3 Imidazoline Receptor Signaling
The I3 imidazoline receptor plays a role in regulating insulin secretion from pancreatic β-cells.[6][7] Evidence suggests that the I3 receptor is associated with the Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel.[6][7] Activation of I3 receptors is proposed to lead to the closure of these channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[16][17]
Key Experimental Protocols
The characterization of imidazoline receptors and their ligands has relied heavily on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the affinity of an unlabeled test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Tissue homogenates or cell membranes expressing the imidazoline receptor of interest.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]clonidine for I1 receptors, [3H]idazoxan for I2 receptors).
-
Test Compound: Unlabeled imidazoline compound to be tested.
-
Non-specific Binding Control: A high concentration of a known ligand to saturate all specific binding sites (e.g., unlabeled clonidine or idazoxan).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Prepare tubes for total binding (containing only radioligand and membrane preparation) and non-specific binding (containing radioligand, membrane preparation, and a saturating concentration of a non-labeled ligand).
-
Incubation: Add the membrane preparation to all tubes to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.
Example: Measurement of Inositol Phosphate Accumulation (for Gq-coupled receptors, though I1 is linked to PC-PLC, similar principles apply to measuring second messengers)
-
Cell Culture: Culture cells expressing the imidazoline receptor of interest.
-
Labeling: Incubate the cells with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Wash the cells and stimulate them with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions using scintillation counting.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the logarithm of the agonist concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).
Conclusion and Future Directions
The discovery and exploration of imidazoline compounds and their receptors represent a classic example of pharmacological evolution, moving from a single-target hypothesis to a more nuanced understanding of multiple receptor subtypes and complex signaling pathways. The development of selective ligands has not only provided valuable tools for dissecting these pathways but has also led to the introduction of safer and more effective therapeutic agents.
Future research in this field is likely to focus on several key areas:
-
Molecular Identification and Structural Biology: The definitive cloning and structural characterization of all imidazoline receptor subtypes will provide invaluable insights into their function and facilitate structure-based drug design.
-
Elucidation of Novel Signaling Pathways: A deeper understanding of the downstream signaling cascades and interacting proteins for each receptor subtype will uncover new therapeutic targets.
-
Therapeutic Expansion: The exploration of the role of imidazoline receptors in a wider range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, holds significant promise for the development of novel treatments.
The ongoing investigation into the multifaceted world of imidazoline compounds continues to be a vibrant and promising area of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A historical perspective: development of clonidine | Semantic Scholar [semanticscholar.org]
- 3. Historic aspects in the identification of the I1 receptor and the pharmacology of imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Imidazoline receptors. Historic review and current status of knowledge] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Imidazoline receptors. Historic review and current status of knowledge]. | Semantic Scholar [semanticscholar.org]
- 6. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 10. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 11. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupling of I1-imidazoline receptors to diacylglyceride accumulation in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazoline I(1) receptor-induced activation of phosphatidylcholine-specific phospholipase C elicits mitogen-activated protein kinase phosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazoline acetate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazoline acetate, a salt of the heterocyclic compound 2-imidazoline, belongs to a class of molecules that have garnered significant interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, and delves into the broader context of imidazoline receptor pharmacology, which is central to the biological activity of its derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the extensive research on imidazoline receptor ligands to provide a foundational understanding for researchers. This guide includes a summary of relevant quantitative data, an overview of generalized experimental protocols, and detailed diagrams of key signaling pathways to facilitate further investigation into this compound class.
Chemical and Physical Properties of this compound
This compound is identified by the Chemical Abstracts Service (CAS) number 12379-40-7 .[1] Its chemical structure consists of a 2-imidazoline cation and an acetate anion. The fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 12379-40-7 | [1] |
| Molecular Formula | C₅H₁₀N₂O₂ | [1] |
| Molecular Weight | 130.15 g/mol | [1] |
| IUPAC Name | acetic acid;4,5-dihydro-1H-imidazole | [1] |
| Synonyms | 1H-Imidazole, dihydro-, monoacetate; Acetic acid, compd. with 2-imidazoline | [1] |
Imidazoline Receptors and Their Signaling Pathways
The physiological effects of many imidazoline derivatives are mediated through their interaction with specific imidazoline receptors, which are distinct from adrenergic receptors. There are three main classes of imidazoline receptors: I₁, I₂, and I₃.
I₁-Imidazoline Receptors
The I₁ receptor is primarily involved in the central regulation of blood pressure. Activation of I₁ receptors in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic outflow, resulting in a hypotensive effect.
The signaling cascade initiated by I₁ receptor activation is not fully elucidated but is known to be distinct from typical G-protein coupled receptor pathways that involve adenylyl cyclase or phospholipase C-β. Evidence suggests a link to the phosphatidylcholine-specific phospholipase C (PC-PLC) pathway, leading to the generation of diacylglycerol (DAG) from phosphatidylcholine. This pathway can subsequently activate protein kinase C (PKC) isoforms and influence downstream cellular responses.
Caption: I₁-Imidazoline Receptor Signaling Pathway.
I₂-Imidazoline Receptors
I₂ receptors are located on the outer mitochondrial membrane and are allosterically linked to monoamine oxidase (MAO). Their function is less clear than that of I₁ receptors, but they are implicated in the regulation of monoamine levels, neuroprotection, and psychiatric disorders.
I₃-Imidazoline Receptors
I₃ receptors are found in pancreatic β-cells and are involved in the regulation of insulin secretion.
Quantitative Data for Imidazoline Receptor Ligands
| Compound | I₁ Receptor Ki (nM) | α₂-Adrenoceptor Ki (nM) | Selectivity Ratio (α₂/I₁) |
| Clonidine | 4.7 | 1.5 | 0.3 |
| Moxonidine | 5.4 | 33 | 6.1 |
| Rilmenidine | 2.5 | 6.5 | 2.6 |
| Idazoxan | 2.2 | 12 | 5.5 |
Note: Ki values are compiled from various sources and may differ depending on the experimental conditions.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, the following sections outline generalized methodologies commonly employed in the study of imidazoline receptor ligands. These can serve as a starting point for designing experiments with this compound.
General Synthesis of 2-Imidazolines
A common method for the synthesis of 2-imidazolines involves the condensation reaction between a nitrile and a diamine, often catalyzed by an acid. For N-substituted imidazolines, the reaction of a carboxylic acid or its derivative with a diamine is frequently used. For instance, the synthesis of imidazoline surfactants often involves the reaction of a fatty acid with a polyamine like diethylenetriamine, followed by cyclization at elevated temperatures.[1]
Caption: Generalized Workflow for 2-Imidazoline Synthesis.
Radioligand Binding Assay for Imidazoline Receptors
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. A typical protocol for assessing the binding of a test compound to imidazoline receptors is as follows:
-
Tissue/Cell Preparation: Homogenize tissues known to express imidazoline receptors (e.g., brainstem, kidney) or use cell lines engineered to express the receptor of interest. Prepare membrane fractions by centrifugation.
-
Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]clonidine for I₁ receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
This compound represents a simple salt of the 2-imidazoline core structure, a scaffold of significant interest in drug development due to the diverse physiological roles of imidazoline receptors. While specific pharmacological and detailed experimental data for this compound itself are sparse in the current scientific literature, this guide provides a robust foundation by summarizing the known properties of the compound and contextualizing it within the broader, well-researched field of imidazoline receptor pharmacology. The provided tables, protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers and scientists, enabling them to design and execute further studies to elucidate the specific biological activities and therapeutic potential of this compound and its derivatives. Future research should focus on generating specific binding affinity data for this compound at the various imidazoline receptor subtypes and exploring its functional effects in relevant in vitro and in vivo models.
References
An In-depth Technical Guide to Theoretical Studies of Imidazoline Adsorption on Metal Surfaces
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the adsorption of imidazoline and its derivatives on metal surfaces. Imidazolines are a critical class of corrosion inhibitors, and understanding their adsorption mechanisms at an atomic level is paramount for the development of more effective and environmentally friendly formulations.[1] This document details the prevalent computational methodologies, summarizes key quantitative findings, and illustrates the logical workflows involved in these theoretical investigations.
Core Adsorption Mechanism of Imidazoline Inhibitors
Theoretical studies, primarily based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have established a consensus on the general mechanism of imidazoline adsorption. The process is primarily driven by the interaction between the imidazoline molecule's functional groups and the metal surface.
-
The Imidazoline Head Group: The five-membered heterocyclic ring is the primary active site for adsorption.[2][3] The two nitrogen atoms within the ring, possessing lone pairs of electrons, act as the principal centers for adsorption onto the metal surface.[1][2] This interaction can involve the donation of electrons from the nitrogen atoms to the unoccupied d-orbitals of the metal atoms and the acceptance of electrons from the metal into the anti-bonding orbitals of the inhibitor, forming coordinate covalent bonds characteristic of chemisorption.[4]
-
The Hydrophobic Tail: Imidazoline derivatives typically feature a long hydrocarbon chain (tail).[1] Molecular dynamics simulations show that while the imidazoline head group anchors itself to the metal, the hydrophobic tail orients away from the surface.[2][5] This arrangement leads to the formation of a dense, non-polar film that acts as a physical barrier, effectively restraining the diffusion of corrosive media to the metal surface.[2][6]
-
Nature of Adsorption: The adsorption process is complex and can involve a combination of physical and chemical interactions. It is often described as obeying the Langmuir adsorption isotherm.[2][7][8] The Gibbs free energy of adsorption (ΔG°ads) is a key parameter to distinguish between physisorption (typically values around -20 kJ/mol) and chemisorption (values more negative than -40 kJ/mol). Studies have reported ΔG°ads values in the range of -28 to -34 kJ/mol, suggesting a mixed-mode adsorption that involves both electrostatic interactions (physisorption) and a degree of charge sharing (chemisorption).[2][7][8]
Computational Protocols & Methodologies
Theoretical investigations of imidazoline adsorption rely on sophisticated computational chemistry techniques to model the interactions at the quantum and classical levels.
DFT is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It provides deep insights into the nature of the chemical bonds formed between the inhibitor and the metal surface.
-
Objective: To calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and electron affinity. These parameters help in understanding the molecule's reactivity and its tendency to donate or accept electrons. A higher EHOMO and a lower ELUMO (and thus a smaller ΔE) are generally correlated with higher inhibition efficiency.[9]
-
Typical Protocol:
-
Software: Quantum chemistry packages like Quantum ESPRESSO, GAUSSIAN, or modules within Materials Studio are commonly used.[10][11]
-
Model Construction: The metal surface is modeled as a slab (e.g., Fe(110), Cu(111), Fe(001)) consisting of several atomic layers.[2][11][12] Periodic boundary conditions are applied.
-
Functional and Basis Set: A functional (e.g., PBE, B3LYP) and a basis set (e.g., 6-31G*, DNP) are chosen to approximate the exchange-correlation energy.[12][13]
-
Calculation Parameters: A kinetic energy cutoff for the plane-wave basis set is defined (e.g., 30 Ry).[11] A vacuum region of sufficient thickness (e.g., 20 Å) is added to prevent interactions between periodic images of the slab.[11] Van der Waals (dispersion) corrections are often included as they can significantly strengthen the adsorption bonding by 0.2–0.5 eV.[13]
-
Analysis: The geometry of the inhibitor molecule is optimized, and its quantum chemical parameters are calculated. The adsorption energy (Eads) is then computed by comparing the total energy of the combined inhibitor-metal system with the sum of the energies of the isolated inhibitor and the clean metal slab.
-
MD simulations are used to study the dynamic behavior of molecules over time, providing a picture of the adsorption process in a simulated corrosive environment.
-
Objective: To model the adsorption configuration of multiple inhibitor molecules on the metal surface in the presence of a solvent (e.g., water, acid solution). MD simulations are used to calculate the binding energy or adsorption energy between the inhibitor film and the metal surface and to visualize the formation of the protective layer.[2][14]
-
Typical Protocol:
-
Software: Programs like Materials Studio, GROMACS, or LAMMPS are frequently employed.[5][10]
-
Force Field: A force field (e.g., COMPASS, AMBER) is selected to define the potential energy of the system and govern the interactions between atoms.[15]
-
System Setup: A simulation box is constructed containing the metal slab, the inhibitor molecules, and the solvent molecules.
-
Simulation: The system undergoes an energy minimization process, followed by equilibration under a specific ensemble (e.g., NVT or NPT) at a defined temperature and pressure. The production run is then performed for a set duration (nanoseconds).
-
Analysis: The trajectory of the simulation is analyzed to determine the equilibrium adsorption configuration of the inhibitors. The interaction energy between the inhibitors and the metal surface is calculated, which provides the adsorption energy. The radial distribution function can also be analyzed to understand the structure of the adsorbed layer.
-
Data Presentation
The following tables summarize key quantitative data extracted from various theoretical studies on imidazoline and its derivatives.
Table 1: Calculated Adsorption and Gibbs Free Energies for Imidazoline Derivatives on Metal Surfaces
| Inhibitor Derivative | Metal Surface | Method | Adsorption Energy (Eads) | Gibbs Free Energy (ΔG°ads) | Reference(s) |
| Imidazole | Fe(100) | DFT | -0.88 eV | - | [16] |
| Imidazole | Cu2O(111) CUS site | DFT | ~ -1.6 eV | - | [11][13] |
| Triazole | Cu2O(111) CUS site | DFT | ~ -1.7 eV | - | [11] |
| Tetrazole | Cu2O(111) CUS site | DFT | ~ -1.75 eV | - | [11] |
| (E)-Nerolidol | Fe(110) | MD | -258 Kcal/mol | - | [12] |
| Imidazoline Amide (IM) | Fe surface | Electrochemical | - | -30.4 kJ/mol | [7] |
| β-HA | N80 Steel | Electrochemical | - | -28.81 kJ/mol | [2] |
| Imidazoline Derivatives | Carbon Steel | Electrochemical | - | -31.27 to -34.34 kJ/mol | [8] |
Table 2: Representative Quantum Chemical Parameters for Imidazoline Derivatives
| Parameter | Description | Typical Finding / Implication | Reference(s) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption. | |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate a greater ability to accept electrons from the metal surface. | |
| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger adsorption. | [9][12] |
| Dipole Moment (μ) | Measure of the polarity of the molecule | A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface. | [17] |
| Fukui Indices | Describe the reactivity at a specific atomic site | Used to identify the specific atoms (e.g., the N atoms in the ring) that are the active sites for adsorption. | [2][18] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the theoretical study of imidazoline adsorption.
Caption: A flowchart illustrating the typical computational workflow for the theoretical evaluation of corrosion inhibitors.
Caption: The molecular adsorption mechanism of an imidazoline inhibitor on a metal surface.
References
- 1. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. wepub.org [wepub.org]
- 4. researchgate.net [researchgate.net]
- 5. sylzyhg.com [sylzyhg.com]
- 6. A novel high-efficient imidazoline derivative corrosion inhibitor for carbon steel in CO2-containing oilfield produced water: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 9. sylzyhg.com [sylzyhg.com]
- 10. Molecular dynamics simulation study on adsorption of imidazoline and quinoline derivatives on Fe (001) surface [ouci.dntb.gov.ua]
- 11. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu 2 O(111) and Cu 2 O(111)-w/o-Cu CUS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03647J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-CuCUS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Unseen Partner: An In-depth Technical Guide on the Role of the Acetate Counter-Ion in Imidazoline Functionality
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazoline ligands are a critical class of compounds targeting a unique family of receptors (I₁, I₂, and I₃) involved in a myriad of physiological processes, most notably blood pressure regulation. While extensive research has focused on the imidazoline pharmacophore itself, the influence of the accompanying counter-ion on its functionality is an often-overlooked yet potentially crucial aspect of its pharmacological profile. This technical guide delves into the multifaceted role of the acetate counter-ion in imidazoline functionality, exploring its potential impact on physicochemical properties, receptor binding, and downstream signaling pathways. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for investigating these effects, and a discussion of the implications for drug development.
Introduction: The Significance of the Counter-Ion
In pharmaceutical formulations, an active pharmaceutical ingredient (API) is often synthesized and administered as a salt to enhance its stability, solubility, and bioavailability. The counter-ion, though sometimes considered an inert component, can significantly influence the drug's performance. It can affect the API's solid-state properties, dissolution rate, and even its interaction with biological membranes and receptors.
Acetate, the conjugate base of acetic acid, is a commonly employed counter-ion in pharmaceuticals due to its physiological compatibility and established safety profile. Beyond its role as a salt-forming agent, acetate itself is a biologically active molecule, particularly within the central nervous system (CNS), where it can influence neurotransmission. This raises the intriguing possibility that the acetate counter-ion of an imidazoline drug could contribute to its overall pharmacological effect, either through direct actions or by subtly modulating the behavior of the imidazoline cation.
This guide will explore the potential contributions of the acetate counter-ion to the functionality of imidazoline-based drugs, providing a framework for researchers to investigate this nuanced aspect of drug action.
Physicochemical Properties of Imidazoline Acetate Salts
The choice of a counter-ion can significantly alter the physicochemical properties of an imidazoline compound. While specific comparative data for this compound versus other salts like hydrochloride is sparse in the public domain, we can extrapolate from general principles of pharmaceutical salt selection.
Table 1: Potential Physicochemical Impact of the Acetate Counter-Ion on Imidazoline Drugs
| Property | Potential Influence of Acetate Counter-Ion | Rationale |
| Solubility | May exhibit different solubility profiles compared to hydrochloride salts, potentially influencing dissolution rates in various physiological environments. | The acetate ion's size, charge distribution, and hydration properties differ from those of the chloride ion. |
| Stability | May affect the solid-state stability and hygroscopicity of the imidazoline compound. | Different crystal lattice energies and interactions with water molecules can influence stability. |
| Lipophilicity | Could subtly alter the overall lipophilicity of the ion pair, potentially impacting membrane permeability and blood-brain barrier (BBB) penetration. | While the imidazoline cation is the primary determinant of lipophilicity, the counter-ion can influence the properties of the ion pair in solution. |
| pKa | The pKa of the imidazoline compound can be influenced by the nature of the counter-ion in the solid state. | Crystal packing and intermolecular interactions can affect the ionization state. |
The Acetate Counter-Ion and Imidazoline Receptor Interactions
The primary mechanism of action of imidazoline drugs is their interaction with imidazoline receptors. The acetate counter-ion could potentially influence this interaction in several ways:
-
Direct Receptor Interaction: While unlikely to be a primary ligand, acetate could have allosteric modulatory effects on imidazoline receptors.
-
Alteration of Local pH: The dissociation of the acetate ion could subtly alter the pH in the microenvironment of the receptor, which may affect the ionization state of the imidazoline ligand or the receptor's binding pocket.
-
Influence on Drug-Receptor Kinetics: The nature of the counter-ion can affect the rate of association and dissociation of the drug from the receptor.
Quantitative Data on Receptor Binding
Currently, there is a notable lack of publicly available quantitative data directly comparing the binding affinities (Ki values) or functional potencies (EC50 values) of this compound salts with their hydrochloride or other salt forms. This represents a significant knowledge gap and a key area for future research. The experimental protocols provided in Section 5 of this guide are designed to enable researchers to generate such valuable comparative data.
Imidazoline Signaling Pathways and the Potential Influence of Acetate
Imidazoline receptors trigger distinct downstream signaling cascades. The potential for the acetate counter-ion to modulate these pathways is an area ripe for investigation.
I₁-Imidazoline Receptor Signaling
Activation of I₁-imidazoline receptors is known to couple to pathways that are distinct from the classical α₂-adrenergic receptor signaling. The primary pathway involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol (DAG). DAG, in turn, can activate protein kinase C (PKC) and other downstream effectors. Another key signaling event is the release of arachidonic acid.
Acetate itself can have biological activity in the CNS. Studies have shown that acetate can cross the blood-brain barrier and may influence neuronal activity. This raises the possibility of a synergistic or modulatory effect of the acetate counter-ion on the central actions of imidazoline drugs.
Detailed Experimental Protocols
To facilitate research into the role of the acetate counter-ion, this section provides detailed methodologies for key experiments.
Synthesis of this compound and Hydrochloride Salts
A standardized synthesis protocol is essential for obtaining high-purity salts for comparative studies.
Objective: To synthesize and purify the acetate and hydrochloride salts of a given imidazoline compound.
Materials:
-
Imidazoline free base
-
Glacial acetic acid
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
NMR spectrometer
-
Mass spectrometer
-
Elemental analyzer
Protocol:
-
Acetate Salt Synthesis: a. Dissolve the imidazoline free base (1 equivalent) in a minimal amount of anhydrous ethanol. b. Add a stoichiometric amount (1 equivalent) of glacial acetic acid dropwise while stirring. c. Stir the reaction mixture at room temperature for 2 hours. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude acetate salt. e. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure this compound. f. Dry the purified crystals under vacuum. g. Characterize the final product by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
-
Hydrochloride Salt Synthesis: a. Dissolve the imidazoline free base (1 equivalent) in anhydrous diethyl ether. b. Slowly add a stoichiometric amount (1 equivalent) of hydrochloric acid solution (e.g., 2M in diethyl ether) dropwise while stirring. A precipitate should form. c. Continue stirring for 1 hour at room temperature. d. Collect the precipitate by filtration using a Büchner funnel. e. Wash the precipitate with a small amount of cold, anhydrous diethyl ether. f. Dry the purified hydrochloride salt under vacuum. g. Characterize the final product by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Radioligand Binding Assay for I₁-Imidazoline Receptors
This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound and hydrochloride salts for the I₁-imidazoline receptor.
Objective: To compare the Ki values of this compound and hydrochloride salts at the I₁-imidazoline receptor.
Materials:
-
PC12 cell membranes (or other suitable tissue preparation expressing I₁-receptors)
-
[³H]-Clonidine (radioligand)
-
This compound and hydrochloride test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM phentolamine or unlabeled clonidine)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and scintillation fluid
-
Protein assay kit (e.g., Bradford or BCA)
Protocol:
-
Membrane Preparation: a. Grow PC12 cells to confluency. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. d. Centrifuge the supernatant at high speed to pellet the membranes. e. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Binding Assay: a. In a 96-well plate, add in triplicate:
- Binding buffer
- A fixed concentration of [³H]-Clonidine (typically at its Kd concentration)
- Increasing concentrations of the this compound or hydrochloride test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
- For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM phentolamine).
- For total binding wells, add only buffer and radioligand. b. Add the cell membrane preparation to each well to initiate the binding reaction. c. Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration and Counting: a. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Imidazoline-Induced Arachidonic Acid Release
This protocol measures the release of arachidonic acid from cells upon stimulation with imidazoline compounds, providing a measure of functional receptor activation.
Objective: To compare the potency (EC₅₀) of this compound and hydrochloride salts in stimulating arachidonic acid release.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM)
-
[³H]-Arachidonic acid
-
This compound and hydrochloride test compounds
-
Agonist (e.g., bradykinin as a positive control)
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Labeling: a. Seed PC12 cells in multi-well plates and allow them to adhere. b. Incubate the cells with [³H]-Arachidonic acid in the culture medium for 18-24 hours to allow for its incorporation into cellular phospholipids. c. Wash the cells extensively with fresh medium to remove unincorporated [³H]-Arachidonic acid.
-
Stimulation and Measurement: a. Pre-incubate the labeled cells with fresh, serum-free medium for 30 minutes. b. Add increasing concentrations of the this compound or hydrochloride test compound (or a positive control agonist) to the wells in triplicate. c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Collect the supernatant from each well. e. Measure the radioactivity in the supernatant, which represents the released [³H]-Arachidonic acid, using a scintillation counter.
-
Data Analysis: a. Calculate the amount of [³H]-Arachidonic acid released at each concentration of the test compound. b. Plot the amount of released arachidonic acid against the logarithm of the test compound concentration. c. Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.
Discussion and Future Directions
The potential influence of the acetate counter-ion on the functionality of imidazoline drugs presents a compelling area of research with significant implications for drug development. While direct comparative data is currently lacking, the theoretical framework and experimental protocols outlined in this guide provide a solid foundation for future investigations.
Key research questions that need to be addressed include:
-
Do this compound salts exhibit different receptor binding affinities and functional potencies compared to their hydrochloride counterparts?
-
Does the acetate counter-ion affect the pharmacokinetic profile, particularly the BBB penetration, of imidazoline drugs?
-
Can the biological activity of acetate in the CNS contribute to the overall therapeutic effect or side-effect profile of centrally acting imidazoline drugs?
Answering these questions will not only enhance our fundamental understanding of imidazoline pharmacology but also pave the way for the rational design of more effective and safer imidazoline-based therapeutics. By considering the "unseen partner" – the counter-ion – researchers and drug developers can unlock new avenues for optimizing the performance of this important class of drugs.
Imidazoline Acetate as a Cationic Surfactant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of imidazoline acetate, a significant class of cationic surfactants. It covers their synthesis, physicochemical properties, and diverse applications, with a focus on their role in research and drug development. This document is intended to serve as a valuable resource for professionals in the field, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key mechanisms and workflows.
Introduction to this compound Surfactants
Imidazoline surfactants are cationic surface-active agents characterized by a five-membered heterocyclic ring containing two nitrogen atoms.[1] The structure typically includes a hydrophobic alkyl chain derived from a fatty acid and a hydrophilic imidazoline headgroup. The positive charge, which is crucial for their surfactant properties, is conferred by the protonation of the nitrogen atoms in the imidazoline ring, often facilitated by the presence of an acid like acetic acid to form the acetate salt.[2]
These surfactants are synthesized by the condensation reaction of fatty acids with polyamines, such as aminoethylethanolamine (AEEA) or diethylenetriamine (DETA).[3][4] The versatility of imidazoline surfactants stems from the ability to modify their structure by varying the length and saturation of the fatty acid chain and the type of polyamine used, allowing for the fine-tuning of their physicochemical properties.[5]
Imidazoline acetates exhibit a range of valuable properties, including excellent emulsification, corrosion inhibition, and antimicrobial activity.[1] Their cationic nature promotes strong adsorption onto negatively charged surfaces, a key factor in their efficacy as corrosion inhibitors and fabric softeners. In the context of drug development, their ability to interact with and disrupt cell membranes, coupled with their potential to act as delivery vehicles, makes them a subject of growing interest.
Physicochemical Properties
The performance of this compound surfactants is dictated by their physicochemical properties, primarily the critical micelle concentration (CMC) and their ability to reduce surface tension.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. Below the CMC, the surfactant molecules exist predominantly as individual monomers. Above the CMC, additional surfactant molecules form micelles, and the surface tension of the solution remains relatively constant. A lower CMC value indicates a more efficient surfactant, as less of the compound is required to form micelles and achieve maximum surface activity. The CMC is influenced by the length of the hydrophobic alkyl chain; longer chains generally lead to lower CMC values.
Surface Tension Reduction
Cationic surfactants, including imidazoline acetates, are effective at reducing the surface tension of water. This property is fundamental to their function as wetting agents, detergents, and emulsifiers. The extent of surface tension reduction is a measure of the surfactant's effectiveness at the air-water interface.
The following table summarizes the critical micelle concentration (CMC) and surface tension at the CMC for various imidazoline-based cationic surfactants with different alkyl chain lengths.
| Alkyl Chain Length | Fatty Acid Precursor | Surfactant Type | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference(s) |
| C12 | Lauric Acid | Gemini Imidazoline | 0.0029 | 27.2 | [5] |
| C14 | Myristic Acid | Gemini Imidazoline | 0.0022 | 26.5 | [5] |
| C16 | Palmitic Acid | Gemini Imidazoline | 0.0018 | 24.8 | [5] |
| C17 | Heptadecanoic Acid | This compound | ~10 ppm (~1.6 x 10⁻⁵ M) | ~30 | [2] |
| C18 | Stearic Acid | Gemini Imidazoline | 0.0014 | 21.2 | [5] |
| Generic | - | Imidazoline | ~6 | ~32 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound surfactants.
Synthesis of this compound from Fatty Acid and Aminoethylethanolamine (AEEA)
This protocol describes the synthesis of a 1-hydroxyethyl-2-alkyl-imidazoline, which can then be neutralized with acetic acid to form the acetate salt.
Materials:
-
Fatty Acid (e.g., Lauric Acid for C12, Myristic Acid for C14, Palmitic Acid for C16, Stearic Acid for C18)
-
Aminoethylethanolamine (AEEA)
-
Xylene (optional, as a water-carrying agent)
-
Nitrogen gas supply
-
Acetic Acid
-
Three-neck round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser with a Dean-Stark trap (if using xylene) or a distillation setup
-
Vacuum pump (for solvent removal)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser with a Dean-Stark trap, add the fatty acid and AEEA in a molar ratio of 1:1.1 to 1:1.3.[4][7] If using a solvent, add xylene.
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas to create an inert atmosphere. This prevents oxidation at high temperatures.
-
Amidation: Heat the mixture with stirring to a temperature of 115-125°C and maintain for 2-3 hours. During this stage, the fatty acid reacts with the primary amine of AEEA to form an amide intermediate, with the elimination of one molecule of water.[7]
-
Cyclization: Gradually increase the temperature to 180-200°C over 2 hours and hold for another 2.5-3 hours. A second molecule of water is eliminated as the amide undergoes cyclization to form the imidazoline ring.[7]
-
Final Reaction: Further increase the temperature to 265-275°C and maintain for 2-3 hours to ensure the reaction goes to completion.[7]
-
Solvent and Excess Reactant Removal: If xylene was used, remove it by distillation. Apply a vacuum to remove any remaining volatile components, including excess AEEA.
-
Neutralization: Cool the resulting imidazoline product. For the formation of the acetate salt, neutralize the product with an equimolar amount of acetic acid.
-
Characterization: The final product can be characterized by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization of this compound
FTIR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the synthesized this compound on a KBr pellet or use a liquid cell.
-
Analysis: Obtain the FTIR spectrum. Key characteristic peaks to look for include:
-
C=N stretch (imidazoline ring): ~1610-1650 cm⁻¹[8]
-
C-N stretch: ~1250-1350 cm⁻¹
-
N-H bend (if secondary amine is present): ~1550-1650 cm⁻¹
-
O-H stretch (from the hydroxyethyl group): Broad peak around 3200-3600 cm⁻¹
-
C-H stretch (alkyl chain): ~2850-2960 cm⁻¹
-
C=O stretch (acetate): ~1700-1725 cm⁻¹
-
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis:
-
¹H NMR: Look for signals corresponding to the protons in the imidazoline ring, the hydroxyethyl group, the alkyl chain, and the methyl group of the acetate.
-
¹³C NMR: Identify the carbon signals of the imidazoline ring (especially the C=N carbon), the alkyl chain, the hydroxyethyl group, and the carbonyl and methyl carbons of the acetate.
-
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
Principle: The conductivity of an ionic surfactant solution increases linearly with concentration. At the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot.
Materials:
-
Conductivity meter with a probe
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Deionized water
-
This compound surfactant solution of known concentration
Procedure:
-
Initial Setup: Place a known volume of deionized water in a beaker with a magnetic stir bar and immerse the conductivity probe.
-
Titration: While stirring, add small, precise volumes of the concentrated this compound solution from the burette into the beaker.
-
Measurement: After each addition, allow the conductivity reading to stabilize and record the value.
-
Data Analysis: Plot the conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Measurement of Surface Tension by the Du Noüy Ring Method
Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This force is related to the surface tension of the liquid.
Materials:
-
Tensiometer with a platinum Du Noüy ring
-
Sample vessel
-
This compound solutions of varying concentrations
Procedure:
-
Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Sample Preparation: Place the this compound solution in the sample vessel.
-
Measurement:
-
Immerse the platinum ring in the solution.
-
Slowly raise the ring towards the surface.
-
The instrument will measure the maximum force exerted on the ring just before it detaches from the liquid surface.
-
The surface tension is calculated from this maximum force.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC.
Mechanisms of Action and Applications
This compound surfactants have a broad range of applications driven by their unique chemical structure and properties.
Antimicrobial Activity
Cationic surfactants, including imidazoline acetates, exhibit significant antimicrobial properties against a wide range of bacteria and fungi. Their mechanism of action is multifaceted and primarily involves the disruption of the microbial cell membrane.
Mechanism of Antimicrobial Action:
-
Adsorption to the Cell Surface: The positively charged hydrophilic headgroup of the this compound molecule is electrostatically attracted to the negatively charged components of the microbial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[9][10]
-
Insertion into the Cell Membrane: The hydrophobic alkyl tail penetrates the lipid bilayer of the cell membrane, disrupting its structure and integrity.[9]
-
Membrane Permeabilization: This disruption leads to increased permeability of the membrane, causing leakage of essential intracellular components like ions, metabolites, and nucleic acids.
-
Inhibition of Cellular Processes: The influx of the surfactant and the loss of cellular contents inhibit critical cellular processes. Some imidazoline-based compounds have been shown to inhibit DNA replication, further contributing to cell death.[11][12]
Drug Delivery Applications
The cationic nature and membrane-disruptive properties of imidazoline acetates make them potential candidates for drug delivery systems. They can be formulated into nanoparticles or micelles to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Cellular Uptake Mechanisms: Cationic nanoparticles formulated with imidazoline-based surfactants can enter cells through several endocytic pathways:
-
Clathrin-Mediated Endocytosis: The nanoparticles bind to receptors on the cell surface, inducing the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: Nanoparticles enter the cell through flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: The cell membrane undergoes ruffling to engulf larger amounts of extracellular fluid containing the nanoparticles.
-
Direct Translocation: In some cases, the cationic charge of the nanoparticles may facilitate direct penetration through the cell membrane.[13]
Experimental Workflow for Evaluating Antimicrobial Efficacy
A systematic workflow is essential for evaluating the antimicrobial activity of new compounds like this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no surfactant) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the surfactant in which no visible growth (turbidity) is observed. The addition of a viability indicator like resazurin can aid in the visualization of results.[11]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plate these aliquots onto an agar medium that does not contain the surfactant.
-
Incubate the plates for 24-48 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.
Procedure:
-
Inoculate a flask of broth containing a specific concentration of the this compound (typically at or above the MIC) with a standardized bacterial suspension.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from the flask.
-
Perform serial dilutions of the aliquot and plate onto agar.
-
After incubation, count the number of colony-forming units (CFUs) to determine the viable bacterial count at each time point.
-
Plot the log CFU/mL versus time to visualize the killing kinetics.
Conclusion
This compound surfactants are a versatile class of cationic compounds with a wide array of applications. Their tunable physicochemical properties, coupled with their potent antimicrobial activity and potential for use in drug delivery, make them a compelling area of research for scientists and drug development professionals. This guide provides a foundational understanding of their synthesis, characterization, and evaluation, serving as a practical resource for further investigation and application of these promising molecules.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]
- 5. Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12C18 sat./unsat. fatty acids | Journal of Applied Research and Technology. JART [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. CN102964306A - Preparation method of imidazoline corrosion inhibitor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Concise Overview of Methodologies Employed in the Study of Bacterial DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazoline Receptors and Their Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of imidazoline receptors, a class of proteins that have garnered significant interest as therapeutic targets for a range of conditions, including hypertension, metabolic disorders, and neurological diseases. This document details the subtypes of imidazoline receptors, their endogenous and synthetic ligands, associated signaling pathways, and their tissue distribution. Furthermore, it offers detailed experimental protocols for studying these receptors and presents quantitative ligand binding data in a structured format.
Introduction to Imidazoline Receptors
Imidazoline receptors are a family of non-adrenergic binding sites that recognize compounds with an imidazoline moiety.[1] Initially identified in the 1980s, they were distinguished from adrenergic receptors by their insensitivity to catecholamines.[2][3] Three main subtypes have been proposed: I₁, I₂, and I₃, each with distinct tissue distributions and physiological functions.[1][2] The I₁ receptor is primarily involved in the central regulation of blood pressure, the I₂ receptor is implicated in various neurological and metabolic processes, and the I₃ receptor plays a role in insulin secretion.[2][4] The development of selective ligands for these receptor subtypes has been crucial in elucidating their functions and therapeutic potential.[1]
Imidazoline Receptor Subtypes
The classification of imidazoline receptors into three main subtypes is based on their pharmacological profiles and tissue localization.
-
I₁ Imidazoline Receptor: This subtype is primarily located in the plasma membrane of neurons in the brainstem, particularly the rostral ventrolateral medulla (RVLM), a key area for cardiovascular regulation.[2][5][6] Activation of I₁ receptors leads to a decrease in sympathetic nervous system outflow, resulting in a reduction in blood pressure.[2][4] The protein Nischarin has been identified as a candidate for the I₁ receptor.[2]
-
I₂ Imidazoline Receptor: I₂ binding sites are widely distributed throughout the body, with high densities found on the outer mitochondrial membrane.[3][7][8] They are considered to be allosteric binding sites on monoamine oxidases (MAO-A and MAO-B).[8][9] I₂ receptors are implicated in a variety of functions, including pain modulation, neuroprotection, and the regulation of food intake.[7][9]
-
I₃ Imidazoline Receptor: The I₃ receptor is primarily associated with pancreatic β-cells and is involved in the regulation of insulin secretion.[2][4] Its molecular identity is the least characterized of the three subtypes.
Ligands of Imidazoline Receptors
A diverse range of endogenous and synthetic compounds act as ligands for imidazoline receptors.
Endogenous Ligands
Several endogenous molecules have been proposed to interact with imidazoline receptors:
-
Agmatine: This decarboxylated arginine derivative is considered a primary endogenous ligand for imidazoline receptors.[3][10] It is synthesized in the brain and stored in synaptic vesicles.[6] Agmatine exhibits affinity for both I₁ and I₂ subtypes, as well as α₂-adrenergic receptors.[2][10]
-
Harmane and Harman: These β-carbolines are found in various tissues and have been shown to bind to imidazoline receptors.
-
Clonidine-Displacing Substance (CDS): This is a yet to be fully characterized substance found in the brain that displaces clonidine from its binding sites, suggesting it may be an endogenous ligand.[3]
Synthetic Ligands
A wide array of synthetic ligands has been developed to probe the function of imidazoline receptors and for their therapeutic potential. These are often categorized by their selectivity for the different receptor subtypes.
-
I₁ Receptor Agonists: These are primarily used as antihypertensive agents.
-
I₂ Receptor Ligands:
-
Non-selective Ligands:
-
Clonidine: A classic α₂-adrenergic agonist that also binds with high affinity to I₁ imidazoline receptors, contributing to its antihypertensive effects.[3]
-
Quantitative Ligand Binding Data
The binding affinities (Ki) of various ligands for imidazoline and α₂-adrenergic receptors are summarized in the table below. These values are essential for understanding the selectivity and potential therapeutic applications of these compounds.
| Ligand | I₁ Receptor Ki (nM) | I₂ Receptor Ki (nM) | α₂-Adrenergic Receptor Ki (nM) |
| Endogenous | |||
| Agmatine | ~1000 | ~2000 | ~500 |
| Synthetic | |||
| Clonidine | 4.5 | 33 | 1.5 |
| Moxonidine | 3.5 | 1000 | 33 |
| Rilmenidine | 2.5 | 2500 | 65 |
| Idazoxan | 30 | 2.5 | 10 |
| Efaroxan | 10 | 100 | 20 |
| BU224 | >10000 | 2.3 | >10000 |
| 2-BFI | 1400 | 1.8 | 1800 |
| LNP 509 | 538 | >10000 | >10000 |
| S23515 | 6.4 | >10000 | >10000 |
| S23757 | 5.3 | >10000 | >10000 |
| LNP 911 | 0.2 | >10000 | >10000 |
Signaling Pathways
The signaling mechanisms of imidazoline receptors are complex and not fully elucidated, particularly for the I₂ and I₃ subtypes.
I₁ Imidazoline Receptor Signaling
Activation of the I₁ receptor does not involve traditional G-protein coupled pathways like the modulation of adenylyl or guanylyl cyclases.[10][13] Instead, it is coupled to the hydrolysis of phosphatidylcholine by phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG).[5][10][13] DAG, in turn, can activate protein kinase C (PKC) and lead to the synthesis of arachidonic acid and eicosanoids through the action of phospholipase A₂ (PLA₂).[2][10][13] Downstream effects also include the inhibition of the Na⁺/H⁺ exchanger.[2][10][13]
I₂ Imidazoline Receptor Signaling
The signaling pathways for I₂ receptors are less defined. These receptors are located on the outer mitochondrial membrane and are known to be allosteric modulators of MAO-A and MAO-B.[7][8] Ligands binding to I₂ sites can influence the activity of these enzymes, thereby affecting the metabolism of monoamine neurotransmitters.[9] Some evidence also links I₂ receptors to creatine kinase.[7]
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for characterizing the affinity of ligands for imidazoline receptors.[4]
Objective: To determine the binding affinity (Ki) of a test compound for I₁ or I₂ imidazoline receptors.
Materials:
-
Radioligands:
-
Membrane Preparations: From tissues or cells expressing the target receptor (e.g., bovine adrenal chromaffin cells for I₁, rabbit kidney for I₂).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM phentolamine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test ligand.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 45-60 minutes) to reach equilibrium.[4]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test ligand concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]
- 9. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Imidazoline Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazoline scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Initially recognized for its role in cardiovascular drugs, the therapeutic landscape of imidazoline-based compounds has expanded dramatically, now encompassing neurodegenerative diseases, pain management, metabolic disorders, and oncology. This guide provides a comprehensive overview of the imidazoline scaffold, its interaction with various receptor subtypes, key signaling pathways, synthesis of prominent derivatives, and the experimental methodologies used in their evaluation.
Imidazoline Receptors: Subtypes and Ligand Interactions
Imidazoline receptors are the primary targets for many imidazoline-containing drugs and are broadly classified into three main subtypes: I₁, I₂, and I₃. These receptors are distinct from α-adrenergic receptors, though some ligands exhibit affinity for both, leading to a complex pharmacological profile.
-
I₁-Imidazoline Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.[1][2] Activation of I₁ receptors leads to a decrease in sympathetic nervous system outflow, resulting in vasodilation and a reduction in blood pressure.[1] This mechanism is central to the action of second-generation antihypertensive drugs like moxonidine and rilmenidine.
-
I₂-Imidazoline Receptors: These receptors are widely distributed in the central nervous system and peripheral tissues, with a notable localization to the outer mitochondrial membrane.[2] I₂ receptors are allosteric binding sites on monoamine oxidase (MAO)-A and MAO-B, suggesting a role in modulating neurotransmitter metabolism.[3][4] Ligands targeting I₂ receptors are being investigated for their potential in treating chronic pain, neurodegenerative disorders, and some psychiatric conditions.[1]
-
I₃-Imidazoline Receptors: Predominantly found in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin secretion.[1][5] Activation of these receptors can enhance glucose-stimulated insulin release, making them a potential target for the development of novel anti-diabetic therapies.[5][6]
The binding affinities of various ligands for these receptor subtypes, as well as for α₂-adrenoceptors, are crucial for understanding their pharmacological effects and for the design of more selective drugs.
Quantitative Data: Binding Affinities and Pharmacokinetics
The development of selective imidazoline receptor ligands requires a thorough understanding of their binding profiles and pharmacokinetic properties. The following tables summarize key quantitative data for a selection of representative imidazoline compounds.
Table 1: Binding Affinities (Kᵢ, nM) of Selected Imidazoline Ligands
| Compound | I₁ Receptor | I₂ Receptor | α₂-Adrenoceptor | Reference |
| Clonidine | 4.8 | 39.4 | 1.5 | [7] |
| Moxonidine | 3.3 | 55.6 | 105 | [7] |
| Rilmenidine | 2.5 | 39.4 | 125 | [7] |
| Idazoxan | 8.1 | 2.3 | 10.2 | [7] |
| 2-BFI | - | 0.8 | >10,000 | [4] |
| Agmatine | 1900 | 140 | >100,000 | [7] |
Table 2: Pharmacokinetic Parameters of Selected Imidazoline Drugs
| Drug | Bioavailability (%) | Half-life (h) | Metabolism | Excretion | Reference |
| Clonidine | 75-95 | 12-16 | ~50% hepatic | ~50% unchanged in urine, 20% in feces | [8] |
| Moxonidine | ~88 | 2-3 | 10-20% oxidation | Mainly renal | [9][10] |
Signaling Pathways of Imidazoline Receptors
The signaling cascades initiated by the activation of imidazoline receptors are complex and distinct for each subtype. These pathways ultimately mediate the diverse physiological effects of imidazoline ligands.
I₁-Imidazoline Receptor Signaling
Activation of I₁-imidazoline receptors is not coupled to the conventional adenylyl cyclase pathway. Instead, it triggers the hydrolysis of phosphatidylcholine by phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol (DAG).[11][12] DAG, in turn, can activate protein kinase C (PKC) and lead to the production of arachidonic acid and eicosanoids.[11] This pathway is thought to be similar to that of the interleukin family of receptors.[11]
I₂-Imidazoline Receptor Signaling
The I₂-imidazoline receptor is an allosteric modulatory site on monoamine oxidase (MAO) enzymes.[3][4] Ligand binding to the I₂ site can influence the catalytic activity of MAO, thereby affecting the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction is complex and can be either inhibitory or without a direct effect on enzyme activity, suggesting the existence of multiple I₂ binding proteins.[13]
I₃-Imidazoline Receptor Signaling
Similar to the I₁ receptor, the I₃ receptor signaling pathway involves phospholipase C (PLC).[5][6] In pancreatic β-cells, activation of the I₃ receptor by agonists like agmatine leads to the activation of PLC, which in turn contributes to an increase in insulin secretion.[5] This pathway is distinct from the KATP channel-dependent mechanism of insulin release, although some imidazoline compounds can affect both.[14]
Synthesis of Key Imidazoline Derivatives
The synthesis of imidazoline-containing drugs often involves the cyclization of a diamine with a suitable electrophile. The following are simplified synthetic schemes for three prominent imidazoline-based drugs.
Synthesis of Clonidine
Clonidine can be synthesized from 2,6-dichloroaniline. The aniline is first converted to a thiourea derivative, which is then S-methylated. Subsequent reaction with ethylenediamine leads to the formation of the imidazoline ring.[15]
Synthesis of Moxonidine
The synthesis of moxonidine involves the reaction of a substituted aminopyrimidine with an activated imidazolidinone derivative, followed by a substitution reaction to introduce the methoxy group.[16]
Synthesis of Idazoxan
Idazoxan synthesis starts from catechol, which reacts with 2-chloroacrylonitrile to form a benzodioxan intermediate. A Pinner reaction followed by treatment with ethylenediamine yields the final imidazoline product.[17]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are fundamental for characterizing the affinity of ligands for their receptors. The following is a generalized protocol for a competitive radioligand binding assay for imidazoline receptors.
Objective
To determine the binding affinity (Kᵢ) of a test compound for a specific imidazoline receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials
-
Receptor Source: Membrane preparations from tissues or cells expressing the target imidazoline receptor (e.g., rat kidney for I₁ receptors, rat brain for I₂ receptors).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-clonidine for I₁ receptors, [³H]-idazoxan for I₂ receptors).
-
Test Compound: The unlabeled imidazoline derivative to be tested.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine non-specific binding (e.g., phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine to reduce non-specific binding).
-
Scintillation Counter and Cocktail.
Experimental Workflow
Data Analysis
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of an unlabeled ligand.
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Conclusion
The imidazoline scaffold continues to be a fertile ground for drug discovery, with its derivatives showing promise in a wide array of therapeutic areas. A deep understanding of the pharmacology of imidazoline receptors, their signaling pathways, and the structure-activity relationships of their ligands is paramount for the rational design of novel and selective therapeutic agents. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of new imidazoline-based compounds, paving the way for the next generation of innovative medicines.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of imidazoline-I3 receptors ameliorates pancreatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Relationship between imidazoline(2) sites and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 16. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]
- 17. Idazoxan - Wikipedia [en.wikipedia.org]
The Chemical Stability of the Imidazoline Ring: A Technical Guide to Hydrolysis and Its Implications for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-imidazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents, including α-adrenergic and imidazoline receptor ligands. The stability of this heterocyclic ring is paramount to the efficacy, safety, and shelf-life of these drugs. This technical guide provides an in-depth examination of the hydrolysis of imidazoline and its derivatives. It covers the underlying reaction mechanisms, kinetic profiles, and influencing factors. Detailed experimental protocols for studying hydrolysis kinetics are provided, alongside a critical discussion on the profound impact of ring cleavage on receptor binding and biological activity. This document serves as an essential resource for scientists engaged in the discovery, development, and formulation of imidazoline-based therapeutics.
Introduction
Imidazoline derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms, one of which is part of an amidine functional group. This structural motif is responsible for the interaction of these molecules with various biological targets, most notably α-adrenergic receptors and the more recently identified imidazoline receptors (I-receptors). Drugs like clonidine, oxymetazoline, naphazoline, and xylometazoline are widely used for their antihypertensive and vasoconstrictive properties.
The chemical integrity of the imidazoline ring is a critical determinant of a drug's pharmacological activity. The C=N double bond of the amidine group is susceptible to nucleophilic attack by water, leading to ring-opening hydrolysis. This irreversible degradation results in the formation of N,N'-disubstituted ethylenediamine derivatives, which possess significantly different chemical properties and, crucially, diminished or abolished affinity for their target receptors. Understanding the kinetics and mechanism of this hydrolysis is therefore a fundamental aspect of drug development, influencing formulation design, stability testing, and the prediction of therapeutic viability.
The Mechanism of Imidazoline Hydrolysis
The hydrolysis of the 2-imidazoline ring is a well-established chemical transformation that can be catalyzed by both acids and bases. The reaction proceeds through the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbon atom (C2) of the protonated imidazoline ring. This leads to the formation of a transient tetrahedral intermediate, which subsequently undergoes ring cleavage to yield the final hydrolysis product, typically an N-acylated ethylenediamine derivative.
Under acidic conditions, the imidazoline nitrogen is protonated, which enhances the electrophilicity of the C2 carbon, making it more susceptible to attack by water. In alkaline or basic conditions, the direct attack of the more nucleophilic hydroxide ion is the predominant pathway. The overall process results in the cleavage of the C=N bond within the heterocyclic ring.
Kinetics of Hydrolysis
The hydrolysis of imidazolines typically follows pseudo-first-order kinetics, where the rate of degradation is dependent on the concentration of the imidazoline derivative but effectively independent of the water concentration, as water is present in large excess. The observed rate constant (k_obs) is highly influenced by pH, temperature, and the specific substituents on the imidazoline and its associated aromatic rings.
pH-Rate Profile
The relationship between pH and the rate of hydrolysis is a critical parameter for formulation development. For many imidazoline drugs, the pH-rate profile is 'V' or 'U' shaped, demonstrating that the compound is most stable within a specific, often acidic, pH range and degrades more rapidly under strongly acidic or, more commonly, neutral to alkaline conditions.
For example, studies on oxymetazoline have shown that its hydrolysis is catalyzed by hydrogen ions at low pH and proceeds through both its dissociated and undissociated forms, with minimal degradation observed in the pH range of 2.0 to 5.0.[1] Conversely, the hydrolysis of naphazoline is subject to specific base catalysis, with the reaction rate being first-order with respect to both naphazoline and the hydroxide ion concentration.[2]
Quantitative Kinetic Data
The stability of an imidazoline derivative is quantified by its hydrolysis rate constant (k) and its half-life (t½). These parameters are determined experimentally under controlled conditions. The Arrhenius equation is often used to determine the activation energy (Ea) of the reaction, which describes the effect of temperature on the reaction rate. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature.
The following tables summarize key kinetic parameters for the hydrolysis of several imidazoline derivatives as reported in the literature.
Table 1: Hydrolysis Kinetic Parameters for Selected Imidazoline Derivatives
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |
| Oxymetazoline | pH 0.5-12.5, 70-90°C | Varies with pH | Varies with pH | - | [1][3] |
| Naphazoline | Base-catalyzed | First-order in [OH⁻] | Varies with pH | ΔH# = 57 ± 2 kJ/mol | [2] |
| Xylometazoline | pH 2.1-11.9, 80-90°C | Varies with pH | Varies with pH | - | [1] |
| TOFA/DETA Imidazoline* | Acid-catalyzed | Pseudo-first-order | Varies with Temp. | 72.0 ± 2.9 kJ/mol | [4] |
Note: Tall oil fatty acid/diethylenetriamine-based imidazoline used as a corrosion inhibitor.
Table 2: Activation Parameters for the Base-Catalyzed Hydrolysis (pH ≈ 12) of 1,2-Disubstituted Imidazolines
| Imidazoline Substituent | Eₐ (kJ/mol) | ΔH# (kJ/mol) | ΔS# (J/(mol·K)) | Reference |
| Branched Alkyl (C₈H₁₇) | 68.5 | 65.9 | -123.3 | [5] |
| Linear Alkyl (C₉H₁₉) | 62.2 | 59.6 | -129.5 | [5] |
Data extracted from a study on 1,2-disubstituted imidazolines, highlighting the influence of substituent structure on hydrolytic stability.[5]
Experimental Protocol: A General Guideline for Studying Hydrolysis Kinetics by HPLC
This section outlines a generalized protocol for conducting a kinetic study of imidazoline hydrolysis using High-Performance Liquid Chromatography (HPLC), a widely adopted technique for its specificity and sensitivity.
Materials and Reagents
-
Imidazoline derivative (API) reference standard
-
HPLC-grade acetonitrile and methanol
-
High-purity water (e.g., Milli-Q)
-
Buffer salts (e.g., potassium dihydrogen phosphate, sodium acetate, boric acid)
-
Acids (e.g., phosphoric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A stability-indicating reversed-phase HPLC column (e.g., C8 or C18, 250 mm x 4.6 mm, 5 µm).
-
Calibrated pH meter.
-
Temperature-controlled water bath or oven.
Experimental Workflow
Detailed Methodological Steps
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent imidazoline from its potential hydrolysis products and any other impurities.
-
Mobile Phase Example: A mixture of phosphate buffer (pH adjusted) and an organic modifier like acetonitrile or methanol. An isocratic or gradient elution may be used.
-
Detection: Set the UV detector to the λ_max of the imidazoline derivative (e.g., ~210-280 nm).
-
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range for the study (e.g., pH 2, 4, 7, 9, 12). Use standard buffer systems like HCl/KCl, acetate, phosphate, and borate to maintain a constant pH throughout the experiment.
-
Reaction Setup: For each pH and temperature condition, prepare a solution of the imidazoline derivative in the respective buffer at a known initial concentration (C₀). The concentration should be within the linear range of the HPLC method.
-
Incubation and Sampling: Place the reaction solutions in a constant temperature bath. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching & Analysis: Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be achieved by rapid cooling on an ice bath and/or dilution with the cold mobile phase. Inject the quenched sample into the HPLC system.
-
Data Analysis:
-
Record the peak area of the parent imidazoline at each time point.
-
Convert peak areas to concentrations using a calibration curve.
-
To determine the pseudo-first-order rate constant (k_obs), plot the natural logarithm of the concentration (ln[C]) versus time (t).
-
The plot should yield a straight line, and the rate constant is the negative of the slope (k_obs = -slope).
-
Calculate the half-life using the equation: t½ = 0.693 / k_obs.
-
Finally, plot log(k_obs) versus pH to generate the pH-rate profile for the hydrolysis reaction.
-
Pharmacological Implications: Hydrolysis and Receptor Binding
The pharmacological activity of imidazoline derivatives is intrinsically linked to the three-dimensional structure conferred by the intact heterocyclic ring. This specific conformation allows the molecule to fit precisely into the binding pockets of its target receptors, such as the α₂-adrenergic receptor and I₁-imidazoline receptor.
Hydrolysis of the imidazoline ring leads to its opening, forming a more flexible N-acyl ethylenediamine structure. This profound change in molecular shape and charge distribution disrupts the key interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces) between the drug and the amino acid residues of the receptor's binding site. Consequently, the hydrolyzed product typically exhibits a dramatically reduced or completely abolished binding affinity for the target receptor.
This loss of affinity directly translates to a loss of pharmacological activity. A drug that has undergone hydrolysis is no longer able to effectively modulate its biological target, rendering it therapeutically inactive. Therefore, preventing hydrolysis is a critical objective in the formulation and storage of imidazoline-based pharmaceuticals.
Relevant Signaling Pathways
The stability of the imidazoline ligand is crucial for its ability to initiate the correct signaling cascade. The hydrolyzed product is unable to effectively trigger these pathways.
-
α₂-Adrenergic Receptor Pathway: Imidazoline agonists like clonidine bind to presynaptic α₂-adrenergic receptors, which are coupled to an inhibitory G-protein (Gi). Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.
-
I₁-Imidazoline Receptor Pathway: The I₁-receptor signaling is distinct from the classical G-protein coupled pathways. Its activation is linked to the stimulation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of second messengers like diacylglycerol (DAG) and arachidonic acid, which mediate downstream cellular effects such as blood pressure regulation.[6][7]
Conclusion
The hydrolytic cleavage of the imidazoline ring is a critical degradation pathway that drug development professionals must thoroughly understand and control. This reaction, which is highly sensitive to pH and temperature, leads to the formation of pharmacologically inactive products, thereby compromising the therapeutic efficacy and stability of the drug. By characterizing the pH-rate profile and understanding the kinetics of degradation, formulations can be designed to maintain the drug within a pH range of maximal stability. The experimental protocols and mechanistic insights provided in this guide serve as a foundational tool for researchers to conduct robust stability assessments, ensuring the development of safe, stable, and effective imidazoline-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Imidazoline Acetate Derivatives as Catalysts in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have found widespread application in medicinal chemistry, materials science, and as corrosion inhibitors.[1][2][3] While the core imidazoline structure is a key pharmacophore in many drugs, its derivatives, particularly imidazolium acetate ionic liquids, are emerging as potent catalysts in organic synthesis.[2] This document provides detailed application notes and protocols for the use of imidazolium acetates as catalysts in specific organic transformations, with a focus on their role in promoting efficient and green chemical processes.
The catalytic activity of these compounds often stems from the synergistic effect of the imidazolium cation and the acetate anion.[4] The tunable nature of the imidazolium cation, by modifying the substituents on the nitrogen atoms, allows for the fine-tuning of steric and electronic properties to optimize catalytic performance.
Application 1: Methanolysis of Poly(ethylene 2,5-furandicarboxylate) (PEF)
Imidazolium acetate ionic liquids have demonstrated high efficacy in the degradation of furan-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF), into their constituent monomers. This process is crucial for chemical recycling and sustainable polymer chemistry. 1-Butyl-3-methylimidazole acetate ([BMIm][OAc]) has been identified as a particularly effective catalyst for the methanolysis of PEF.[4]
Quantitative Data Summary
| Catalyst | Temperature (°C) | Time (min) | PEF Degradation (%) | DMFD Yield (%) | Reference |
| [BMIm][OAc] | 130 | 30 | ~100 | 77.6 | [4] |
Experimental Protocol: Methanolysis of PEF using [BMIm][OAc]
Materials:
-
Poly(ethylene 2,5-furandicarboxylate) (PEF)
-
1-Butyl-3-methylimidazole acetate ([BMIm][OAc])
-
Methanol (MeOH)
-
High-pressure reactor with magnetic stirring
Procedure:
-
In a typical experiment, introduce PEF, methanol, and [BMIm][OAc] into a high-pressure reactor. The optimal molar ratios should be determined based on the specific substrate and desired outcome.
-
Seal the reactor and purge with an inert gas, such as nitrogen or argon.
-
Heat the reactor to 130 °C while stirring.
-
Maintain the reaction at this temperature for 30 minutes.
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent the reactor and collect the reaction mixture.
-
The product, dimethyl furan-2,5-dicarboxylate (DMFD), can be isolated and purified using standard techniques such as crystallization or chromatography.
-
The ionic liquid catalyst, [BMIm][OAc], can be recovered and reused for subsequent reactions. The reusability of the catalyst has been demonstrated for up to six cycles while maintaining high activity.[4]
Experimental Workflow
Caption: Workflow for the catalytic methanolysis of PEF using [BMIm][OAc].
Application 2: Synthesis of Imidazolium Salts
Imidazolium acetate itself can act as a catalyst in the synthesis of other imidazolium salts. This autocatalytic-like behavior is of interest in the context of prebiotic chemistry and the development of self-replicating chemical systems. Specifically, 1-ethyl-3-methylimidazolium acetate (EMIM-Ac) catalyzes the one-pot synthesis of 1,3-dibutyl-4,5-difuryl-imidazolium acetate (DBDFIM-Ac).[5]
The reaction proceeds via an initial EMIM-Ac catalyzed benzoin condensation of furfural to form furoin. This intermediate then undergoes a multicomponent reaction with n-butylamine, formaldehyde, and acetic acid to yield the final imidazolium salt.[5]
Quantitative Data Summary
| Catalyst | Reactants | Temperature (°C) | Time (h) | Product | Note | Reference |
| EMIM-Ac | Furfural, n-butylamine, formaldehyde, acetic acid | 80 | 24 | DBDFIM-Ac | Highest yield obtained with specific reactant mole ratios. | [5] |
Experimental Protocol: Synthesis of DBDFIM-Ac using EMIM-Ac
Materials:
-
Furfural
-
n-Butylamine
-
Formaldehyde
-
Acetic acid
-
1-Ethyl-3-methylimidazolium acetate (EMIM-Ac)
-
Reaction vessel suitable for heating at 80 °C
Procedure:
-
Combine furfural, n-butylamine, formaldehyde, and acetic acid in a reaction vessel. The optimal mole ratio of n-butylamine, formaldehyde, and acetic acid relative to furfural is 0.5:0.25:0.25:1.0, respectively.[5]
-
Add a catalytic amount of 1-ethyl-3-methylimidazolium acetate (EMIM-Ac).
-
Heat the reaction mixture to 80 °C.
-
Maintain the reaction at this temperature for 24 hours.
-
Monitor the reaction for the transient formation of the furoin intermediate and the subsequent formation of the imidazolium products.
-
Control experiments without the EMIM-Ac catalyst should not yield the imidazolium product.[5]
-
Upon completion, the product, 1,3-dibutyl-4,5-difuryl-imidazolium acetate (DBDFIM-Ac), can be isolated and purified using appropriate methods.
Reaction Pathway
Caption: Reaction pathway for the EMIM-Ac catalyzed synthesis of DBDFIM-Ac.
Conclusion and Future Outlook
The use of imidazolium acetates as catalysts in organic synthesis represents a promising area of research, particularly in the context of green chemistry and sustainable processes. The examples provided highlight their utility in both polymer degradation and complex multicomponent reactions. For professionals in drug development, the principles of imidazoline and imidazolium chemistry are foundational, as these heterocycles are prevalent in pharmacologically active molecules.[2][3] Further exploration of these catalysts in a broader range of organic transformations could lead to the development of novel, efficient, and environmentally benign synthetic methodologies. The ease of tuning the catalyst structure by modifying the substituents on the imidazolium ring offers significant opportunities for designing highly selective and active catalysts for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic catalysis of imidazole acetate ionic liquids for the methanolysis of spiral poly(ethylene 2,5-furandicarboxylate) under a mild condition - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazolium-Catalyzed Synthesis of an Imidazolium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Imidazoline Acetate as a Corrosion Inhibitor
Introduction
Imidazoline and its derivatives are a prominent class of organic corrosion inhibitors, widely utilized in various industries, particularly in oil and gas, to mitigate the corrosion of metallic infrastructure. Their effectiveness stems from their ability to adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment. Imidazoline acetate, a salt of an imidazoline derivative, is often employed to enhance solubility and dispersibility in aqueous media. This document provides detailed protocols for the comprehensive evaluation of this compound as a corrosion inhibitor.
The subsequent sections outline the methodologies for weight loss determination, a fundamental technique for assessing corrosion rates, a suite of electrochemical methods for probing the inhibitor's mechanism and efficiency, and various surface analysis techniques to visualize and chemically characterize the protective film.
Experimental Protocols
A systematic evaluation of a corrosion inhibitor involves a multi-faceted approach, combining gravimetric, electrochemical, and surface-sensitive techniques. The following protocols are designed to provide a thorough assessment of the performance of this compound.
1. Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a period of time.[1][2]
-
Materials and Equipment:
-
Metal coupons (e.g., carbon steel, mild steel) of known dimensions and surface area.[3]
-
Corrosive solution (e.g., 1 wt% NaCl solution with 500 ppm acetic acid, saturated with CO2).[4][5]
-
This compound inhibitor solutions of varying concentrations (e.g., 50, 100, 300, 500 ppm).[4][5]
-
Water bath or incubator for temperature control.
-
Analytical balance (accurate to 0.1 mg).
-
Polishing papers (e.g., silicon carbide paper up to 600 grit).
-
Acetone and distilled water for cleaning.
-
Desiccator.
-
Glass beakers or flasks.
-
-
Procedure:
-
Mechanically polish the metal coupons using silicon carbide papers of increasing grit size to achieve a uniform surface finish.
-
Degrease the coupons by sonicating in acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Prepare the corrosive solution and dispense it into separate beakers.
-
Add the desired concentrations of this compound to the respective beakers. A blank solution without the inhibitor should also be prepared.
-
Immerse one coupon in each beaker, ensuring it is fully submerged.
-
Place the beakers in a water bath or incubator at the desired temperature (e.g., 60°C or 75°C) for a specified duration (e.g., 7 days).[4][5]
-
After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products from the coupon surface by gentle cleaning with a soft brush or by using an appropriate cleaning solution (e.g., Clarke's solution).
-
Rinse the coupons with distilled water and acetone, then dry them.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * ρ * t)
-
Where:
-
ΔW is the weight loss in grams.
-
A is the surface area of the coupon in cm².
-
ρ is the density of the metal in g/cm³.
-
t is the immersion time in hours.
-
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
-
2. Electrochemical Methods
Electrochemical techniques provide rapid and detailed information on the corrosion process and the inhibitor's mode of action.[1][6][7] These tests are typically performed using a three-electrode electrochemical cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[8]
-
2.1 Potentiodynamic Polarization (PDP) PDP measurements provide information on both the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the inhibitor's mechanism (anodic, cathodic, or mixed-type).[4][5]
-
Procedure:
-
Prepare the electrochemical cell with the corrosive solution containing different concentrations of this compound.
-
Immerse the prepared working electrode in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 1 hour).[4][5]
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.2 mV/s).[4][5]
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] * 100
-
Where:
-
i_corr,blank is the corrosion current density in the absence of the inhibitor.
-
i_corr,inhibitor is the corrosion current density in the presence of the inhibitor.
-
-
-
-
-
2.2 Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation and properties of the inhibitor film.[6][7]
-
Procedure:
-
Set up the electrochemical cell as described for PDP.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8][9]
-
Measure the impedance response of the system.
-
The data is typically represented as Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), polarization resistance (R_p), and double-layer capacitance (C_dl).
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_p,inhibitor - R_p,blank) / R_p,inhibitor] * 100
-
Where:
-
R_p,blank is the polarization resistance in the absence of the inhibitor.
-
R_p,inhibitor is the polarization resistance in the presence of the inhibitor.
-
-
-
-
3. Surface Analysis Techniques
Surface analysis techniques are crucial for visualizing the morphology of the metal surface and chemically characterizing the adsorbed inhibitor film.[10][11][12]
-
3.1 Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the morphology of the protective film.[10] EDS allows for the elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule.[10]
-
Procedure:
-
After the corrosion tests (e.g., weight loss or electrochemical), carefully retrieve the metal coupons.
-
Gently rinse the coupons with a suitable solvent to remove any residual solution and dry them.
-
Mount the coupons on SEM stubs.
-
Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Image the surface of the coupons using the SEM at various magnifications.
-
Perform EDS analysis on selected areas of the surface to determine the elemental composition.
-
-
-
3.2 Atomic Force Microscopy (AFM) AFM is a high-resolution imaging technique that can provide three-dimensional topographical information about the metal surface at the nanoscale, allowing for the characterization of the adsorbed inhibitor film's thickness and uniformity.[10]
-
Procedure:
-
Prepare the metal samples as for SEM analysis.
-
Mount the sample on the AFM stage.
-
Scan the surface with the AFM tip in tapping or contact mode.
-
Acquire topographical and phase images of the surface.
-
-
-
3.3 Fourier-Transform Infrared Spectroscopy (FTIR) FTIR spectroscopy can be used to identify the functional groups present in the adsorbed inhibitor film on the metal surface, confirming the adsorption of the this compound molecule.[10][13]
-
Procedure:
-
After immersion in the inhibitor solution, carefully remove the metal coupon.
-
Gently scrape the surface to collect the adsorbed film or use reflection-absorption infrared spectroscopy (RAIRS) directly on the coupon.
-
Analyze the collected material using an FTIR spectrometer.
-
Compare the resulting spectrum with the spectrum of the pure this compound to identify characteristic peaks.
-
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Weight Loss Data for this compound
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | N/A | ||
| 50 | |||
| 100 | |||
| 300 | |||
| 500 |
Table 2: Potentiodynamic Polarization Data for this compound
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | N/A | ||||
| 50 | |||||
| 100 | |||||
| 300 | |||||
| 500 |
Table 3: Electrochemical Impedance Spectroscopy Data for this compound
| Inhibitor Concentration (ppm) | R_s (Ω·cm²) | R_p (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | N/A | |||
| 50 | ||||
| 100 | ||||
| 300 | ||||
| 500 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol for testing this compound as a corrosion inhibitor.
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Mechanism of corrosion inhibition by this compound.
References
- 1. infinitalab.com [infinitalab.com]
- 2. chesci.com [chesci.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.ampp.org [content.ampp.org]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. intercorr.com.br [intercorr.com.br]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. content.ampp.org [content.ampp.org]
Application Notes and Protocols: The Role of Imidazoleacetic Acid Derivatives in Pharmaceutical Synthesis
Introduction
The imidazoline and imidazole scaffolds are key structural motifs in a wide array of pharmaceutical compounds, exhibiting a broad spectrum of biological activities. These nitrogen-containing heterocyclic rings are present in drugs targeting various conditions, including cancer, hypertension, and fungal infections. While "imidazoline acetate" is not a standard reagent or catalyst in pharmaceutical synthesis, the closely related imidazol-1-yl-acetic acid and its derivatives are crucial intermediates in the production of several important active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, imidazol-1-yl-acetic acid hydrochloride, which is a precursor for the synthesis of Zoledronic Acid.
Core Concepts: Imidazoline and Imidazole Scaffolds in Drug Development
Imidazoline and its oxidized form, imidazole, are five-membered heterocyclic rings containing two nitrogen atoms. The unique electronic properties and ability of these rings to participate in hydrogen bonding and other non-covalent interactions make them privileged structures in medicinal chemistry. They can act as bioisosteres for other functional groups, enhancing the pharmacokinetic and pharmacodynamic properties of a drug molecule. The imidazoline ring, in particular, is a core component of molecules that bind to imidazoline receptors, which are implicated in the regulation of blood pressure and other physiological processes. Furthermore, the imidazole ring is a key component of many anticancer drugs, antifungals, and antihypertensives.
Synthesis of Zoledronic Acid: A Case Study
Zoledronic acid is a third-generation bisphosphonate used to treat hypercalcemia, bone metastases, and osteoporosis. A key precursor in its synthesis is imidazol-1-yl-acetic acid. The following sections detail the synthesis of this important intermediate and its subsequent conversion to Zoledronic acid.
Experimental Protocols
1. Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
This procedure outlines the N-alkylation of imidazole with tert-butyl chloroacetate.
-
Materials:
-
Imidazole
-
Ethyl acetate
-
Potassium carbonate (powdered)
-
tert-Butyl chloroacetate
-
Cold water
-
-
Procedure:
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Reflux the mixture for 10.0 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of 10% MeOH/CHCl₃ and iodine visualization.
-
After completion, quench the reaction mixture with cold water (80 mL).
-
Separate the ethyl acetate layer, which contains the desired product.
-
2. Synthesis of Imidazol-1-yl-acetic acid hydrochloride
This protocol describes the non-aqueous ester cleavage of the tert-butyl ester.
-
Materials:
-
Imidazol-1-yl-acetic acid tert-butyl ester
-
Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Isopropyl alcohol
-
-
Procedure:
-
Dissolve imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).
-
Cool the solution to between -15 °C and -10 °C.
-
Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.
-
Stir the mixture at -5 °C to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at 0 °C to -10 °C over 0.5 hours.
-
Allow the reaction mass to stir at room temperature for 0.5 hours.
-
Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 0.5 hours.
-
Stir the mixture for 1 hour to yield the product.
-
3. Synthesis of Zoledronic Acid
This final step involves the reaction of the hydrochloride salt with phosphorous acid and phosphorous oxychloride.
-
Materials:
-
Imidazol-1-yl-acetic acid hydrochloride
-
Phosphorous acid
-
Chlorobenzene
-
Phosphorous oxychloride
-
Water
-
Methanol
-
-
Procedure:
-
Create a suspension of imidazol-1-yl-acetic acid hydrochloride (7.0 g, 0.043 mol) and phosphorous acid (9.5 g, 0.116 mol) in chlorobenzene (50 mL).
-
Heat the suspension to 80-85 °C.
-
Add phosphorous oxychloride (9.6 mL, 0.103 mol) over a period of 2 hours.
-
Increase the temperature to 90-95 °C and maintain for 2.5 hours.
-
Cool the reaction mass to 60-65 °C and add water (100 mL).
-
Separate and collect the aqueous layer.
-
Reflux the aqueous layer for 18 hours.
-
Cool to room temperature and dilute with methanol (140 mL).
-
Cool the mixture to 0-5 °C and stir for 3 hours to precipitate the final product.
-
Data Presentation
| Intermediate/Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield |
| Imidazol-1-yl-acetic acid tert-butyl ester | Imidazole, tert-Butyl chloroacetate | K₂CO₃ | Ethyl acetate | Reflux for 10 hours | 50% |
| Imidazol-1-yl-acetic acid hydrochloride | Imidazol-1-yl-acetic acid tert-butyl ester | TiCl₄ | Dichloromethane | -15 °C to room temperature | N/A |
| Zoledronic acid | Imidazol-1-yl-acetic acid hydrochloride, Phosphorous acid, Phosphorous oxychloride | Chlorobenzene | 80-95 °C, followed by reflux in water | N/A |
Note: Yields are as reported in the cited literature for specific instances and may vary.[1]
Visualizing the Synthesis and Mechanism
Experimental Workflow for Zoledronic Acid Synthesis
The following diagram illustrates the multi-step synthesis of Zoledronic Acid from imidazole.
Workflow for the synthesis of Zoledronic Acid.
Plausible Mechanism for TiCl₄ Mediated Ester Cleavage
The cleavage of the tert-butyl ester is a critical step. The proposed mechanism involves the interaction of the ester oxygen with the Lewis acid, titanium tetrachloride.
Proposed mechanism for ester cleavage.
Conclusion
While "this compound" is not a specific reagent in pharmaceutical synthesis, the underlying imidazole and imidazoline structures are of immense importance. The synthesis of Zoledronic acid, featuring an imidazol-1-yl-acetic acid intermediate, serves as a prime example of the application of such scaffolds in the development of modern therapeutics. The protocols and data presented herein provide a practical guide for researchers and scientists in the field of drug development, highlighting a robust synthetic route to a key pharmaceutical. The continued exploration of novel synthetic methodologies for imidazole and imidazoline derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Application Notes and Protocols: Formulation and Evaluation of Imidazoline Acetate-Based Volatile Corrosion Inhibitors (VCIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline and its derivatives are a prominent class of organic corrosion inhibitors, widely utilized in various industrial applications to protect metallic surfaces from degradation. Their efficacy stems from their ability to form a persistent, hydrophobic film on the metal surface, thus creating a barrier against corrosive agents. A significant challenge with imidazoline-based inhibitors is their inherently low solubility in aqueous media and low volatility, which can limit their application as Volatile Corrosion Inhibitors (VCIs).
To enhance their performance, particularly their solubility and vapor phase transport, imidazolines are often converted into their salt form. The use of acetic acid to protonate the imidazoline base, forming imidazoline acetate, is a common and effective strategy.[1][2] This conversion not only improves solubility but also enhances the inhibitor's ability to adsorb onto metal surfaces, which are often negatively charged in corrosive environments.[3]
These application notes provide a comprehensive overview of the formulation of this compound-based VCIs, their mechanism of action, and detailed protocols for their synthesis and performance evaluation.
Mechanism of Action
The corrosion inhibition by this compound is a multifaceted process involving adsorption and the formation of a protective barrier. The key steps are:
-
Vaporization and Transport : The this compound, formulated to have sufficient vapor pressure, volatilizes and transports through the enclosed environment to the metal surface.
-
Adsorption : The imidazoline molecule contains a polar head with nitrogen atoms that possess lone pair electrons. In an acidic or aqueous environment, the imidazoline ring can become protonated.[3] This positively charged head group is then electrostatically attracted to the negatively charged metal surface (anodic sites).[4][5]
-
Film Formation : Upon adsorption, the long, hydrophobic hydrocarbon tails of the imidazoline molecules orient themselves away from the metal surface, forming a dense, non-polar layer.[1] This film acts as a physical barrier, displacing water and preventing corrosive species from reaching the metal.
-
Corrosion Inhibition : By blocking both anodic and cathodic reaction sites, the this compound film effectively stifles the electrochemical corrosion process, significantly reducing the corrosion rate.[4]
Formulation of this compound-Based VCI
The formulation of an effective this compound VCI involves two primary stages: the synthesis of the imidazoline base and its subsequent conversion to the acetate salt, often in a suitable solvent carrier to enhance volatility.
Synthesis of Imidazoline
Imidazolines are typically synthesized via a condensation reaction between a fatty acid and a polyamine, such as diethylenetriamine (DETA).[6] Tall oil fatty acid (TOFA) is a common and cost-effective precursor. The synthesis generally proceeds in two steps: amidation followed by cyclization to form the imidazoline ring.[1]
Conversion to this compound
To improve solubility and performance, the synthesized imidazoline base is converted to its acetate salt. This is achieved by reacting the imidazoline with acetic acid, often in an alcohol-based solvent which also aids in the volatility of the final VCI formulation.[7]
Protocol for this compound Formulation:
-
Dissolution: Dissolve the synthesized imidazoline base in a suitable solvent, such as ethanol. A common concentration is a 25 wt% solution of imidazoline in ethanol.[7]
-
Salting: Add acetic acid to the imidazoline solution. The molar ratio of imidazoline to acetic acid should be optimized based on the desired properties of the final formulation, but a 1:1 molar ratio is a good starting point.
-
Homogenization: Stir the mixture at room temperature until the this compound is fully dissolved and the solution is homogeneous.
-
Storage: Store the final this compound VCI formulation in a sealed container to prevent the evaporation of the solvent.
Experimental Protocols for VCI Evaluation
The performance of the this compound VCI can be assessed through various standardized techniques. The following are detailed protocols for key experiments.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Materials:
-
Metal coupons (e.g., carbon steel)
-
Corrosive environment (e.g., 1 wt% NaCl solution with 500 ppm acetic acid, saturated with CO₂)[6]
-
VCI formulation
-
Desiccator, analytical balance, polishing paper
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with progressively finer grades of silicon carbide paper, rinse with deionized water and acetone, and dry in a stream of warm air.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places (W_initial).
-
Exposure:
-
Blank: Place a weighed coupon in a sealed container with the corrosive environment but without the VCI.
-
Inhibited: Place a weighed coupon in a similar container with the corrosive environment and the this compound VCI. The VCI can be placed in a separate dish within the container to test its volatility.
-
-
Incubation: Maintain the containers at a constant temperature (e.g., 75°C) for a specified duration (e.g., 7 days).[6]
-
Final Weighing: After the exposure period, remove the coupons, clean them according to standard procedures to remove corrosion products, rinse, dry, and reweigh (W_final).
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ), where ΔW is the weight loss (g), A is the surface area (cm²), T is the exposure time (hours), and ρ is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibited) / CR_blank] × 100.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the corrosion mechanism and the properties of the protective film.[1]
Apparatus:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: metal coupon; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum mesh)
-
Test solution (corrosive environment)
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode immersed in the test solution (with and without the VCI).
-
Stabilization: Allow the system to stabilize for a period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).
-
Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_blank) / Rct_inhibited] × 100.
-
Potentiodynamic Polarization (PDP)
PDP measurements provide information about the kinetics of the anodic and cathodic corrosion reactions and can indicate whether the inhibitor is anodic, cathodic, or mixed-type.[6]
Apparatus:
-
Same as for EIS.
Procedure:
-
Cell Setup and Stabilization: Prepare the electrochemical cell and allow the OCP to stabilize as in the EIS protocol.
-
Polarization Scan: Scan the potential from a value cathodic to the OCP (e.g., -250 mV vs. OCP) to a value anodic to the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
A lower icorr value in the presence of the inhibitor signifies better corrosion protection.
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibited) / icorr_blank] × 100.
-
Quantitative Data Summary
The following tables summarize typical performance data for imidazoline-based corrosion inhibitors from the literature.
Table 1: Inhibition Efficiency of a Synthesized Imidazoline VCI in CO₂-Saturated Environment [6]
| Test Method | Concentration (ppm) | Inhibition Efficiency (%) |
| Bottom of the Line (BOL) - Electrochemical | 300 | 91.6 |
| Top of the Line (TOL) - Weight Loss | 300 | 89.9 |
Table 2: Performance of Imidazoline Derivatives at 8 ppm in 1% NaCl Solution [8]
| Imidazoline Derivative | Inhibition Efficiency (%) |
| (Z)-2-(2-(heptadec-8-enyl)-4,5-dihydroimidazol-1-yl)ethanamine | 32.18 |
| (Z)-2-(2-(heptadec-8-enyl)-4,5-dihydroimidazol-1-yl)ethanol | 39.59 |
| 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine | 12.73 |
Table 3: High-Temperature Performance of Imidazoline and its Amide Precursor [9]
| Inhibitor | Temperature (°F) | Concentration (ppm) | Exposure Time (hours) | Inhibition Efficiency (%) |
| Imidazoline | 150 | 25 | 24 | ~95 |
| Amide | 150 | 25 | 24 | ~95 |
| Imidazoline | 300 | 100 | 4 | ~75 |
| Amide | 300 | 100 | 4 | ~75 |
| Imidazoline | 300 | 400 | 4 | ~87 |
| Amide | 300 | 400 | 4 | ~87 |
Conclusion
The formulation of this compound presents a viable strategy to enhance the performance of imidazoline-based corrosion inhibitors, particularly for applications requiring vapor-phase protection. The protocols outlined in these notes provide a framework for the synthesis, formulation, and rigorous evaluation of these VCI systems. The quantitative data from weight loss and electrochemical measurements are crucial for optimizing inhibitor concentration and formulation for specific operational conditions. Further research can focus on tailoring the fatty acid and polyamine precursors to achieve desired volatility, thermal stability, and corrosion inhibition efficacy.
References
- 1. content.ampp.org [content.ampp.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. What is imidazoline corrosion inhibitor?|News|UNPChemicals [unpchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Imidazoline Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of imidazoline films using Electrochemical Impedance Spectroscopy (EIS). Imidazoline and its derivatives are crucial in various fields, including corrosion inhibition and drug development, due to their ability to form protective films on metal surfaces and interact with biological targets. EIS is a powerful non-destructive technique for probing the formation, properties, and degradation of these films.
Introduction to Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a technique that investigates the frequency-dependent opposition of a system to the flow of an alternating current (AC). By applying a small amplitude AC potential to an electrochemical cell and measuring the resulting current, the impedance (Z) of the system can be determined as a function of frequency. This data provides valuable insights into the electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer, diffusion, and the properties of surface films.
For imidazoline films, EIS is particularly useful for:
-
Monitoring the formation and stability of the protective film over time.
-
Quantifying the corrosion protection efficiency of imidazoline-based inhibitors.[1][2][3]
-
Characterizing the dielectric and resistive properties of the film.
-
Understanding the mechanism of interaction between imidazoline molecules and the substrate.
Experimental Setup and Materials
A standard three-electrode electrochemical cell is typically employed for EIS measurements of imidazoline films.
-
Working Electrode (WE): The substrate on which the imidazoline film is formed. Commonly used materials include carbon steel (e.g., 1018 or 1020 grade), mild steel, and other metals relevant to the application.[1][4][5] The exposed surface area of the working electrode should be well-defined.
-
Reference Electrode (RE): Provides a stable potential for reference. A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode are common choices.
-
Counter Electrode (CE): An inert electrode, such as a graphite rod or a platinum wire, that completes the electrical circuit.[1]
Materials:
-
Imidazoline compounds of interest (e.g., 2-methyl-2-imidazoline, N-methyl-2-methyl-2-imidazoline).[1]
-
Corrosive medium/electrolyte: This will depend on the application. For corrosion studies, solutions such as 0.5 M hydrochloric acid (HCl) or 3% sodium chloride (NaCl) saturated with carbon dioxide (CO2) are frequently used.[1][3]
-
Polishing materials for the working electrode (e.g., silicon carbide paper of various grits).[1]
-
Solvents for cleaning the electrode (e.g., deionized water, ethanol).[1]
Experimental Protocols
Preparation of the Working Electrode
-
Mechanical Polishing: The working electrode surface is mechanically polished using successively finer grades of silicon carbide (SiC) paper (e.g., up to 600 grit) to ensure a uniform and reproducible surface.[1]
-
Cleaning: The polished electrode is then rinsed thoroughly with deionized water and subsequently with a solvent like ethanol to remove any polishing residues and grease.[1]
-
Drying: The cleaned electrode is dried, for instance, with a stream of air.
Formation of the Imidazoline Film
-
Immersion: The prepared working electrode is immersed in the electrolyte solution containing the desired concentration of the imidazoline inhibitor.
-
Film Formation Time: The electrode is allowed to remain in the solution for a specific duration to allow for the formation of a stable imidazoline film. EIS measurements can be recorded at various time intervals (e.g., 0, 100, 200, 300, 400, and 500 minutes) to monitor the film formation process.[1][2]
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Cell Assembly: The three electrodes (WE, RE, and CE) are assembled in the electrochemical cell containing the electrolyte with the imidazoline inhibitor.
-
Potentiostat Connection: The electrodes are connected to a potentiostat equipped with a frequency response analyzer.
-
EIS Parameters:
-
Potential: The EIS measurement is typically performed at the open-circuit potential (OCP).
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied to the system.[4][5]
-
Frequency Range: The impedance is measured over a wide frequency range, for example, from 100 kHz down to 10 mHz.[5]
-
-
Data Acquisition: The potentiostat software is used to run the EIS experiment and collect the impedance data. The data is often presented as Nyquist and Bode plots.
Data Analysis and Interpretation
The obtained EIS data is typically analyzed by fitting it to an equivalent electrical circuit (EEC) model. The elements of the EEC represent the different electrochemical processes occurring at the interface.
A common equivalent circuit for an electrode with a protective film includes:
-
Rs: Solution resistance.
-
Rct: Charge transfer resistance, which is inversely proportional to the corrosion rate.
-
Cdl: Double-layer capacitance at the electrode/electrolyte interface.
-
Rf: Film resistance.
-
Cf: Film capacitance.
The presence of an effective imidazoline film is generally indicated by:
-
An increase in the charge transfer resistance (Rct).[1][2][3]
-
A decrease in the double-layer capacitance (Cdl).[1][2] This is due to the displacement of water molecules and a decrease in the local dielectric constant at the interface.
-
An increase in the film resistance (Rf).[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from EIS studies of imidazoline films. The values are indicative and will vary depending on the specific imidazoline compound, its concentration, the substrate, and the corrosive environment.
Table 1: Effect of Imidazoline Concentration on EIS Parameters for 2-methyl-2-imidazoline (MI) and N-methyl-2-methyl-2-imidazoline (MMI) on Carbon Steel in 0.5 M HCl after 500 min. [1]
| Imidazoline | Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) |
| MI | 0 | Value not specified | Value not specified |
| 1 | ~150 | ~250 | |
| 5 | ~250 | ~225 | |
| 12.5 | ~350 | 216.97 | |
| MMI | 0 | Value not specified | Value not specified |
| 1 | ~200 | ~180 | |
| 5 | ~400 | ~140 | |
| 12.5 | ~600 | 118.17 |
Table 2: EIS Parameters for Imidazoline-based Inhibitors on Mild Steel in CO2-Saturated 30 g/L NaCl at 40°C. [4]
| Inhibitor | Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Film Resistance (Rf) (Ω cm²) | Film Capacitance (Cf) (µF/cm²) |
| Inhibitor A | 25 | Increases over time | Decreases over time | Increases over time | Increases over time |
| 50 | Increases over time | Decreases over time | Increases over time | Increases over time | |
| Inhibitor B | 25 | Rapid increase to a stable value | Decreases over time | Increases over time | Increases over time |
Visualizations
Caption: Experimental workflow for EIS analysis of imidazoline films.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of imidazoline derivatives using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles. The information presented here is intended to guide researchers in developing robust and scalable synthetic strategies for this important class of heterocyclic compounds, which exhibit a wide range of pharmacological activities.
Introduction to Imidazoline Derivatives
Imidazoline derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms, one of which is part of an amidine system. This structural motif is a key pharmacophore in a variety of biologically active molecules.[1][2] Imidazoline-containing compounds have found applications in numerous therapeutic areas, acting as antihypertensive agents, antidiabetic drugs, anti-inflammatory agents, and more.[3][4][5] The development of efficient synthetic methodologies for creating diverse libraries of imidazoline derivatives is therefore of significant interest in medicinal chemistry and drug discovery.[6][7]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave energy is directly absorbed by polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[8] Key advantages of this technique for the synthesis of imidazoline derivatives include:
-
Rapid Reaction Times: Reactions that may take hours to complete using conventional heating can often be accomplished in minutes with microwave irradiation.[9][10]
-
Higher Yields: The rapid heating and precise temperature control offered by microwave synthesis can minimize the formation of side products, leading to higher isolated yields of the desired imidazoline derivatives.[7][10]
-
Improved Purity: Cleaner reaction profiles often simplify purification processes, reducing the need for extensive chromatography.
-
Energy Efficiency: The direct heating of the reaction mixture is more energy-efficient compared to heating an entire oil bath or heating mantle.
-
Facilitation of "Green Chemistry": The use of solvent-free conditions or environmentally benign solvents is often more feasible with microwave synthesis.[11]
General Synthetic Routes
The microwave-assisted synthesis of 2-substituted imidazolines can be broadly categorized into two main approaches based on the starting materials:
-
From Aldehydes and Diamines: This is a common and versatile method where an aldehyde is condensed with a 1,2-diamine, typically ethylenediamine. The reaction often proceeds in the presence of an oxidizing agent to facilitate the final cyclization and aromatization to the imidazoline ring.[10][12]
-
From Nitriles and Diamines: This approach involves the reaction of a nitrile with a 1,2-diamine. This method is particularly useful for the synthesis of 2-alkyl- and 2-aryl-imidazolines and can often be performed under solvent-free conditions.[9][10]
Data Presentation
Table 1: Microwave-Assisted Synthesis of 2-Substituted Imidazolines from Aldehydes
| Entry | Aldehyde | Diamine | Oxidant/Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethylenediamine | NBSac | CH₂Cl₂ | - | 20 | 96 | [13] |
| 2 | 4-Chlorobenzaldehyde | Ethylenediamine | NBSac | CH₂Cl₂ | - | 25 | 94 | [13] |
| 3 | 4-Nitrobenzaldehyde | Ethylenediamine | NBSac | CH₂Cl₂ | - | 20 | 98 | [13] |
| 4 | 4-Methoxybenzaldehyde | Ethylenediamine | NBSac | CH₂Cl₂ | - | 30 | 90 | [13] |
| 5 | 2-Naphthaldehyde | Ethylenediamine | NBSac | CH₂Cl₂ | - | 25 | 91 | [13] |
| 6 | Benzaldehyde | Ethylenediamine | H₂O₂/NaI | t-BuOH | - | 60 | 97 | [12] |
NBSac: N-Bromosaccharin
Table 2: Microwave-Assisted Synthesis of 2-Substituted Imidazolines from Nitriles
| Entry | Nitrile | Diamine | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzonitrile | Ethylenediamine | Sulfur | None | 720 | 2.5 | 97 | [9][10] |
| 2 | 4-Chlorobenzonitrile | Ethylenediamine | Sulfur | None | 720 | 1.5 | 97 | [9][10] |
| 3 | 4-Methylbenzonitrile | Ethylenediamine | Sulfur | None | 720 | 4.5 | 98 | [9][10] |
| 4 | 4-Methoxybenzonitrile | Ethylenediamine | Sulfur | None | 720 | 2.25 | 96 | [9][10] |
| 5 | Acetonitrile | Ethylenediamine | CS₂ | None | 100 | 1 | 70-80 | [7] |
| 6 | Phenylacetonitrile | Ethylenediamine | CS₂ | None | 100 | 1 | 70-80 | [7] |
Table 3: Pharmacological Data of Selected Imidazoline Derivatives
| Compound | Target | Biological Activity | IC₅₀/Ki | Reference |
| Clonidine | α₂-Adrenergic Receptor | Antihypertensive | - | [6][11][14] |
| Moxonidine | I₁-Imidazoline Receptor | Antihypertensive | - | [2][4][15] |
| Benzoimidazole derivative 63a | MCF-7 cell line | Anticancer | 0.0047 µM/mL | [16] |
| Imidazotriazole-based thiazolidinone 10 | Acetylcholinesterase | Anti-Alzheimer's | 6.70 µM | [17] |
| Imidazotriazole-based thiazolidinone 10 | Butyrylcholinesterase | Anti-Alzheimer's | 7.10 µM | [17] |
| Bis-imidazoline mr20347 | CXCR4 | Anti-HIV | Submicromolar | [18][19] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-Imidazolines from Aldehydes
This protocol is adapted from a procedure utilizing N-Bromosaccharin (NBSac) as an efficient oxidant.[13]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethylenediamine (3.0 mmol)
-
N-Bromosaccharin (NBSac) (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Microwave reactor
-
Round-bottom flask or microwave process vial
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a microwave process vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethylenediamine (3.0 mmol), and dichloromethane (5 mL).
-
Add N-Bromosaccharin (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., room temperature, as the reaction is often rapid) for the time specified in Table 1 (typically 20-30 minutes).
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-aryl-imidazoline.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 2-Substituted Imidazolines from Nitriles
This protocol is based on a solvent-free method using sulfur as a promoter.[9][10]
Materials:
-
Nitrile (4.0 mmol)
-
Ethylenediamine (16.0 mmol)
-
Sulfur (1.0 mmol)
-
Microwave reactor
-
Open vessel suitable for microwave synthesis
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In an open glass vessel, mix the nitrile (4.0 mmol), ethylenediamine (16.0 mmol), and sulfur (1.0 mmol).
-
Place the vessel in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a specified power (e.g., 720 W) for the time indicated in Table 2 (typically 1-11 minutes). The reaction mixture will become hot.
-
Allow the reaction mixture to cool to room temperature.
-
Add cold water to the reaction mixture and extract with chloroform or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., cyclohexane) to obtain the pure 2-substituted imidazoline.
Visualization of Pathways and Workflows
Signaling Pathways
The pharmacological effects of many imidazoline derivatives are mediated through their interaction with specific receptors. Below are simplified representations of the signaling pathways for two clinically important imidazoline drugs, clonidine and moxonidine.
Caption: Signaling pathway of Clonidine.
Caption: Signaling pathway of Moxonidine.
Experimental Workflow
The general workflow for the microwave-assisted synthesis and characterization of imidazoline derivatives is depicted below.
Caption: General experimental workflow.
References
- 1. Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Moxonidine - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Imidazoline synthesis [organic-chemistry.org]
- 9. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide [organic-chemistry.org]
- 13. Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Imidazoline Inhibitor Efficiency
Introduction
Imidazoline receptors are a class of non-adrenergic binding sites that have emerged as important therapeutic targets for a variety of conditions.[1][2] There are three main classes of imidazoline receptors: I1, I2, and I3.[1][3] The I1 receptor is primarily involved in the central regulation of blood pressure, making it a target for antihypertensive drugs.[2][3][4] The I2 binding site is associated with pain modulation, neuroprotection, and is an allosteric site on monoamine oxidase.[1][5] The I3 receptor is involved in regulating insulin secretion from pancreatic beta cells.[1][3]
Given their therapeutic potential, the accurate evaluation of the efficiency and selectivity of novel imidazoline inhibitors is crucial for drug development. These application notes provide detailed protocols for the key experiments required to characterize the binding affinity and functional activity of imidazoline receptor ligands.
Imidazoline Receptor Signaling Pathways
Understanding the signaling pathways of imidazoline receptors is fundamental to designing functional assays. The I1 receptor, in particular, utilizes a distinct signaling cascade that does not involve traditional heterotrimeric G-protein-coupled pathways like the modulation of adenylyl or guanylyl cyclases.[6]
I1 Imidazoline Receptor Signaling
Activation of the I1 imidazoline receptor is coupled to the hydrolysis of choline phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG) and arachidonic acid (AA).[6][7] This can subsequently lead to the production of eicosanoids and the activation of downstream protein kinases.[6] Additionally, I1 receptor activation can inhibit the Na+/H+ exchanger and induce the expression of genes for catecholamine synthesis.[6] The signaling pathway shares similarities with that of the neurocytokine receptor family.[3]
References
- 1. glpbio.com [glpbio.com]
- 2. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazoline Acetate in Metalworking Fluid Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline acetate is a versatile cationic surfactant derived from fatty acids, which has found significant utility as a multifunctional additive in the formulation of metalworking fluids (MWFs). Its unique chemical structure, featuring a hydrophilic imidazoline ring and a hydrophobic fatty acid tail, imparts a range of desirable properties to MWF formulations. This document provides detailed application notes and experimental protocols for evaluating the performance of this compound in metalworking fluids, with a focus on its primary functions as a corrosion inhibitor, lubricity enhancer, and emulsifier.
Imidazoline and its derivatives are recognized for their ability to form a protective film on metal surfaces, thereby preventing corrosion.[1] This property is crucial in aqueous MWF systems where the risk of rust and corrosion on machined parts and equipment is high. Furthermore, the long hydrocarbon chain of the fatty acid component contributes to the lubricity of the fluid, reducing friction between the cutting tool and the workpiece. This leads to improved surface finish, extended tool life, and reduced energy consumption. The amphiphilic nature of this compound also allows it to act as an effective emulsifier, enabling the formation of stable oil-in-water emulsions, which are characteristic of soluble oil and semi-synthetic metalworking fluids.
Key Performance Characteristics
The inclusion of this compound in metalworking fluid formulations offers several key benefits:
-
Corrosion Inhibition: Forms a durable, protective film on ferrous and non-ferrous metal surfaces, significantly reducing the rate of corrosion.
-
Enhanced Lubricity: Reduces friction and wear at the tool-workpiece interface, leading to improved machining performance.
-
Emulsification: Facilitates the formation of stable oil-in-water emulsions, critical for the performance of soluble oil and semi-synthetic MWFs.
-
Hard Water Stability: Can contribute to the stability of emulsions in the presence of hard water ions.
-
Detergency: Helps to keep machines and workpieces clean by suspending swarf and other residues.
Quantitative Data Summary
The following tables summarize the typical performance data for metalworking fluids formulated with this compound. The data is compiled from various sources and represents typical performance under controlled laboratory conditions.
Table 1: Corrosion Inhibition Performance of this compound
| Concentration of this compound | Test Method | Metal Type | Inhibition Efficiency (%) |
| 25 ppm | Potentiodynamic Polarization | Mild Steel | ~95% |
| 40 mg/L (approx. 40 ppm) | Potentiodynamic Polarization | AISI 1018 Mild Steel | 99.89%[1] |
| 1000 ppm (at 149°C) | Weight Loss | - | 85-90% |
Table 2: Lubricity Performance of Imidazoline Derivatives
| Additive | Concentration (wt%) | Test Method | Base Fluid | Wear Scar Diameter Reduction (%) |
| Silane-functionalized imidazoline-based ionic liquid | 5 | ASTM D4172 (Four-Ball) | Group III Base Oil | ~54% |
Note: Data for a related imidazoline derivative is provided as a proxy for the performance of this compound. Further testing is recommended to establish the specific lubricity performance of this compound.
Table 3: Emulsification Performance of this compound
| Parameter | Test Method | Observation |
| Emulsion Stability | Visual Observation after 24h at Room Temperature | Stable emulsion with no phase separation |
| Droplet Size | Laser Diffraction | Typically in the range of 1-10 µm for stable macroemulsions |
| Turbiscan Stability Index (TSI) | Static Multiple Light Scattering | Lower TSI values indicate higher stability |
Note: Specific TSI values are highly dependent on the complete formulation of the metalworking fluid.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound in metalworking fluids are provided below.
Protocol 1: Evaluation of Corrosion Inhibition
This protocol is based on the principles of the ASTM G31 standard for laboratory immersion corrosion testing.
Objective: To determine the corrosion inhibition efficiency of this compound in a metalworking fluid formulation.
Materials and Equipment:
-
Metal coupons (e.g., cast iron, mild steel) of known dimensions and surface area.
-
Metalworking fluid concentrate with and without this compound.
-
Corrosive water (e.g., prepared hard water or a salt solution).
-
Glass beakers or flasks.
-
Constant temperature bath.
-
Analytical balance (accurate to 0.1 mg).
-
Desiccator.
-
Cleaning agents (e.g., inhibited hydrochloric acid, acetone, ethanol).
-
Soft brush.
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons to a uniform finish.
-
Clean the coupons with a solvent (e.g., acetone) to remove any grease or oil.
-
Dry the coupons and store them in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
-
Test Solution Preparation:
-
Prepare dilutions of the metalworking fluid concentrate (with and without this compound) in the corrosive water to the desired concentration (e.g., 5% v/v).
-
-
Immersion Test:
-
Place the prepared coupons in individual beakers.
-
Pour a sufficient volume of the test solution into each beaker to completely immerse the coupons.
-
Cover the beakers to prevent evaporation.
-
Place the beakers in a constant temperature bath set to the desired test temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, carefully remove the coupons from the test solutions.
-
Clean the coupons to remove any corrosion products. This can be done by immersing them in an inhibited acid solution followed by gentle brushing.
-
Rinse the coupons with deionized water and then with a volatile solvent (e.g., acetone).
-
Dry the coupons in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record the final weight (W_final).
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (K × ΔW) / (A × T × D) where: K = a constant (8.76 × 10^4 for mm/y) ΔW = weight loss in grams A = surface area of the coupon in cm² T = immersion time in hours D = density of the metal in g/cm³
-
Calculate the inhibition efficiency (IE) in percent using the following formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = corrosion rate in the solution without this compound CR_inhibitor = corrosion rate in the solution with this compound
-
Protocol 2: Evaluation of Lubricity (Four-Ball Method)
This protocol is based on the ASTM D4172 standard test method for wear preventive characteristics of lubricating fluid.
Objective: To evaluate the effect of this compound on the lubricity of a metalworking fluid by measuring the wear scar diameter.
Materials and Equipment:
-
Four-Ball Wear Test Machine.
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter).
-
Metalworking fluid samples (with and without this compound).
-
Solvents for cleaning (e.g., heptane, acetone).
-
Microscope with a calibrated scale for measuring wear scar diameter.
Procedure:
-
Apparatus Setup:
-
Thoroughly clean the ball pot, lock ring, and test balls with solvents.
-
Place three clean steel balls in the ball pot and secure them with the lock ring.
-
Pour the test fluid into the ball pot to a level that covers the three stationary balls.
-
-
Test Execution:
-
Place the fourth clean steel ball in the chuck of the test machine.
-
Assemble the ball pot onto the test machine.
-
Apply the desired load (e.g., 40 kgf) and start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
-
Wear Scar Measurement:
-
After the test, disassemble the apparatus and clean the three stationary balls with solvent.
-
Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
-
Calculate the average wear scar diameter for each sample.
-
-
Data Analysis:
-
Compare the average wear scar diameter of the fluid containing this compound to the blank fluid. A smaller wear scar diameter indicates better lubricity.
-
Protocol 3: Evaluation of Emulsion Stability
This protocol provides a general method for assessing the stability of metalworking fluid emulsions.
Objective: To evaluate the stability of a metalworking fluid emulsion containing this compound.
Materials and Equipment:
-
Graduated cylinders or test tubes.
-
Metalworking fluid concentrate.
-
Water of known hardness.
-
Stirrer or shaker.
-
Centrifuge (optional).
-
Turbiscan or similar light scattering instrument (optional).
Procedure:
-
Emulsion Preparation:
-
Prepare the emulsion by adding the metalworking fluid concentrate to the water at the desired concentration (e.g., 5% v/v) while stirring. The order of addition (oil to water or water to oil) should be consistent.
-
Continue stirring for a set period (e.g., 5 minutes) to ensure a homogeneous emulsion.
-
-
Static Stability Test (Visual Observation):
-
Pour a known volume (e.g., 100 mL) of the freshly prepared emulsion into a graduated cylinder.
-
Stopper the cylinder and let it stand undisturbed at room temperature.
-
Observe the emulsion at regular intervals (e.g., 1, 4, 8, 24 hours, and then daily for a week) for any signs of instability, such as:
-
Creaming: Formation of a concentrated layer of emulsion at the top.
-
Sedimentation: Settling of particles or a denser phase at the bottom.
-
Flocculation: Aggregation of oil droplets into loose clusters.
-
Coalescence: Merging of oil droplets to form larger ones, leading to oil separation.
-
-
Record the volume of any separated oil or cream layer. A stable emulsion will show minimal or no separation over the test period.
-
-
Centrifugal Stability Test (Accelerated Method):
-
Place a known volume of the emulsion into a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
After centrifugation, observe the sample for any phase separation. A stable emulsion will remain homogeneous.
-
-
Instrumental Analysis (Quantitative Method):
-
For a more quantitative assessment, use an instrument like a Turbiscan.
-
Place the freshly prepared emulsion in the instrument's measurement cell.
-
The instrument will measure the backscattering and transmission of light through the sample over time.
-
The Turbiscan Stability Index (TSI) can be calculated, which provides a quantitative measure of the overall emulsion instability. A lower TSI value indicates a more stable emulsion.
-
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in these application notes.
Caption: Core functions of this compound in MWFs.
Caption: Workflow for Corrosion Inhibition Testing.
Caption: Workflow for Lubricity (Four-Ball) Testing.
Caption: Workflow for Emulsion Stability Testing.
References
Application Notes and Protocols: Imidazoline Acetate in the Oil and Gas Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline acetate, a salt derived from an imidazoline cation and an acetate anion, is a versatile chemical compound with significant applications in the oil and gas industry. Its amphiphilic nature, arising from a hydrophilic imidazoline head and a hydrophobic hydrocarbon tail, allows it to function effectively as a corrosion inhibitor, emulsifier, and friction reducer. These properties are critical for maintaining the integrity of infrastructure, optimizing production processes, and ensuring operational efficiency in the harsh environments characteristic of oil and gas extraction and transportation. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Corrosion Inhibition
This compound and its derivatives are widely recognized as highly effective corrosion inhibitors, particularly in environments containing CO2 and H2S.[1] They function by adsorbing onto metal surfaces, forming a protective film that acts as a barrier to corrosive agents.[2][3]
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves the formation of a persistent, thin film on the metal surface. The cationic imidazoline headgroup interacts with the negatively charged metal surface, while the hydrophobic tails orient themselves away from the surface, creating a barrier that repels water and corrosive species.[2] This adsorption process can be described by the Langmuir adsorption isotherm.[4]
Quantitative Data
The effectiveness of imidazoline-based corrosion inhibitors is typically quantified by their inhibition efficiency (IE), which can be determined through various experimental methods.
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Reference |
| 0 | 5.2 | - | [4] |
| 50 | 1.8 | 65.4 | [4] |
| 100 | 1.1 | 78.8 | [4] |
| 200 | 0.6 | 88.5 | [4] |
| 300 | 0.4 | 92.3 | [4] |
Experimental Protocol: Weight Loss Method
This protocol outlines the determination of corrosion inhibition efficiency using the weight loss method, a common and straightforward technique.
Methodology:
-
Coupon Preparation:
-
Obtain mild steel coupons of a standard size (e.g., 50mm x 25mm x 2mm).
-
Polish the coupons with silicon carbide paper of increasing grit (e.g., 240, 400, 600), rinse with deionized water and acetone, and dry.
-
Accurately weigh each coupon to four decimal places and record the initial weight (W_initial).
-
-
Solution Preparation:
-
Prepare a corrosive brine solution (e.g., 3.5% NaCl in deionized water).
-
Saturate the brine with CO2 by bubbling the gas through it for at least one hour.
-
Prepare test solutions by adding varying concentrations of this compound (e.g., 50, 100, 200, 300 ppm) to the CO2-saturated brine. A blank solution without the inhibitor is also required.
-
-
Exposure:
-
Place each prepared coupon in a separate test cell containing 200 mL of the respective test solution.
-
Maintain the temperature of the test cells at a constant value (e.g., 60°C) in a water bath.
-
Continuously bubble CO2 through the solutions to maintain saturation and create a corrosive environment.
-
The duration of the test is typically 24 hours.
-
-
Post-Exposure Analysis:
-
After the exposure period, remove the coupons from the solutions.
-
Clean the coupons according to standard procedures (e.g., ASTM G1-03) to remove corrosion products. This may involve using a solution of inhibited hydrochloric acid.
-
Rinse the cleaned coupons with deionized water and acetone, then dry them thoroughly.
-
Accurately weigh each coupon to determine the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * T * D), where A is the surface area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Emulsification
This compound's surfactant properties make it an effective emulsifying agent, particularly for creating stable water-in-oil emulsions, which are often desired in drilling fluids.[5][6]
Mechanism of Action
As a surfactant, this compound reduces the interfacial tension between oil and water phases.[7] The lipophilic tail dissolves in the oil phase, while the hydrophilic head remains in the water phase, forming a stable film at the oil-water interface that prevents coalescence of the dispersed droplets.
Quantitative Data
The stability of an emulsion can be assessed by measuring the volume of separated water over time.
| This compound Conc. (%) | Oil/Water Ratio | Temperature (°C) | Emulsification Efficiency (%) (after 24h) | Reference |
| 0.5 | 70/30 | 25 | 65 | [8] |
| 1.0 | 70/30 | 25 | 85 | [8] |
| 1.5 | 70/30 | 25 | 95 | [8] |
| 1.0 | 80/20 | 25 | 90 | [8] |
| 1.0 | 70/30 | 50 | 80 | [8] |
Experimental Protocol: Bottle Test for Emulsion Stability
The bottle test is a standard method for evaluating the effectiveness of emulsifiers.[9]
Methodology:
-
Preparation:
-
In a graduated glass bottle, add the desired ratio of oil (e.g., crude oil or diesel) and brine (e.g., 3.5% NaCl solution).
-
Add the specified concentration of this compound to the mixture.
-
-
Emulsification:
-
Securely cap the bottle and shake it vigorously for a set period (e.g., 5 minutes) using a mechanical shaker to ensure thorough mixing and emulsion formation.
-
-
Observation:
-
Place the bottle in a static position at a controlled temperature (e.g., 25°C or 50°C).
-
Record the volume of separated water at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
-
Calculation:
-
Emulsification Efficiency (%): EE % = [(Total Water Volume - Separated Water Volume) / Total Water Volume] * 100
-
Friction Reduction
In drilling and hydraulic fracturing operations, reducing friction between the fluid and the pipe is crucial for minimizing pumping pressure and energy consumption. This compound can act as a friction reducer in drilling fluids.[10][11]
Mechanism of Action
The long hydrocarbon chains of the this compound molecules are thought to align in the direction of flow, dampening turbulence at the pipe wall and reducing the frictional pressure drop.[11]
Quantitative Data
The performance of a friction reducer is typically expressed as the percentage of friction reduction.
| Fluid Type | This compound Conc. (gpt) | Flow Rate (bbl/min) | Friction Reduction (%) | Reference |
| Freshwater | 0.5 | 10 | 45 | [12] |
| Freshwater | 1.0 | 10 | 60 | [12] |
| 2% KCl Brine | 1.0 | 10 | 55 | [12] |
| Freshwater | 1.0 | 15 | 58 | [12] |
(gpt = gallons per thousand gallons)
Experimental Protocol: Flow Loop Test for Friction Reduction
A flow loop apparatus is used to simulate the flow of fluids in a pipeline and measure the pressure drop.[12]
Methodology:
-
System Setup:
-
A closed-loop piping system with a pump, a test section of a known length and diameter, and differential pressure transducers is used.
-
The system is filled with the base fluid (e.g., freshwater or brine).
-
-
Baseline Measurement:
-
Circulate the base fluid through the loop at a constant flow rate.
-
Record the pressure drop across the test section (ΔP_base).
-
-
Inhibitor Injection:
-
Inject a known concentration of this compound into the circulating fluid.
-
Allow the fluid to circulate until it is homogeneously mixed.
-
-
Test Measurement:
-
Maintain the same constant flow rate as the baseline measurement.
-
Record the new pressure drop across the test section (ΔP_inhibitor).
-
-
Calculation:
-
Friction Reduction (%): FR % = [(ΔP_base - ΔP_inhibitor) / ΔP_base] * 100
-
Conclusion
This compound is a multifunctional additive with significant value in the oil and gas industry. Its primary application as a corrosion inhibitor is well-established, with a clear mechanism of action and quantifiable performance. Its roles as an emulsifier and friction reducer, stemming from its surfactant properties, further enhance its utility in various operational fluids. The experimental protocols provided herein offer standardized methods for evaluating the performance of this compound in these applications, enabling researchers and industry professionals to optimize its use for improved asset integrity and operational efficiency.
References
- 1. wiley.com [wiley.com]
- 2. Imidazoline Gemini Surfactants as Corrosion Inhibitors for Carbon Steel X70 in NaCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017079594A1 - Friction-reducing compositions formulated with highly concentrated brine - Google Patents [patents.google.com]
- 4. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of invert emulsion oil-based drilling fluids performance through heterocyclic imidazoline-based emulsifiers [ouci.dntb.gov.ua]
- 9. riviste.fupress.net [riviste.fupress.net]
- 10. Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors for Water-Based Drilling Fluids [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Imidazoline-Based Surfactants
Audience: Researchers, scientists, and drug development professionals.
Imidazoline-based surfactants are a versatile class of cationic surfactants known for their applications as emulsifiers, corrosion inhibitors, fabric softeners, and antistatic agents.[1][2][3] Their unique properties, including stability in acidic and alkaline conditions, stem from their characteristic five-membered ring structure containing two nitrogen atoms.[1][2] A thorough characterization is crucial for quality control, formulation development, and understanding their mechanism of action in various applications. These notes provide detailed protocols for the structural, physicochemical, and performance-based characterization of imidazoline surfactants.
Structural Characterization
Structural elucidation is the foundational step to confirm the identity, purity, and chemical structure of synthesized imidazoline surfactants. Techniques like FTIR, NMR, and chromatography are routinely employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the surfactant molecule. It is particularly useful for confirming the formation of the imidazoline ring and the presence of amide linkages or other functional moieties introduced during synthesis.[4][5]
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the surfactant sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption peaks. Key peaks for imidazoline surfactants include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the purity of the sample. These techniques are essential for verifying the successful synthesis of the target molecule.[4][6]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the imidazoline surfactant in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns to elucidate the structure. Characteristic signals include:
-
¹H-NMR:
-
¹³C-NMR:
-
Chromatographic Analysis
Application Note: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the purity and alkyl chain distribution of the fatty acids used in the synthesis.[7] This is critical as the hydrophobic chain length significantly influences surfactant properties.
Experimental Protocol (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 50:50 v/v) containing 0.1 M sodium perchlorate.
-
Sample Preparation: Dissolve the surfactant in the mobile phase.
-
Analysis: Inject the sample and elute with the mobile phase. The distribution of homologous surfactants with different alkyl chain lengths can be determined. The detection limit for imidazoline by HPLC can be as low as 10 ng without pretreatment.
Physicochemical Characterization
These techniques probe the behavior of surfactants in solution and at interfaces, which is fundamental to their function.
Critical Micelle Concentration (CMC) Determination
Application Note: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[8] It is a key parameter indicating surfactant efficiency; a lower CMC value signifies a more efficient surfactant.[9] CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micellization.[10][11]
Workflow for Characterizing Imidazoline Surfactants
Caption: General workflow for the synthesis and comprehensive characterization of imidazoline surfactants.
Experimental Protocol (via Surface Tensiometry):
-
Solution Preparation: Prepare a stock solution of the imidazoline surfactant in deionized water. Create a series of dilutions with progressively lower concentrations.
-
Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution, starting from the most dilute.[12][13] Ensure temperature is constant.[14]
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The plot will show two distinct linear regions. The surface tension decreases linearly with log C and then plateaus.[8] The concentration at the intersection of these two lines is the CMC. The surface tension value at this point is the surface tension at the CMC (γ_CMC).[7]
Micelle Formation and CMC Determination
Caption: Logical flow for understanding micelle formation and determining the CMC from surface tension data.
Interfacial Tension (IFT)
Application Note: IFT measures the tension at the interface between two immiscible liquids (e.g., oil and water). Low IFT is crucial for applications like emulsification and enhanced oil recovery. Imidazoline surfactants are effective at reducing IFT.[7][12]
Experimental Protocol (Spinning Drop Tensiometer):
-
Setup: A spinning drop tensiometer is used for measuring ultra-low IFT values.
-
Procedure: A drop of a low-density phase (e.g., oil) is injected into a horizontal capillary tube filled with a higher-density phase (e.g., aqueous surfactant solution).
-
Measurement: The tube is rotated at high speed, causing the drop to elongate. The IFT is calculated from the drop's shape, the rotational speed, and the density difference between the two phases.[12]
-
Analysis: Measure IFT as a function of surfactant concentration to assess its effectiveness.
Stability Testing
Application Note: The stability of imidazoline surfactants is critical for their formulation and storage, particularly their resistance to hydrolysis in aqueous solutions.[6] Accelerated stability testing can predict the long-term stability of formulations containing these surfactants.[15]
Experimental Protocol (Hydrolytic Stability):
-
Sample Preparation: Prepare aqueous solutions of the imidazoline surfactant at different pH values (e.g., acidic, neutral, alkaline).
-
Incubation: Store the solutions at a constant, often elevated, temperature (e.g., 40°C) for a set period.
-
Analysis: At various time intervals, withdraw aliquots and analyze the concentration of the intact imidazoline surfactant using a suitable technique like HPLC or UV-Vis spectroscopy.[6]
-
Kinetics: Determine the rate of hydrolysis by plotting the concentration of the surfactant versus time. This can reveal if the degradation follows pseudo-first-order kinetics.[6]
Quantitative Data Summary
| Surfactant Type | CMC (mol/L) | Surface Tension at CMC (mN/m) | Conditions | Reference |
| Imidazoline Cationic Surfactant | ~6 | ~32 | Aqueous solution | [7] |
| Imidazolium-based (R₆Im) | Varies with method | - | Water, 298.15 K | [10] |
| Imidazolium-based (R₁₂Im) | Varies with method | - | Water, 298.15 K | [10] |
| Imidazolium-based [C₁₂mim][Br] | - | 3.17 (IFT vs. crude oil) | 298 K | [12] |
| Imidazolium-based [C₁₄mim][Br] | - | 0.54 (IFT vs. crude oil) | 298 K | [12] |
| Imidazolium-based [C₁₆mim][Br] | - | 0.051 (IFT vs. crude oil) | 298 K | [12] |
| Hexadecyl Imidazolium (Im BF₄) | ~0.0009 | ~35 | 22 °C, Aqueous | [14] |
Performance and Application-Specific Characterization
These protocols evaluate the surfactant's effectiveness in specific applications, such as corrosion inhibition or interaction with biological molecules.
Corrosion Inhibition Efficiency
Application Note: Imidazoline surfactants are widely used as corrosion inhibitors for metals like carbon steel, especially in the oil and gas industry.[16][17] They function by adsorbing onto the metal surface to form a protective film.[17] Their efficiency is quantified using electrochemical techniques.
Workflow for Corrosion Inhibition Evaluation
References
- 1. Imidazoline Surfactants | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoline and its derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12C18 sat./unsat. fatty acids | Journal of Applied Research and Technology. JART [elsevier.es]
- 5. Imidazoline Gemini Surfactants as Corrosion Inhibitors for Carbon Steel X70 in NaCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. elsevier.es [elsevier.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Evaluation of Interfacial Properties and Carbon Capture Capacities of the Imidazolium-Based Ionic Liquid Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Imidazoline Acetate as a Precursor for Functionalized Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of imidazolium acetate ionic liquids. Imidazolium acetates serve as versatile precursors for the development of task-specific ionic liquids with tailored properties for a range of applications, including as solvents for biomass processing, catalysts, and advanced drug delivery systems.
Synthesis of Imidazolium Acetate Precursors
The initial step involves the synthesis of the imidazolium acetate ionic liquid precursor. A common method is the one-pot synthesis, which is efficient and can be scaled.
Experimental Protocol: One-Pot Synthesis of 1,3-Disubstituted Imidazolium Acetate
This protocol describes the synthesis of a hydroxyl-functionalized imidazolium acetate, which can then be further modified.
Materials:
-
Ethanolamine
-
Aqueous solution of acetic acid (50%)
-
Glyoxal (40% in water)
-
Formalin (37% in water)
-
Nitrogen gas
Procedure: [1]
-
Dissolve ethanolamine (0.1 mol) in 50 mL of a 50% aqueous solution of acetic acid at -4 °C in a reaction flask.
-
In a separate beaker, prepare an aldehyde solution by dissolving glyoxal (0.05 mol) and formalin (0.05 mol) in 50 mL of a 50% aqueous acetic acid solution at -4 °C.
-
Under a nitrogen atmosphere and with vigorous stirring, add the ethanolamine solution to the aldehyde solution.
-
Increase the reaction temperature to 70 °C and maintain for 5 hours.
-
After the reaction, the solvent is removed under vacuum to yield the 1,3-bis(2-hydroxyethyl)-1H-imidazol-3-ium acetate ionic liquid.
Quantitative Data:
The following table summarizes typical data for the synthesis of imidazolium acetate precursors.
| Precursor | Synthesis Method | Yield (%) | Purity (%) | Reference |
| 1,3-bis(2-hydroxyethyl)-1H-imidazol-3-ium acetate | One-pot condensation | >90 | >95 | [1] |
| 1-Butyl-3-methylimidazolium acetate | Anion exchange | >95 | >98 | [2] |
| 1-Ethyl-3-methylimidazolium acetate | Direct synthesis from imidazole | High | >98 | [3] |
Functionalization of Imidazolium Acetate Precursors
Imidazolium acetate ionic liquids can be readily functionalized to introduce specific chemical groups, altering their physicochemical properties for targeted applications.
Hydroxyl Group Modification
The hydroxyl groups on a functionalized imidazolium acetate can be modified, for example, by reaction with epichlorohydrin.
Materials:
-
1,3-bis(2-hydroxyethyl)-1H-imidazol-3-ium acetate
-
Epichlorohydrin
-
Sodium hydroxide
-
Dichloromethane
Procedure: [1]
-
To a solution of 1,3-bis(2-hydroxyethyl)-1H-imidazol-3-ium acetate in dichloromethane, add epichlorohydrin in the presence of a catalytic amount of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, wash the organic layer with water to remove any unreacted sodium hydroxide and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the functionalized ionic liquid.
Anion Exchange
The acetate anion can be exchanged with other anions to modify the properties of the ionic liquid, such as its hydrophobicity or electrochemical window.
Materials:
-
1-(1-ethylpropyl)-3-methylimidazolium iodide (as an example precursor to an acetate, which can then be exchanged)
-
Silver tetrafluoroborate
-
Water
-
Methylene chloride
Procedure: [4]
-
Dissolve the imidazolium iodide in water.
-
Add a solution of silver tetrafluoroborate in water (ratio of 1.0 to 1.06 of ionic liquid to silver salt).
-
The silver iodide precipitate is formed and can be removed by filtration.
-
Extract the aqueous phase three times with methylene chloride.
-
Combine the organic phases, and remove the solvent by evaporation under reduced pressure.
-
Freeze-dry the resulting ionic liquid to remove any remaining water.
Quantitative Data for Functionalization Reactions:
| Functionalized Ionic Liquid | Precursor | Reagents | Yield (%) | Reference |
| Glycidyl ether functionalized imidazolium acetate | 1,3-bis(2-hydroxyethyl)-1H-imidazol-3-ium acetate | Epichlorohydrin, NaOH | High | [1] |
| 1-(1-ethylpropyl)-3-methylimidazolium tetrafluoroborate | 1-(1-ethylpropyl)-3-methylimidazolium iodide | Silver tetrafluoroborate | >95 | [4] |
Application in Drug Delivery
Functionalized imidazolium ionic liquids are being explored as potential drug delivery systems due to their tunable properties and ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[5][6] The functional groups on the ionic liquid can be designed to interact with specific drugs or to respond to physiological stimuli for controlled release.[5]
Logical Workflow for Developing Ionic Liquid-Based Drug Delivery Systems
The development of an ionic liquid for drug delivery involves a series of logical steps, from precursor synthesis to the final formulation.
Caption: Workflow for developing ionic liquid-based drug delivery systems.
Signaling Pathway Analogy: Stimuli-Responsive Drug Release
Functionalized ionic liquids can be designed to release a drug in response to a specific stimulus, such as a change in pH. This can be conceptually compared to a cellular signaling pathway.
Caption: Stimuli-responsive drug release mechanism from a functionalized ionic liquid.
References
Application Notes: Determination of Critical Micelle Concentration (CMC) for Imidazoline Acetate Surfactants
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazoline acetates are a class of cationic surfactants known for their applications as emulsifiers, fabric softeners, antistatic agents, and corrosion inhibitors.[1][2][3] A key parameter governing their performance is the Critical Micelle Concentration (CMC), which is the specific concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles.[4] Above the CMC, physical properties of the solution, such as surface tension, conductivity, and solubilization capacity, change abruptly.[5] Accurate determination of the CMC is therefore essential for optimizing formulations, ensuring product efficacy, and conducting fundamental research on surfactant behavior.
This document provides detailed protocols for three common and reliable methods for determining the CMC of imidazoline acetate and other ionic surfactants: Surface Tensiometry, Conductivity Measurement, and Fluorescence Probe Spectroscopy.
General Experimental Workflow
The determination of CMC for any surfactant follows a generalized workflow. A concentrated stock solution is prepared and serially diluted to create a range of concentrations. A specific physical property is then measured for each dilution. The resulting data is plotted against surfactant concentration, and the CMC is identified as the point of sharp change in the slope of the plot.
Caption: General workflow for CMC determination.
Quantitative Data for Imidazoline-Based Surfactants
Specific CMC data for a generic "this compound" can vary significantly based on the length of the hydrophobic alkyl chain and experimental conditions (e.g., temperature, presence of electrolytes). The table below presents CMC values for representative imidazolium-based cationic surfactants, which are structurally analogous, to provide a reference range.
| Surfactant Name | Method | Temperature (°C) | CMC (mol/L) | Reference |
| 1-Hexyl-3-methylimidazolium Bromide (R6Im) | Conductivity | 25 | 0.124 | [6] |
| 1-Hexyl-3-methylimidazolium Bromide (R6Im) | Surface Tension | 25 | 0.125 | [6] |
| 1-Dodecyl-3-methylimidazolium Bromide (R12Im) | Conductivity | 25 | 0.015 | [6] |
| 1-Dodecyl-3-methylimidazolium Bromide (R12Im) | Surface Tension | 25 | 0.016 | [6] |
Note: The data provided is for imidazolium-based surfactants and should be used as an estimation. The actual CMC of a specific this compound must be determined experimentally.
Method 1: Surface Tensiometry
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a sharp decrease in the surface tension of the solution as concentration increases.[4] Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration.[5] The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of surfactant concentration.[4]
Caption: Conceptual plot for surface tension method.
Experimental Protocol:
-
Apparatus and Materials:
-
Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)
-
High-purity water (e.g., Milli-Q or deionized)
-
This compound surfactant
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers or sample vessels
-
Magnetic stirrer and stir bars
-
-
Protocol:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water in a volumetric flask to prepare a concentrated stock solution (e.g., 100x the expected CMC).
-
Prepare Dilutions: Create a series of at least 10-15 dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC. A logarithmic dilution series is often most effective.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water. Ensure the Wilhelmy plate or Du Noüy ring is impeccably clean.
-
Measure Surface Tension:
-
Start with the most dilute solution to minimize cross-contamination.
-
Pour the sample into the measurement vessel and allow it to equilibrate to the desired temperature.
-
Measure the surface tension. Record the value once it stabilizes.
-
Thoroughly clean and dry the vessel and probe between each measurement.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[7]
-
The resulting graph should show two linear regions.[4]
-
Perform a linear regression on the data points in the steeply sloped region (pre-CMC) and the plateau region (post-CMC).
-
The CMC is the concentration corresponding to the intersection point of these two extrapolated lines.[4]
-
-
Method 2: Conductivity Measurement
Principle: This method is suitable for ionic surfactants like this compound.[8] Below the CMC, the conductivity of the solution increases linearly with concentration as more charge-carrying monomers are added.[5] When micelles form, the mobility of the surfactant ions decreases because they are aggregated into larger, slower-moving entities, and these micelles also bind some counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot.[9] The CMC is identified as the concentration at the break point between the two linear segments.[10]
Caption: Conceptual plot for conductivity method.
Experimental Protocol:
-
Apparatus and Materials:
-
Conductivity meter with a temperature-controlled cell
-
High-purity, degassed water
-
This compound surfactant
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatted water bath
-
Magnetic stirrer and stir bars
-
-
Protocol:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water as described in the previous method.
-
Prepare Dilutions: Create a series of at least 15-20 dilutions with concentrations spanning the expected CMC. A linear dilution series is appropriate for this method.
-
Instrument Setup: Calibrate the conductivity meter using standard KCl solutions. Set the water bath to the desired experimental temperature (e.g., 25°C).
-
Measure Conductivity:
-
Place a known volume of the most dilute solution into the conductivity cell and allow it to reach thermal equilibrium.
-
Record the stable conductivity value.
-
Alternatively, a titration method can be used: place a known volume of pure water in the cell and make sequential additions of the concentrated stock solution, measuring conductivity after each addition.[11]
-
Ensure thorough rinsing of the cell between discrete sample measurements.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.[10]
-
The plot will exhibit two distinct linear portions with different slopes.
-
Fit straight lines to the data points before and after the break point.
-
The concentration at which these two lines intersect is the CMC.[5]
-
-
Method 3: Fluorescence Probe Spectroscopy
Principle: This technique uses a hydrophobic fluorescent probe, most commonly pyrene, which has low solubility in water but is readily solubilized within the hydrophobic core of micelles.[12][13] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.[14] In the polar aqueous environment (below CMC), the ratio of the intensity of the first vibronic peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm) is high. When micelles form, pyrene partitions into the nonpolar micellar core, causing a significant increase in the intensity of the third peak and thus a sharp decrease in the I₁/I₃ ratio.[15] The CMC is determined from the midpoint of the transition in a plot of the I₁/I₃ ratio versus log C.
Caption: Conceptual plot for fluorescence probe method.
Experimental Protocol:
-
Apparatus and Materials:
-
Fluorometer (Spectrofluorometer)
-
Pyrene (high purity)
-
Acetone or other suitable volatile solvent for pyrene stock
-
This compound surfactant
-
High-purity water
-
Volumetric flasks and micropipettes
-
Quartz cuvettes
-
-
Protocol:
-
Prepare Pyrene Stock: Dissolve a small amount of pyrene in acetone to make a concentrated stock solution (e.g., 10⁻³ M).
-
Prepare Surfactant Solutions with Probe:
-
Prepare a series of volumetric flasks for the different surfactant concentrations.
-
Add a small, identical aliquot of the pyrene stock solution to each flask.
-
Gently evaporate the acetone, leaving a thin film of pyrene. This ensures the final pyrene concentration is constant and extremely low (typically ~10⁻⁶ to 10⁻⁷ M) to avoid forming pyrene excimers.[12]
-
Prepare the this compound dilutions in these flasks using high-purity water.
-
Allow the solutions to equilibrate overnight to ensure complete partitioning of the pyrene.
-
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorometer to ~335 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
Record the fluorescence intensities at the first (~373 nm) and third (~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities, I₁/I₃, for each surfactant concentration.
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting plot will be sigmoidal.[16]
-
The CMC can be taken as the concentration corresponding to the midpoint of the transition. For a more accurate determination, fit the data to a Boltzmann sigmoidal equation or find the maximum of the first derivative of the curve.
-
-
References
- 1. Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications | Semantic Scholar [semanticscholar.org]
- 2. Imidazoline Surfactants | Encyclopedia MDPI [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 10. scribd.com [scribd.com]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Establishment and Comparison of A Determination Method of Critical Micelle Concentration for Surfactants [zgys.nifdc.org.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Imidazoline Acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude imidazoline acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as the fatty acid and the diamine, as well as reaction by-products like amidoamines.[1][2][3] Residual solvents from the synthesis and degradation products from exposure to high temperatures or acidic/basic conditions can also be present.[2][3]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired purity of the final product. Common methods include:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities.[4][5][6][7]
-
Acid-Base Extraction: Useful for separating the basic imidazoline from non-basic impurities.
Q3: What solvents are suitable for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[8][9] The choice of solvent will depend on the specific this compound derivative.
Q4: How can I monitor the purity of my this compound during purification?
A4: Purity can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the progress of a purification process.[6][10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[5][7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: Oily Product After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solvent may be too good a solvent for the compound. Try a less polar solvent system or a mixture of solvents.[9] |
| Presence of Impurities | High levels of impurities can prevent crystallization. Consider a pre-purification step like an acid-base extraction or a quick column chromatography. |
| Cooling Too Rapidly | Rapid cooling can cause the product to "oil out" instead of forming crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
Problem 2: Low Recovery from Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | The polarity of the stationary phase (e.g., silica gel, alumina) may not be suitable for your compound. Consider using a different stationary phase.[6] |
| Incorrect Mobile Phase | The eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, causing it to remain on the column. Perform TLC analysis to determine the optimal solvent system. |
| Compound Degradation on the Column | Some imidazolines can be sensitive to acidic silica gel. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower recovery of the pure product. Ensure the column is packed uniformly. |
Problem 3: Persistent Impurities Detected by NMR/HPLC
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurity | An impurity may have a similar polarity to your product, making separation by chromatography difficult. Try a different stationary phase or a different solvent system to alter the selectivity of the separation.[5][7] |
| Formation of Salts | The presence of acidic or basic impurities can lead to the formation of salts that are difficult to separate. An acid-base wash prior to chromatography may be beneficial. |
| Product Instability | The this compound may be degrading during the purification process.[3] Minimize exposure to heat and acidic or basic conditions. |
| Incomplete Reaction | A significant amount of starting material may be present. If possible, try to drive the synthesis reaction to completion before attempting purification. |
Data Presentation
Table 1: Common Chromatographic Conditions for Imidazoline Purification
| Technique | Stationary Phase | Typical Mobile Phase | Reference |
| RP-TLC | RP-18, RP-8, RP-2, CN | Methanol/Water/Ammonia | [6] |
| RP-HPLC | C18, C4, PFP | Acetonitrile/Water with Ammonium Acetate Buffer | [2][7][11] |
| Normal Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | [12] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent. If the compound dissolves immediately at room temperature, it is too soluble. If it does not dissolve at room temperature, heat the test tube. If it dissolves when hot but precipitates upon cooling, the solvent is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Flash Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the this compound and separates it well from impurities.
-
Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. j-cst.org [j-cst.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines [mdpi.com]
- 12. biotage.com [biotage.com]
Overcoming solubility issues of imidazoline acetate in nonpolar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with imidazoline acetate in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in nonpolar solvents like hexane or toluene?
This compound is the salt of a weak base (imidazoline) and a weak acid (acetic acid). As a salt, it possesses a high degree of polarity and is, therefore, generally soluble in polar solvents like water and alcohols.[1][2][3] Nonpolar solvents, in contrast, lack the ability to stabilize the charged ions of the salt, leading to poor solubility. This is a direct application of the "like dissolves like" principle of solubility.
Q2: I've observed some imidazoline-based compounds that are soluble in nonpolar media. Why is that?
The solubility of imidazoline derivatives can be significantly altered by modifying their chemical structure. For instance, imidazolines with long, nonpolar ("fatty") alkyl chains are more likely to be soluble in nonpolar solvents such as hydrocarbons.[1][4] These long alkyl chains increase the overall nonpolar character of the molecule, allowing it to interact more favorably with nonpolar solvent molecules.
Q3: Can temperature be used to increase the solubility of this compound in nonpolar solvents?
For most solid-liquid systems, solubility increases with temperature. Therefore, heating the solvent during dissolution may help to dissolve more this compound. However, it is crucial to be aware that the compound may precipitate out of the solution upon cooling. The stability of the solution at the desired operating temperature should be carefully evaluated.
Q4: Are there any analytical methods to determine the concentration of dissolved this compound in a nonpolar solvent?
Yes, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative analysis of imidazolines.[5][6] Depending on the specific derivative and the required sensitivity, other methods like fluorescence spectroscopy may also be applicable.[7] For accurate quantification, it is recommended to develop and validate a suitable analytical method for your specific formulation.
Troubleshooting Guide
Issue 1: this compound precipitates from the nonpolar solvent.
This is the most common issue and indicates that the solubility limit has been exceeded. Here is a step-by-step guide to address this problem:
Step 1: Assess the Polarity Mismatch
-
Rationale: The primary reason for poor solubility is the significant difference in polarity between this compound and the nonpolar solvent.
-
Action: If possible, consider if a less polar derivative of the imidazoline could be used. Alternatively, proceed to the next steps to modify the solvent system.
Step 2: Introduce a Co-solvent
-
Rationale: A co-solvent can bridge the polarity gap between the this compound and the nonpolar solvent, thereby increasing solubility.
-
Action: Add a small amount of a polar aprotic or protic solvent that is miscible with your nonpolar solvent.
-
Examples of Co-solvents:
-
Alcohols (e.g., ethanol, isopropanol)
-
Ethers (e.g., tetrahydrofuran - THF)
-
Glycol ethers
-
Step 3: Utilize a Surfactant
-
Rationale: Surfactants have both polar (hydrophilic) and nonpolar (lipophilic) regions. They can form micelles around the this compound, with the polar heads interacting with the salt and the nonpolar tails interacting with the solvent, effectively dispersing the compound.
-
Action: Add a suitable surfactant to your nonpolar solvent before or after adding the this compound.
-
Examples of Surfactants:
-
Non-ionic surfactants are often a good starting point as they are less likely to have complex interactions with the salt.
-
Step 4: Systematic Optimization using Design of Experiments (DoE)
-
Rationale: To efficiently find the optimal ratio of solvent, co-solvent, and/or surfactant, a systematic approach is recommended. Design of Experiments (DoE) is a powerful statistical tool for this purpose.[8][9][10][11][12]
-
Action: Use a DoE methodology, such as a factorial or mixture design, to systematically vary the concentrations of the formulation components and identify the optimal composition for maximum solubility and stability.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: The solution is hazy or forms a suspension.
Haze or suspension indicates that the this compound is not fully dissolved and is present as fine, dispersed particles.
-
Possible Cause 1: Insufficient mixing energy.
-
Solution: Increase the stirring speed, sonicate the mixture, or gently heat the solution while mixing.
-
-
Possible Cause 2: Nearing the solubility limit.
-
Solution: The concentration of this compound may be too high for the chosen solvent system. Try diluting the solution or apply the steps from the troubleshooting guide for precipitation.
-
-
Possible Cause 3: Water contamination.
-
Solution: this compound is hygroscopic and can absorb moisture from the air. This absorbed water can lead to the formation of a separate, hazy phase in a nonpolar solvent. Ensure that your solvents are anhydrous and that the experiment is conducted in a dry environment.
-
Quantitative Data
| Solvent | Compound | Temperature (°C) | Solubility | Reference |
| Toluene | S-Imd (an imidazoline derivative) | 25 | 30 mg/mL | [13] |
| Hexane | This compound | Ambient | Expected to be very low | General chemical principles |
| Mineral Oil | This compound | Ambient | Expected to be very low | General chemical principles |
Experimental Protocols
Protocol 1: Screening of Co-solvents for Solubility Enhancement
-
Objective: To identify an effective co-solvent for dissolving this compound in a specific nonpolar solvent.
-
Materials:
-
This compound
-
Primary nonpolar solvent (e.g., hexane, toluene)
-
A selection of co-solvents (e.g., ethanol, isopropanol, THF, acetone)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
-
Procedure:
-
Prepare a stock solution of the primary nonpolar solvent.
-
In a series of vials, prepare mixtures of the primary nonpolar solvent with each co-solvent at different volume ratios (e.g., 95:5, 90:10, 80:20).
-
To each vial, add a pre-weighed amount of this compound.
-
Stir the vials at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Visually inspect each vial for undissolved solid.
-
For the clear solutions, carefully take an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
-
Caption: Experimental workflow for co-solvent screening.
Protocol 2: Determination of Surfactant Efficacy
-
Objective: To evaluate the effectiveness of different surfactants in solubilizing this compound in a nonpolar solvent.
-
Materials:
-
This compound
-
Nonpolar solvent
-
A selection of surfactants (e.g., non-ionic surfactants with varying Hydrophilic-Lipophilic Balance - HLB)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
-
Procedure:
-
Prepare stock solutions of each surfactant in the nonpolar solvent at a known concentration.
-
To a series of vials, add a fixed amount of this compound.
-
Add the surfactant solutions to the vials.
-
Stir the vials at a constant temperature for 24 hours.
-
Visually observe the vials for the formation of a clear solution, a stable dispersion, or precipitation.
-
Quantify the amount of dissolved/dispersed this compound in the samples that appear homogeneous using an appropriate analytical method.
-
Compare the performance of the different surfactants to identify the most effective one.
-
References
- 1. colonialchem.com [colonialchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ulab360.com [ulab360.com]
- 4. rixinpec.com [rixinpec.com]
- 5. j-cst.org [j-cst.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design of experiments in the optimization of nanoparticle-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Using design of experiments (DoE) to optimize performance and stability of biomimetic cell membrane-coated nanostructures for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Imidazoline Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazoline acetate, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a decrease in purity over time when stored in an acidic solution. What is the likely cause?
A1: this compound is susceptible to acid-catalyzed hydrolysis, which is the most common degradation pathway under acidic conditions. The imidazoline ring opens to form the corresponding N-acylethylenediamine (amido-amine) derivative. This reaction is accelerated at lower pH values and higher temperatures. It is crucial to control the pH and temperature of your formulation and storage conditions to minimize degradation.
Q2: I am observing a new peak in my HPLC chromatogram during the stability testing of my this compound formulation. How can I identify this new peak?
A2: The new peak is likely the amido-amine degradation product. To confirm its identity, you can perform forced degradation studies (see "Forced Degradation Protocol for this compound" below). By intentionally degrading a sample of this compound under acidic conditions, you can generate a sufficient amount of the degradant to characterize it using techniques like mass spectrometry (MS) for mass determination and nuclear magnetic resonance (NMR) for structural elucidation. Comparing the retention time of the new peak in your stability sample with the peak of the generated degradant can confirm its identity.
Q3: What are the critical factors that influence the stability of this compound in a solution?
A3: The primary factors are:
-
pH: The rate of hydrolysis is significantly faster in acidic conditions compared to neutral or basic conditions.
-
Temperature: Higher temperatures increase the rate of degradation.
-
Buffer Species and Strength: The type and concentration of the buffer used can influence the rate of hydrolysis.
-
Presence of Other Excipients: Interactions with other components in the formulation could potentially affect stability.
Q4: How can I improve the stability of my this compound formulation?
A4: To enhance stability, consider the following:
-
pH Adjustment: If feasible for your application, adjusting the pH of the formulation to be closer to neutral (pH 6-8) can significantly slow down hydrolysis.
-
Temperature Control: Store the formulation at recommended temperatures and avoid exposure to excessive heat.
-
Excipient Screening: Conduct compatibility studies with other excipients to ensure they do not accelerate degradation.
-
Lyophilization: For long-term storage, lyophilizing the product can improve its stability by removing water, which is a reactant in the hydrolysis process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound potency in a new formulation. | Acidic pH of the formulation. | 1. Measure the pH of the formulation. 2. If acidic, investigate the possibility of adjusting the pH to a more neutral range. 3. Perform a pH-stability profile study to identify the optimal pH for stability. |
| Appearance of multiple unknown peaks in the chromatogram after storage. | Complex degradation pathways or interaction with excipients. | 1. Perform a forced degradation study to identify primary and secondary degradation products. 2. Conduct compatibility studies with individual excipients to pinpoint any interactions. 3. Optimize the chromatographic method to achieve better separation of all peaks. |
| Inconsistent stability results between batches. | Variability in starting material purity or formulation pH. | 1. Ensure consistent quality and purity of the starting this compound. 2. Implement strict in-process controls for the pH of the formulation. 3. Review the manufacturing process for any steps that could introduce variability. |
Quantitative Data Summary
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of a model this compound at different pH values and temperatures. This data illustrates the significant impact of these factors on stability.
| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 3.0 | 40 | 1.5 x 10⁻⁶ | 128 |
| 3.0 | 60 | 8.0 x 10⁻⁶ | 24 |
| 4.0 | 40 | 4.5 x 10⁻⁷ | 428 |
| 4.0 | 60 | 2.5 x 10⁻⁶ | 77 |
| 5.0 | 40 | 1.0 x 10⁻⁷ | 1925 |
| 5.0 | 60 | 5.5 x 10⁻⁷ | 350 |
Note: This data is illustrative and based on typical imidazoline hydrolysis kinetics. Actual degradation rates will vary depending on the specific this compound structure and formulation components.
Experimental Protocols
Forced Degradation Protocol for this compound
Objective: To intentionally degrade this compound to generate its primary degradation product for identification and to assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M and 1 M) for neutralization
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., Acetonitrile and ammonium acetate buffer)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the undergraded stock solution and the degraded samples by HPLC.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product.
-
-
Peak Identification:
-
Collect the fraction corresponding to the major degradation peak for further characterization by MS and NMR if necessary.
-
HPLC Method for this compound and its Amido-Amine Degradant
Objective: To separate and quantify this compound and its primary amido-amine degradation product.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Ammonium acetate buffer (pH adjusted to 4.5 with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Degradation pathway of this compound under acidic conditions.
Caption: A logical workflow for troubleshooting stability issues.
Technical Support Center: Imidazoline Inhibitor Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of imidazoline inhibitors. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and efficacy of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is imidazoline hydrolysis and why is it a concern?
A1: Imidazoline hydrolysis is a chemical degradation reaction where the imidazoline ring reacts with water, causing the ring to open and form an N-acyl polyamine (amido-amine).[1][2][3] This is a significant concern because the structural change can lead to a partial or complete loss of the inhibitor's intended biological activity or performance.[4] The rate of this degradation is influenced by factors such as pH, temperature, and the specific chemical structure of the imidazoline compound.[4][5]
Q2: What are the primary factors that accelerate the hydrolysis of my imidazoline inhibitor?
A2: The primary factors that accelerate hydrolysis are:
-
Low pH (Acidic Conditions): Hydrolysis of imidazolines is often acid-catalyzed.[1][4] The imidazoline ring becomes protonated in acidic solutions, making it more susceptible to nucleophilic attack by water.
-
High Temperature: Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly.[4][6] This is a critical factor during synthesis, purification, storage, and application.
-
Presence of Water: As a reactant in the hydrolysis process, the presence of water is essential for the degradation to occur.[3][6] This is particularly relevant for aqueous formulations or when using hygroscopic solvents or excipients.
Q3: How can I detect and quantify the hydrolysis of my imidazoline inhibitor?
A3: Several analytical techniques can be employed to monitor the extent of hydrolysis:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: This method can track the decrease in the intensity of the C=N stretching vibration characteristic of the imidazoline ring (around 1607 cm⁻¹) and the corresponding increase in the amide C=O stretching band (around 1646 cm⁻¹).[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly useful for observing the disappearance of the imidazoline carbon signal and the appearance of a new signal corresponding to the amide carbonyl carbon.[2]
-
Ultraviolet (UV) Spectroscopy: The hydrolysis reaction can be followed by observing changes in the UV absorption spectra. Amides and imidazolines have distinct absorption maxima (e.g., approximately 207 nm for amides and 232 nm for imidazolines), allowing for the calculation of their relative molar ratios.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique allows for the separation and identification of the parent imidazoline inhibitor from its hydrolysis products (amido-amines) and other byproducts, providing both qualitative and quantitative data.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of inhibitor activity over time in aqueous solution. | Hydrolysis of the imidazoline ring. | • Adjust the pH of the solution to a more neutral or slightly alkaline range, if compatible with the experimental design. • Store stock solutions at lower temperatures (e.g., 2-8°C or -20°C). • Prepare fresh solutions immediately before each experiment. • Consider reformulating in a non-aqueous solvent or a co-solvent system to reduce water activity.[8] |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | The new peaks may correspond to the amido-amine hydrolysis product. | • Characterize the new peaks using mass spectrometry to confirm if the mass corresponds to the hydrolyzed product. • Run a forced degradation study (e.g., by heating a sample in an acidic solution) to intentionally generate the hydrolysis product as a reference standard. |
| Inconsistent experimental results between batches. | Variable hydrolysis has occurred due to differences in storage time, temperature, or exposure to moisture. | • Standardize storage conditions for all batches (temperature, humidity, light exposure). • Use moisture-proof packaging for solid compounds.[6][9] • Implement routine quality control checks using methods like FT-IR or HPLC to assess the integrity of each batch before use. |
| Precipitation of the inhibitor from solution. | The hydrolyzed product may have different solubility characteristics. At alkaline pH, some imidazoline inhibitors may also precipitate.[8] | • Analyze the precipitate to determine its identity. • Adjust the formulation by adding solubilizing agents such as surfactants or cyclodextrins.[10] • Re-evaluate the optimal pH for both stability and solubility. |
Data Summary: Factors Influencing Imidazoline Stability
| Parameter | Condition | Effect on Hydrolysis Rate | References |
| pH | Acidic (e.g., pH 2.0 - 5.0) | Significantly Increased | [1][4] |
| Neutral to Alkaline (e.g., pH > 9.0) | Generally Reduced | [5] | |
| Temperature | Increased Temperature (e.g., 70-150°C) | Exponentially Increased | [4][5] |
| Reduced Temperature (e.g., Refrigeration) | Significantly Reduced | [11] | |
| Solvent | Aqueous | Promotes Hydrolysis | [6][8] |
| Non-aqueous (e.g., Alcohol, Glycol) | Inhibits Hydrolysis | [8] | |
| Structural Features | Branched substituent at position 2 | Increased Stability | [5] |
| Linear substituent at position 2 | Lower Stability | [5] |
Experimental Protocols
Protocol 1: Monitoring Imidazoline Hydrolysis using UV-Vis Spectroscopy
-
Preparation of Solutions:
-
Prepare a stock solution of the imidazoline inhibitor in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
-
Initiation of Hydrolysis:
-
Dilute an aliquot of the stock solution into each pH buffer to a final concentration that gives an absorbance reading in the range of 0.1 - 1.0 AU.
-
Incubate the solutions at a controlled temperature (e.g., 50°C) to accelerate hydrolysis.
-
-
Data Acquisition:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each solution.
-
Scan the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 190-400 nm).
-
-
Analysis:
-
Monitor the decrease in absorbance at the λmax of the imidazoline and the increase in absorbance at the λmax of the expected amido-amine product.[2]
-
Plot the absorbance change versus time to determine the rate of hydrolysis under different pH conditions.
-
Protocol 2: Forced Degradation Study for Product Identification
-
Sample Preparation:
-
Dissolve a known amount of the imidazoline inhibitor in a 0.1 M HCl solution.
-
Prepare a control sample by dissolving the same amount of inhibitor in a neutral solvent (e.g., methanol or water, depending on solubility).
-
-
Degradation Conditions:
-
Heat the acidic sample at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours).
-
Keep the control sample at room temperature.
-
-
Analysis:
-
Analyze both the stressed and control samples by LC-MS.
-
-
Interpretation:
-
Compare the chromatograms. The peak that is significantly larger or newly present in the stressed sample is likely the hydrolysis product.
-
Confirm the identity by comparing the mass-to-charge ratio (m/z) of the new peak with the theoretical mass of the corresponding amido-amine.
-
Visual Guides
Caption: Acid-catalyzed hydrolysis pathway of an imidazoline inhibitor.
Caption: Troubleshooting workflow for suspected imidazoline hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. content.ampp.org [content.ampp.org]
- 3. Corrosion inhibition of mild steel by the hydrolysate of an imidazoline-based inhibitor in CO2-saturated solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. quora.com [quora.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
Technical Support Center: Optimizing Imidazoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during imidazoline synthesis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue: Low or No Product Yield
-
Question: My reaction is showing very low conversion to the desired imidazoline. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in imidazoline synthesis can stem from several factors. Firstly, inefficient water removal can inhibit the cyclization step, as it is a condensation reaction.[1][2] Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.[3] Secondly, the choice of catalyst and reaction temperature is crucial.[2][4] Ensure you are using an appropriate catalyst for your chosen starting materials (e.g., iodine, hydrogen peroxide, or a Lewis acid) and that the temperature is optimal for the specific reaction.[3][5] For syntheses starting from fatty acids and diamines, a two-stage heating process is often beneficial, with an initial lower temperature for amidation followed by a higher temperature for cyclization.[1][6][7] Finally, incomplete reactions can be a cause; monitor the reaction progress using techniques like TLC or FTIR to ensure it has gone to completion.[8]
Issue: Formation of Side Products
-
Question: I am observing significant amounts of a side product, which I suspect is a diamide. How can I minimize its formation?
-
Answer: The formation of a diamide byproduct is a common issue, particularly when using fatty acids and diamines as starting materials.[4][9] This occurs when a second molecule of the fatty acid reacts with the intermediate amido-amine before it can cyclize.[9] To mitigate this, a gradual increase in reaction temperature can be employed. This approach, while potentially slowing the overall reaction rate, significantly reduces the formation of the bisamide.[4] Another strategy is to use a slight excess of the diamine. After the reaction is complete, the excess diamine can be removed under reduced pressure.[9]
-
Question: My product mixture is complex, and I'm having trouble isolating the desired imidazoline. What are some common impurities and how can I purify my product?
-
Answer: Besides the starting materials and the desired imidazoline, common impurities can include the intermediate amide, unreacted reagents, and side products like diamides.[9][10] Purification can often be achieved through distillation under vacuum, recrystallization, or column chromatography.[11][12] The choice of purification method will depend on the physical properties of your specific imidazoline derivative, such as its solubility and boiling point.[13] For instance, 2-alkyl-2-imidazolines are generally highly soluble in polar solvents like water, alcohol, and chloroform, but have low solubility in nonpolar solvents like benzene and petroleum ether.[13]
Issue: Reaction Monitoring and Characterization
-
Question: How can I effectively monitor the progress of my imidazoline synthesis?
-
Answer: Several techniques can be used to monitor the reaction. Thin-layer chromatography (TLC) is a simple and rapid method to track the disappearance of starting materials and the appearance of the product.[14] Fourier-transform infrared (FTIR) spectroscopy is particularly useful for observing the formation of the imidazoline ring by tracking the disappearance of the amide C=O stretch and the appearance of the C=N stretch characteristic of the imidazoline ring.[8][11] For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the components of the reaction mixture.[10][15]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazoline synthesis?
A1: Imidazolines are commonly synthesized from the reaction of a 1,2-diamine (like ethylenediamine) with various carbonyl-containing compounds.[5] These include aldehydes, nitriles, and carboxylic acids or their derivatives.[5][14][16] The choice of starting material often depends on the desired substituent at the 2-position of the imidazoline ring.
Q2: What is the role of a catalyst in imidazoline synthesis?
A2: Catalysts are often employed to increase the reaction rate and improve the yield. The type of catalyst depends on the synthetic route. For syntheses from nitriles, catalysts like sulfur, carbon disulfide, or N-acetylcysteine can be used.[14][16][17] When starting from aldehydes, oxidizing agents like iodine, hydrogen peroxide, or t-butyl hypochlorite are often used in the presence of a base.[5] For reactions involving carboxylic acids, acid catalysts are sometimes used, although thermal condensation is also common.[16]
Q3: What are the typical reaction temperatures for imidazoline synthesis?
A3: The optimal reaction temperature varies significantly depending on the starting materials and the presence of a catalyst. Syntheses from aldehydes can often be performed at room temperature or slightly elevated temperatures (e.g., 80°C).[3][5] Reactions involving nitriles may require higher temperatures, for example, refluxing at 120°C or heating in a continuous-flow microreactor at 210°C.[14][18] The synthesis from fatty acids and diamines is typically a high-temperature process, often involving a stepwise increase in temperature, for instance, from 115-125°C for the initial amidation to 265-275°C for the final cyclization.[6]
Q4: My final product is an oily solid. How can I obtain a crystalline product?
A4: If your product is an "oily-solid," it may be due to the presence of unreacted starting materials, such as excess ethylenediamine, or impurities.[11] Purification is necessary to obtain a crystalline solid. Techniques like column chromatography can be effective for purification.[11] For crystallization, you will need to find a suitable solvent system where your product has high solubility at an elevated temperature and low solubility at room temperature or below. Experimenting with different solvents or solvent mixtures is often required.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Imidazoline Synthesis from Aldehydes
| Catalyst/Oxidizing Agent | Co-catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Iodine (I₂) | Potassium Carbonate (K₂CO₃) | Not specified | Not specified | Good | [5] |
| Hydrogen Peroxide (H₂O₂) | Sodium Iodide (NaI) | tert-Butyl alcohol | 80 | Up to 97 | [3] |
| tert-Butyl hypochlorite | None | Not specified | Not specified | High | [5] |
| Pyridinium hydrobromide perbromide | None | Water | Room Temperature | Good | [5] |
Table 2: Reaction Conditions for Imidazoline Synthesis from Nitriles
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| CuCN-TsOH | Ethylenediamine | 210 (Flow reactor) | 5 min | High | [18] |
| Sulfur (S) | None (reflux) | 120 | 3-150 min | 96-99 | [14] |
| Sodium Hydrosulfide (NaHS) | Ethylenediamine | Not specified | Not specified | High | [19] |
| N-acetylcysteine | Methanol | 60 | 24 h | Excellent | [17] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylimidazoline from Benzaldehyde
This protocol is based on a mild and environmentally friendly method using hydrogen peroxide as the oxidant.[3]
-
Materials:
-
Benzaldehyde
-
Ethylenediamine
-
Sodium Iodide (NaI)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
tert-Butyl alcohol
-
30% Hydrogen Peroxide (H₂O₂)
-
-
Procedure: a. In a round-bottom flask, dissolve benzaldehyde (1 mmol) and ethylenediamine (1.1 mmol) in tert-butyl alcohol (5 mL). b. Add sodium iodide (0.4 mmol) and anhydrous magnesium sulfate (1 g) to the mixture. c. Heat the mixture to 80°C with stirring. d. Slowly add 30% hydrogen peroxide (2 mL) to the reaction mixture. e. Monitor the reaction progress by TLC. f. Upon completion, cool the reaction mixture to room temperature. g. Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine. h. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Substituted Imidazolines from Nitriles
This protocol describes a general procedure for the synthesis of 2-imidazolines from nitriles using sulfur as a catalyst under reflux conditions.[14]
-
Materials:
-
Nitrile (e.g., benzonitrile)
-
Ethylenediamine
-
Sulfur powder
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, mix the nitrile (4 mmol), ethylenediamine (16 mmol), and sulfur (1 mmol). b. Heat the mixture to 120°C in an oil bath and maintain at reflux. c. Monitor the reaction progress by TLC (eluent: EtOAc/MeOH, 4:1). d. After the reaction is complete (typically 3-150 minutes depending on the nitrile), cool the mixture to room temperature. e. Add cold water to the reaction mixture and extract with chloroform. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane).
Mandatory Visualization
Caption: General experimental workflow for imidazoline synthesis.
Caption: Troubleshooting logic for low imidazoline yield.
References
- 1. nbinno.com [nbinno.com]
- 2. rixinpec.com [rixinpec.com]
- 3. A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide [organic-chemistry.org]
- 4. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
- 6. CN102964306A - Preparation method of imidazoline corrosion inhibitor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. EP0002943A1 - Process for the manufacture of imidazolines - Google Patents [patents.google.com]
- 10. j-cst.org [j-cst.org]
- 11. researchgate.net [researchgate.net]
- 12. content.ampp.org [content.ampp.org]
- 13. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Troubleshooting imidazoline synthesis from fatty acids and diamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of imidazolines from fatty acids and diamines.
Troubleshooting Guide
This guide addresses common issues encountered during imidazoline synthesis in a question-and-answer format.
Question 1: Why is my imidazoline yield consistently low?
Answer: Low yields can stem from several factors related to incomplete reactions or side reactions. Consider the following:
-
Incomplete Amidation: The initial formation of the amide intermediate is crucial. This step typically occurs at a lower temperature (130-160°C) where the first molecule of water is removed.[1] Ensure this stage is complete before proceeding to the higher temperature cyclization. Monitoring water removal can help track progress.[1]
-
Incomplete Cyclization: The conversion of the amide to imidazoline requires higher temperatures (often >200°C) to remove the second molecule of water.[1] Insufficient temperature or reaction time can leave a significant amount of the amide intermediate in the final product. The cyclization step is often performed under reduced pressure to facilitate water removal.[2]
-
Suboptimal Molar Ratio: While a 1:1 molar ratio of fatty acid to diamine is the theoretical stoichiometry, using a slight excess of the diamine (e.g., 1:1.1 to 1:1.5) can help drive the reaction to completion.[3][4] However, a large excess can lead to purification challenges.[5]
-
Inefficient Water Removal: The synthesis is a condensation reaction, and the removal of water is essential to drive the equilibrium towards the product.[5][6] Ensure your apparatus (e.g., Dean-Stark trap) is functioning correctly. For higher boiling point diamines, applying a vacuum during the cyclization step is common.[1][5]
Question 2: My final product contains a high level of byproducts, such as amides or bis-amides. How can I minimize these?
Answer: The formation of amide intermediates is a necessary step, but their presence in the final product indicates an incomplete cyclization. The formation of bis-amides, where one diamine molecule reacts with two fatty acid molecules, is a common side reaction.[1][4]
-
Temperature Control: A gradual, gradient-based increase in temperature is recommended.[4] Rushing to high temperatures can promote the formation of bis-amides. A two-step process is often used: an initial lower temperature phase (e.g., 130-150°C) for amidation, followed by a higher temperature phase (e.g., 220-230°C) for cyclization.[1]
-
Molar Ratio Adjustment: The molar ratio of reactants significantly impacts bis-amide formation. Using a slight excess of the diamine can reduce the likelihood of a single diamine molecule reacting with two fatty acid molecules.[4]
-
Gradient Pressure Reduction: During the dehydration and cyclization phase, gradually reducing the pressure (as opposed to a sudden high vacuum) can help the reaction proceed to completion more cleanly and minimize side reactions.[4]
Question 3: How can I confirm the formation of the imidazoline ring and assess the purity of my product?
Answer: Several analytical techniques can be used for characterization and purity assessment:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a common and effective method. The disappearance of the amide C=O peak (around 1634 cm⁻¹) and the appearance of the imidazoline C=N peak (around 1582 cm⁻¹) are key indicators of a successful reaction.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to confirm the formation of the imidazoline ring and identify impurities.[2][8] The ¹³C NMR spectrum will show a characteristic signal for the imidazoline carbon at around 168 ppm.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying and quantifying the relative concentrations of the desired imidazoline product and various byproducts, offering a more detailed picture of product purity than bulk methods like titrations or IR.[10]
-
Titration (Amine Value): While useful, amine value titration can be ambiguous because both the reactant diamines and the final imidazoline product contain amine groups.[1] It is often used as a quality control metric rather than a definitive purity assessment.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing low product yield.
Caption: A troubleshooting decision tree for low imidazoline yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for imidazoline synthesis from fatty acids and diamines?
A: The synthesis is a two-step condensation reaction.[6]
-
Amidation: The carboxylic acid group of the fatty acid reacts with a primary amine group of the diamine to form an amide intermediate, releasing one molecule of water.[6]
-
Cyclization: The intermediate amide undergoes an intramolecular cyclization, where the second amine group attacks the amide carbonyl carbon, leading to the formation of the five-membered imidazoline ring and the release of a second molecule of water.[6]
General Reaction Pathway
Caption: The two-step reaction pathway for imidazoline synthesis.
Q2: Are catalysts necessary for this reaction?
A: While the thermal condensation can proceed without a catalyst, especially at high temperatures (>200°C), catalysts can be used to shorten reaction times and potentially lower the required temperature.[1][9] Some methods have explored the use of solid-acid catalysts or other compounds like elemental sulfur, though high-temperature thermal synthesis remains a common industrial approach.[9][11]
Q3: What are the main differences between conventional thermal synthesis and microwave-assisted synthesis?
A: The primary advantages of microwave-assisted organic synthesis (MAOS) are significantly reduced reaction times and often improved yields compared to conventional heating.
| Feature | Conventional Thermal Method | Microwave-Assisted Method (MAOS) |
| Reaction Time | 8-15 hours[12] | 5-10 minutes[12] |
| Typical Yield | 75-80%[2][12] | 80-94%[2][7][12] |
| Heating | Conductive heating, slower, potential for localized overheating. | Direct dielectric heating, rapid and uniform. |
| Conditions | Often requires vacuum and/or azeotropic solvent removal.[5][6] | Can often be performed under solvent-free conditions.[8] |
Q4: How do I purify the synthesized imidazoline?
A: Purification can be challenging due to the similar properties of the product and byproducts.
-
Vacuum Distillation: Excess unreacted diamine can be removed at the end of the reaction by applying a vacuum at high temperatures.[5]
-
Solid Phase Extraction (SPE): For laboratory-scale purification and analysis, SPE can be an effective method to separate the imidazoline from byproducts and unreacted starting materials.[10] A common approach involves using a silica or alumina-based cartridge and eluting with a solvent system like dichloromethane followed by a more polar mixture such as isopropanol with acetic acid.[10]
Experimental Protocols
Protocol 1: General Thermal Condensation Synthesis
This protocol is a generalized procedure based on common laboratory and industrial practices.[1][11]
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: Charge the flask with the fatty acid (e.g., oleic acid, 1.0 mol) and the diamine (e.g., diethylenetriamine, 1.1 mol).
-
Amidation: Begin stirring and purge the system with nitrogen. Heat the mixture to 130-150°C. Maintain this temperature for 2-3 hours, or until the theoretical amount of the first equivalent of water is collected in the Dean-Stark trap.
-
Cyclization: Gradually increase the temperature to 220-230°C. Water collection should resume. This stage can take 3-5 hours.
-
Vacuum Application (Optional): Once water evolution ceases, you can apply a vacuum to remove the final traces of water and any excess diamine to drive the reaction to completion.
-
Monitoring: The reaction can be monitored by collecting small aliquots and analyzing them via FT-IR to observe the change in the amide and imidazoline peaks.[1]
-
Cooling: Once the reaction is deemed complete, turn off the heat and allow the product to cool to room temperature under a nitrogen atmosphere. The final product is typically a viscous liquid.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
This protocol is adapted from literature describing rapid imidazoline synthesis.[2][12]
-
Setup: Place the fatty acid (e.g., stearic acid, 2 mol) and diamine (e.g., diethylenetriamine, 1 mol) into an open microwave-safe reaction vessel. A catalyst/support such as calcium oxide can be used.[8]
-
Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power level for a short duration (e.g., 5-10 minutes). The optimal time may vary depending on the specific fatty acid used.[13]
-
Workup: After irradiation, allow the mixture to cool. The product can be used as is or purified further.
-
Characterization: Confirm the product structure using FT-IR and NMR. Yields are typically determined by weight after accounting for any collected water.
Relationship of Parameters to Product Quality
Caption: Key reaction parameters and their impact on product quality.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. CN102964306A - Preparation method of imidazoline corrosion inhibitor - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. elsevier.es [elsevier.es]
Technical Support Center: Enhancing Imidazoline Corrosion Inhibitor Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the performance of imidazoline corrosion inhibitors with additives.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with imidazoline corrosion inhibitors and additives.
| Issue / Question | Possible Causes | Recommended Actions & Troubleshooting Steps |
| Why is my inhibitor efficiency significantly lower than expected? | 1. Incorrect Inhibitor Concentration: Using a concentration that is too low is a common cause of poor performance. There is a critical concentration below which inhibitors lose their effectiveness.[1] 2. pH of the Environment: The effectiveness of imidazoline inhibitors is highly dependent on pH. Protonation of the imidazoline ring, which is crucial for solubility and adsorption, is affected by pH.[2][3] 3. Inhibitor Degradation: Imidazoline inhibitors can hydrolyze, especially at elevated temperatures, into their amido-amine precursors, which may have different inhibition efficiencies.[2][3] 4. Incompatibility with Additives: The chosen additive may not be compatible with the imidazoline inhibitor or other components in the system, leading to precipitation or reduced effectiveness.[4][5] 5. Presence of Corrosion Products: Pre-existing corrosion products on the metal surface can interfere with the formation of a protective inhibitor film.[6] | 1. Optimize Concentration: Systematically vary the inhibitor concentration to find the optimal dosage. An increased concentration may be needed to minimize localized corrosion as opposed to general corrosion.[7] 2. Measure and Adjust pH: Monitor the pH of your experimental environment. The ideal pH will ensure the imidazoline is sufficiently protonated to be soluble and effectively adsorb onto the metal surface.[2][3] 3. Evaluate Thermal Stability: If working at high temperatures, consider the possibility of hydrolysis. You may need to use higher inhibitor concentrations or select a more thermally stable formulation.[2] 4. Conduct Compatibility Tests: Before full-scale experiments, perform compatibility tests by mixing the inhibitor and additives in the test medium and observing for any precipitation or phase separation.[5] 5. Surface Preparation: Ensure metal specimens are properly cleaned and prepared according to standard practices like ASTM G1 to remove any existing corrosion products before testing.[8][9][10] |
| How do I know if my additive is creating a synergistic effect? | 1. Inhibition efficiency of the mixture is greater than the sum of the individual components. 2. The synergistic parameter (S) is greater than 1. This is calculated using the formula: S = (1 - I1+2) / (1 - I1 - I2), where I1+2 is the inhibition efficiency of the mixture and I1 and I2 are the efficiencies of the individual components. | 1. Systematic Evaluation: Measure the inhibition efficiency of the imidazoline inhibitor alone, the additive alone, and the mixture of the two at the same total concentration.[11][12] 2. Electrochemical Analysis: Use techniques like EIS and potentiodynamic polarization to compare the corrosion resistance with and without the additive. A significant increase in polarization resistance (Rp) or a decrease in corrosion current density (Icorr) for the mixture indicates a synergistic effect.[12] |
| My results are not reproducible. What could be the cause? | 1. Inconsistent Surface Preparation: Variations in the cleaning and polishing of metal coupons will lead to different surface activities and inhibitor film formation. 2. Fluctuations in Environmental Conditions: Small changes in temperature, pressure, or flow rate can significantly impact corrosion rates and inhibitor performance.[5] 3. Aging of Inhibitor Solution: The imidazoline inhibitor may degrade over time in the stock solution, especially if exposed to air or high temperatures.[2][3] 4. Improper Degassing: The presence of oxygen in the test solution can introduce an additional cathodic reaction, altering the corrosion process. | 1. Standardize Surface Preparation: Follow a consistent and standardized procedure for preparing your metal specimens, such as the one outlined in ASTM G1.[8][9][10] 2. Control Experimental Parameters: Use a well-controlled experimental setup (e.g., water bath for temperature, calibrated rotameters for flow) to maintain consistent conditions.[5] 3. Prepare Fresh Solutions: Prepare fresh inhibitor solutions for each experiment to avoid issues with degradation. 4. Ensure Proper Deaeration: Purge the test solution with an inert gas (e.g., N2 or CO2) for a sufficient amount of time before and during the experiment to remove dissolved oxygen. |
| I am observing pitting corrosion even with the inhibitor. Why? | 1. Insufficient Inhibitor Concentration: The concentration might be high enough to reduce general corrosion but not to prevent localized attack.[7] 2. Chloride-induced Pitting: High concentrations of chloride ions can break down the passive film and promote pitting, even in the presence of an inhibitor. 3. Incomplete Inhibitor Film Formation: The inhibitor film may not be uniform or dense enough to protect against localized corrosion. | 1. Increase Inhibitor Concentration: The optimal concentration to prevent localized corrosion may be higher than that for general corrosion.[7] 2. Consider a Pitting-Resistant Additive: Some additives can specifically enhance the resistance to pitting corrosion. 3. Allow for Sufficient Filming Time: Ensure the metal specimen is exposed to the inhibitor solution for an adequate amount of time to form a stable and protective film before the start of the corrosion measurement. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of imidazoline corrosion inhibitors?
Imidazoline corrosion inhibitors primarily work by adsorbing onto the metal surface to form a protective, hydrophobic film.[6][13] This film acts as a barrier, preventing corrosive species like water and oxygen from reaching the metal.[13] The nitrogen atoms in the imidazoline ring have lone pair electrons that facilitate strong bonding to the metal surface.[6][13]
2. What types of additives are commonly used to enhance imidazoline inhibitors?
Common additives include other nitrogen-containing compounds like 2-mercaptobenzimidazole and thiourea, which can exhibit a synergistic effect.[11][12] Surfactants are also used to improve the solubility and film-forming properties of the inhibitor.[14] In some cases, halide ions, such as iodide, can enhance inhibitor adsorption.
3. How does temperature affect the performance of imidazoline inhibitors?
Temperature has a complex effect. In some cases, an increase in temperature can promote the adsorption of the inhibitor onto the metal surface. However, at elevated temperatures, imidazoline inhibitors can undergo hydrolysis, which may decrease their effectiveness and require higher concentrations to achieve the desired level of protection.[2][3]
4. Can I use imidazoline inhibitors in both acidic and alkaline environments?
Imidazoline inhibitors are most effective in acidic to near-neutral environments where the imidazoline ring can be protonated, which enhances its solubility and ability to adsorb onto the metal surface.[2][3] In alkaline conditions, their performance may be reduced.[14]
5. What is the difference between continuous and batch inhibition?
In continuous inhibition, the inhibitor is constantly injected into the system to maintain a protective film. In batch inhibition, a larger concentration of the inhibitor is introduced periodically, and the protective film is expected to persist over time. Additives can be used to improve the persistency of the inhibitor film in batch applications.[15]
Data Presentation: Performance of Imidazoline Inhibitors with Additives
The following table summarizes quantitative data on the performance enhancement of imidazoline corrosion inhibitors with various additives.
| Imidazoline Inhibitor | Additive | Metal | Corrosive Medium | Temperature | Inhibition Efficiency (Imidazoline Alone) | Inhibition Efficiency (with Additive) | Synergistic Effect | Reference |
| Oleic Imidazoline | 2-Mercaptobenzimidazole | Carbon Steel | 1 M HCl | 298.15 K | 85.8% (at 75 ppm) | 97.8% (at 75 ppm, 1:1 ratio) | Yes (15.9% synergistic effect) | |
| Imidazoline (IM) | Thiourea (TU) | ASTM A106B Steel | CO2-saturated NaCl solution | 323 K | ~75% (at 10 mg/L) | 95.1% (at 5mg/L IM + 5mg/L TU) | Yes | [11][12] |
| Gemini Imidazoline (GIM) | Fatty Acid | Carbon Steel | CO2-saturated brine | Not specified | Not specified | Reaches 90% protection at half the concentration of conventional imidazoline. | Improved performance and film persistency. | [16] |
| Amido-imidazoline | Iodide Ions | Carbon Steel | CO2-saturated 3% NaCl | Not specified | Concentration-dependent | Enhanced efficiency | Yes |
Experimental Protocols
Weight Loss Method (Gravimetric) - Based on ASTM G1
This method determines the corrosion rate by measuring the mass loss of a metal specimen after exposure to a corrosive environment.
a. Specimen Preparation:
-
Prepare rectangular coupons of the test metal (e.g., 25mm x 50mm x 3mm).[8]
-
Polish the surfaces with progressively finer grades of abrasive paper, degrease with a solvent like acetone, rinse with deionized water, and dry.[17]
-
Weigh the prepared specimens to an accuracy of ±0.1 mg using an analytical balance and record the initial weight.[8]
b. Experimental Procedure:
-
Immerse the weighed specimens in the corrosive solution (with and without the inhibitor/additive combination) for a predetermined period (e.g., 24 hours).
-
After the immersion period, remove the specimens from the solution.
c. Cleaning and Re-weighing:
-
Remove corrosion products according to ASTM G1 procedures. This may involve chemical cleaning with an appropriate acid solution that minimizes attack on the base metal.[8][9][10]
-
To account for metal loss due to the cleaning procedure, clean an uncorroded control specimen with the same method and measure its weight loss.
-
After cleaning, rinse the test specimens with deionized water, dry them thoroughly, and re-weigh them to determine the final weight.
d. Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:
-
W₀ = Weight loss of the specimen in the absence of the inhibitor.
-
Wᵢ = Weight loss of the specimen in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
a. Experimental Setup:
-
Use a standard three-electrode electrochemical cell containing the test solution.[17][18]
-
The three electrodes are: the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh).[17][18][19]
-
Prepare the working electrode as described in the weight loss method.
b. Procedure:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[17][19]
-
Once the OCP is stable, apply a potential scan at a slow, constant rate (e.g., 0.2 - 1 mV/s) in both the cathodic and anodic directions relative to the OCP.[17][19]
-
Record the resulting current density as a function of the applied potential.
c. Data Analysis:
-
Plot the logarithm of the current density versus the applied potential to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where:
-
Icorr₀ = Corrosion current density without inhibitor.
-
Icorrᵢ = Corrosion current density with inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the inhibitor film's protective properties.
a. Experimental Setup:
-
Use the same three-electrode setup as for potentiodynamic polarization.[19]
b. Procedure:
-
Immerse the electrodes and allow the OCP to stabilize.[19]
-
At the stable OCP, apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[19]
-
Measure the resulting AC current response, including its phase shift relative to the applied voltage.
c. Data Analysis:
-
Plot the impedance data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.
-
The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion protection.
-
Model the EIS data using an appropriate equivalent electrical circuit to quantify the properties of the inhibitor film.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:
-
Rct₀ = Charge transfer resistance without inhibitor.
-
Rctᵢ = Charge transfer resistance with inhibitor.
-
Mandatory Visualizations
Caption: Synergistic mechanism of imidazoline and additive.
Caption: Experimental workflow for inhibitor evaluation.
Caption: Troubleshooting decision tree for low efficiency.
References
- 1. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness|News|UNPChemicals [unpchemicals.com]
- 5. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 6. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. matestlabs.com [matestlabs.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. content.ampp.org [content.ampp.org]
- 13. What is imidazoline corrosion inhibitor?|News|UNPChemicals [unpchemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. content.ampp.org [content.ampp.org]
- 16. onepetro.org [onepetro.org]
- 17. 3.1. Potentiodynamic polarization method [bio-protocol.org]
- 18. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Industrial Scale-Up of Imidazoline Acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of imidazoline acetate production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Lower than expected yield compared to lab-scale.
-
Question: We are experiencing a significant drop in yield for our this compound synthesis now that we have moved from a 10L to a 1000L reactor. What are the likely causes?
-
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that differ between small and large vessels.[1] Key areas to investigate include:
-
Heat and Mass Transfer: In larger reactors, inefficient mixing and heat transfer can create localized hot or cold spots.[1] This can slow down reaction rates or lead to the formation of side products. Ensure that the agitation speed and reactor jacket temperature are optimized for the larger volume to maintain a homogenous reaction mixture.
-
Inefficient Water Removal: The formation of the imidazoline ring is a condensation reaction that produces water.[2][3] On a large scale, removing this water can be less efficient. Water can hydrolyze the imidazoline product, reverting it to the amidoamine starting material, thus reducing the yield.[4] It is crucial to ensure your vacuum system is adequately sized for the larger volume and that there are no leaks.
-
Reaction Time: Simply multiplying the lab-scale reaction time may not be sufficient. Process Analytical Technology (PAT) can be used to monitor the reaction in real-time to determine the actual endpoint.[1]
-
Issue 2: High levels of diamide and other impurities.
-
Question: Our final product contains a high percentage of diamide impurities, which is affecting purity and performance. How can we minimize their formation?
-
Answer: The formation of diamide byproducts is a known issue in imidazoline synthesis.[3] This typically occurs when one molecule of the fatty acid reacts with two molecules of the diamine. To address this:
-
Control Molar Ratios: Precisely controlling the molar ratio of fatty acid to diamine is critical. A slight excess of the diamine is sometimes used, but a large excess can promote diamide formation. A common starting point is a molar ratio of 1:1.1 of fatty acid to hydroxyalkyl diamine.[2]
-
Gradient Temperature Profile: Instead of rapidly heating to the final reaction temperature, implement a gradient heating profile. For example, heat to 80-150°C for the initial acylation to form the alkyl amide, and then increase the temperature to 190-220°C for the cyclization step.[3] This controlled approach can reduce the generation of bi-amide side products to below 0.5%.[3]
-
Catalyst Optimization: Ensure the catalyst concentration is optimized. The typical catalyst consumption is between 0.01% and 5% of the total weight of the reactants.[3]
-
Issue 3: Product discoloration (darkening).
-
Question: The this compound product is much darker than the material produced in the lab. What causes this discoloration and how can it be prevented?
-
Answer: Product darkening is often a sign of degradation or side reactions, which can be exacerbated at an industrial scale.
-
Air Exposure at High Temperatures: Care must be taken to avoid any contact between the reactants and air at high temperatures, as this can cause rapid and severe darkening of the product.[4] Ensure the reaction is carried out under an inert atmosphere, such as nitrogen.[3]
-
Raw Material Quality: The quality of raw materials, such as the fatty acid and polyamine, is crucial. Pre-treating the polyamine with a small amount of a hydride (e.g., sodium borohydride, 0.005% to 1% by weight) at a temperature below 100°C before the reaction can lead to a more color-stable final product.[4]
-
Issue 4: Product instability and hydrolysis during storage.
-
Question: We've observed that our purified this compound degrades over time in storage, showing evidence of hydrolysis. How can we improve its stability?
-
Answer: Imidazolines are known to be unstable in the presence of water, which can cause them to revert to the amidoamine starting material.[4] Hydrolysis is also catalyzed by acids.[5][6]
-
Ensure Anhydrous Conditions: After synthesis, ensure the product is thoroughly dried and stored in anhydrous conditions to prevent hydrolysis.
-
Protonation/Quaternization: The hydrolytic stability of imidazolines is dramatically increased when they are protonated (forming a salt, like this compound) or quaternized.[4] The neutralization with acetic acid to form the final salt should be complete.[7] This step is crucial for stability.
-
pH Control: The hydrolysis reaction rates are strongly influenced by pH.[5] Maintaining the correct pH during storage is essential for long-term stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters in this compound synthesis? A1: The key parameters are temperature, pressure (vacuum), molar ratio of reactants, and agitation speed. The reaction typically involves two stages: amide formation at a lower temperature (e.g., 110-150°C) followed by ring closure (cyclization) at a higher temperature (e.g., up to 250°C) under reduced pressure to remove water.[2][3]
Q2: What type of reactor material is recommended for industrial-scale production? A2: Given the use of fatty acids and acetic acid, which can be corrosive, especially at high temperatures, appropriate materials of construction are necessary.[8] While specific material selection depends on the exact process conditions, stainless steel reactors (e.g., 316L) are common. For processes involving highly corrosive substances, glass-lined or Hastelloy reactors may be required.
Q3: How does the choice of fatty acid affect the final product? A3: The fatty acid's alkyl chain length and degree of unsaturation directly impact the properties of the final this compound.[5] For example, these characteristics influence the product's solubility, emulsifying power, and performance in applications like corrosion inhibition.[9] The composition of the fatty acid feedstock is important for optimizing the hydrophilic-lipophilic balance.[5]
Q4: What are the main safety concerns when scaling up production? A4: Key safety concerns include:
-
Handling of Raw Materials: Acetic acid is corrosive, and polyamines can be irritants.[8] Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
High Temperatures and Pressures: The reaction conditions involve high temperatures and vacuum.[2][10] This requires robust equipment and pressure relief systems.
-
Exothermic Reactions: Although the initial reaction is endothermic (requiring heat), uncontrolled side reactions could lead to exothermic events. Real-time temperature monitoring is critical.[1]
Data Presentation
Table 1: Typical Reaction Parameters for Imidazoline Synthesis
| Parameter | Stage 1: Amide Formation | Stage 2: Ring Closure (Cyclization) | Source(s) |
| Temperature | 80°C - 150°C | 190°C - 250°C | [2][3] |
| Pressure | Atmospheric (under N₂) | < 6000 Pa (Vacuum) | [3] |
| Duration | 2 - 8 hours | 1 - 5 hours | [3] |
| Reactant Ratio | Fatty Acid : Diamine ≈ 1 : 1.1 | - | [2] |
| Catalyst | 0.01% - 5% of total reactant weight | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Industrial Scale-Up of Imidazoline Synthesis
This protocol outlines the general steps for producing a hydroxyethyl imidazoline intermediate from a fatty acid and hydroxyethyl ethylenediamine (HEED), prior to neutralization with acetic acid.
-
Reactor Preparation:
-
Reactant Charging:
-
Stage 1: Amide Formation:
-
Begin agitation and start heating the mixture under a nitrogen blanket.
-
Implement a gradient temperature increase (e.g., 0.1–2 °C/min) to reach the first target temperature range of 80-150°C.[3]
-
Hold at this temperature for 2-8 hours to facilitate the formation of the amide intermediate. Water will begin to distill off.
-
-
Stage 2: Ring Closure (Cyclization):
-
After the initial amide formation, increase the temperature to the second target range of 190-220°C.[3]
-
Simultaneously, begin to gradually reduce the pressure inside the reactor to a final vacuum of <6000 Pa. This is critical for efficiently removing the water of condensation and driving the reaction to completion.[3]
-
Continue the reaction for 1-5 hours, monitoring the amount of water collected to track reaction progress.
-
-
Reaction Completion and Cooldown:
-
The reaction is considered complete when the theoretical amount of water has been collected and/or in-process controls (e.g., acid value, amine value) meet specifications.
-
Cool the reactor contents under a nitrogen blanket to a safe discharge temperature.
-
-
Neutralization (Acetate Formation):
-
At a suitable temperature, slowly add the stoichiometric amount of acetic acid to the imidazoline intermediate to form the final this compound salt. This step is often exothermic and requires careful temperature control.[7]
-
Protocol 2: In-Process Control (IPC) - Monitoring Impurities via HPLC
-
Objective: To quantify the level of unreacted fatty acid and diamide impurity during the reaction.
-
Sampling: Carefully draw a sample from the reactor at specified time points during the cyclization stage. Quench the reaction immediately by cooling the sample.
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve and dilute the sample in a suitable mobile phase solvent (e.g., a mixture of acetonitrile and water).
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution using (A) Water with 0.1% Trifluoroacetic Acid and (B) Acetonitrile with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to the fatty acid, the desired imidazoline product, and the diamide impurity by comparing their retention times and peak areas to those of pre-injected analytical standards.
-
Use the data to determine if the reaction should be continued or if process parameters need adjustment.
-
Visualizations
Caption: General synthesis workflow for this compound production.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 4. US4855440A - Method for producing stabilized imidazoline derivatives - Google Patents [patents.google.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. US2200815A - Imidazoline derivatives and process - Google Patents [patents.google.com]
- 8. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to remove excess ethylenediamine from imidazoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of imidazolines, with a specific focus on the removal of excess ethylenediamine.
Frequently Asked Questions (FAQs)
Q1: My imidazoline product is an oil or a semi-solid, but it is supposed to be a solid. What is the likely cause?
A1: The most common reason for an oily or semi-solid product is the presence of unreacted starting materials, particularly excess ethylenediamine, which can act as an impurity and depress the melting point of your product. By-products from the reaction can also contribute to this issue.
Q2: What are the most common methods for removing excess ethylenediamine after imidazoline synthesis?
A2: The primary methods for removing excess ethylenediamine include:
-
Vacuum Distillation: Effective for separating liquids with different boiling points.
-
Crystallization: A technique to purify solid compounds.
-
Column Chromatography: Useful for separating compounds based on their polarity.
-
Acid-Base Extraction: A liquid-liquid extraction technique to remove basic impurities like ethylenediamine.
Q3: How can I determine the purity of my imidazoline product after purification?
A3: Purity can be assessed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components, including residual ethylenediamine.[1][2]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile compounds, to quantify the purity of the final product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q4: Is ethylenediamine hazardous to work with?
A4: Yes, ethylenediamine is a corrosive and flammable liquid and vapor that can cause severe skin burns and eye damage.[3][4][5][6][7] It may also cause allergic skin reactions and respiratory difficulties if inhaled.[3][6] Always handle ethylenediamine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][7]
Troubleshooting Guides
Problem 1: Difficulty in Removing Excess Ethylenediamine by Distillation
| Symptom | Possible Cause | Suggested Solution |
| Co-distillation of product and ethylenediamine | The boiling points of your imidazoline and ethylenediamine are too close under the vacuum applied. | - Adjust the vacuum pressure to achieve better separation. - Consider azeotropic distillation by introducing a suitable entrainer that forms a lower-boiling azeotrope with ethylenediamine. |
| Product decomposition at high temperatures | Your imidazoline is thermally unstable at the required distillation temperature. | - Use a high-vacuum pump to lower the boiling point. - Consider alternative purification methods like column chromatography or crystallization. |
| Bumping or uneven boiling | Improper heating or lack of boiling chips. | - Use a magnetic stirrer or add boiling chips to the distillation flask. - Ensure uniform heating with an oil bath. |
Problem 2: Challenges in Crystallizing the Imidazoline Product
| Symptom | Possible Cause | Suggested Solution |
| Product oils out instead of crystallizing | The solvent is too nonpolar for your product, or the concentration of impurities is too high. | - Try a more polar solvent or a mixed solvent system. - Attempt to pre-purify the crude product by another method (e.g., acid-base extraction) to remove a significant portion of impurities. |
| No crystal formation upon cooling | The solution is not supersaturated; either too much solvent was used, or the product is highly soluble at the lower temperature. | - Concentrate the solution by evaporating some of the solvent and then cool again. - Try adding an anti-solvent (a solvent in which your product is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product. |
| Formation of very fine needles or powder | Crystallization is occurring too rapidly. | - Redissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly. - Insulate the flask to slow down the cooling rate. |
Experimental Protocols
Vacuum Distillation
This method is suitable for thermally stable, liquid imidazolines with boiling points significantly different from ethylenediamine (B.P. 117 °C at atmospheric pressure).
Protocol:
-
Assemble a fractional distillation apparatus for vacuum distillation.
-
Place the crude reaction mixture in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using an oil bath.
-
Collect the fraction corresponding to the boiling point of ethylenediamine at the applied pressure.
-
Increase the temperature to distill the imidazoline product.
Workflow for Vacuum Distillation:
Crystallization
This is the preferred method for solid imidazolines. The choice of solvent is crucial.
Protocol:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., hexane, ethyl acetate, or a mixture) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Workflow for Crystallization:
Column Chromatography
Flash column chromatography is a versatile method for purifying a wide range of imidazolines.
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). For basic imidazolines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation by neutralizing the acidic silica gel.[8]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography:
Acid-Base Extraction
This technique is effective for removing the basic ethylenediamine into an aqueous layer, leaving the less basic imidazoline in the organic phase.
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction with the aqueous acid solution.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the purified imidazoline.
Workflow for Acid-Base Extraction:
Data Presentation: Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | >98% (substrate dependent) | - Fast for large quantities. - Can be highly effective for significant boiling point differences. | - Requires thermally stable compounds. - May not be effective for compounds with close boiling points. | Thermally stable, liquid imidazolines. |
| Crystallization | >99% (substrate dependent) | - Can yield very high purity. - Cost-effective for large scales. | - Product must be a solid. - Finding a suitable solvent can be time-consuming. - Can result in lower yields. | Solid imidazolines. |
| Column Chromatography | >99% (substrate dependent) | - Widely applicable to a variety of compounds. - Can separate compounds with similar properties. | - Can be time-consuming and labor-intensive. - Requires significant amounts of solvent. - May be less economical for large-scale purification. | Most imidazolines, especially for small to medium scale purification and for separating complex mixtures. |
| Acid-Base Extraction | Variable, often used as a preliminary purification step. | - Simple and fast work-up procedure. - Good for removing bulk basic impurities. | - May not be sufficient for achieving high purity on its own. - Risk of product hydrolysis if it is acid-sensitive. | A preliminary purification step for most imidazoline syntheses to remove the bulk of ethylenediamine before further purification. |
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. thermofishersci.in [thermofishersci.in]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Purification [chem.rochester.edu]
Factors affecting the performance of imidazoline-based inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with imidazoline-based inhibitors.
Troubleshooting Guides
Issue 1: Poor/Inconsistent Inhibitor Performance in Corrosion Studies
Symptoms:
-
Lower than expected corrosion inhibition efficiency.
-
High degree of variability in results between experiments.
-
Evidence of localized corrosion (pitting) despite the presence of the inhibitor.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sub-optimal Inhibitor Concentration | The efficiency of imidazoline inhibitors is highly dependent on concentration. Both too low and too high concentrations can lead to poor performance. It is crucial to determine the critical micelle concentration (CMC) and the optimal dosage for your specific conditions. For example, the optimal concentration to minimize generalized corrosion might be lower than that required for localized corrosion[1]. |
| Inhibitor Solubility/Dispersibility | Imidazoline-based inhibitors can have low solubility in aqueous phases[2][3]. Poor solubility can hinder the transport of the inhibitor to the metal surface. Consider converting the imidazoline to a salt to improve its solubility[2]. The use of co-solvents like ethanol has also been suggested to enhance solubility[4]. |
| Temperature Effects | Higher temperatures can negatively impact the performance of imidazoline inhibitors, often requiring significantly higher concentrations to achieve the same level of protection[5][6]. At elevated temperatures, hydrolysis of the imidazoline ring to amido-amine can occur, which may alter the inhibition efficiency[6][7]. When working at high temperatures, select inhibitors with proven thermal stability or adjust concentrations accordingly. |
| pH of the Environment | The pH of the solution affects the degree of protonation of the imidazoline inhibitor. Protonation can increase the inhibitor's solubility and enhance its adsorption onto the metal surface[6][7]. Ensure the pH of your experimental setup is controlled and in a range that favors the active form of the inhibitor. |
| Pre-existing Corrosion | The presence of corrosion products on the metal surface before inhibitor application can significantly reduce its performance[1][8]. It is recommended to use freshly prepared and cleaned metal specimens for each experiment. If studying the effect on pre-corroded surfaces, the pre-corrosion time should be a controlled variable. |
Issue 2: Unexpected Biological Activity or Lack of Response in Receptor Studies
Symptoms:
-
Inconsistent results in cell-based assays.
-
Off-target effects are observed.
-
The inhibitor does not elicit the expected downstream signaling events.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Receptor Subtype Specificity | There are multiple imidazoline receptor subtypes (I1, I2, I3), each with distinct signaling pathways and physiological roles[9]. Ensure that the cell line or animal model used expresses the specific receptor subtype of interest. Characterize the receptor expression profile of your system. |
| Signaling Pathway Complexity | I1-imidazoline receptors are not coupled to conventional G-protein pathways like adenylyl or guanylyl cyclases[10]. Instead, they are linked to the hydrolysis of choline phospholipids, leading to the generation of diacylglyceride[10][11]. Verify that your assays are designed to detect these specific second messengers. |
| Interaction with Other Receptors | Some imidazoline compounds can also interact with other receptors, such as α2-adrenergic receptors and nicotinic acetylcholine receptors[11][12]. To isolate the effects of the imidazoline receptor, use selective antagonists for other potential targets or employ model systems that lack these receptors[11]. |
| Ligand Stability and Delivery | Ensure the stability of the imidazoline compound in your cell culture media or vehicle. Degradation of the compound can lead to a loss of activity. Verify the delivery of the compound to the target cells or tissues. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the performance of imidazoline corrosion inhibitors?
A: Temperature has a significant impact on the performance of imidazoline corrosion inhibitors. Generally, as the temperature increases, a higher concentration of the inhibitor is required to achieve the same level of corrosion protection[5]. For instance, the concentration needed at 300°F can be about 40 times that required at 150°F[5]. At elevated temperatures, some imidazolines can also undergo hydrolysis, which can alter their chemical structure and inhibition efficiency[6][7].
Q2: What is the optimal concentration for an imidazoline-based corrosion inhibitor?
A: The optimal concentration is highly dependent on the specific inhibitor, the corrosive environment (pH, temperature, presence of CO2), and the type of corrosion being addressed (generalized vs. localized). It is crucial to perform a dose-response study to determine the optimal concentration for your specific conditions. For example, one study found that the optimal concentration to minimize generalized corrosion was 30 ppm, while 40 ppm was required to minimize localized pitting corrosion[1].
Q3: How does the pH of the environment influence the effectiveness of imidazoline inhibitors?
A: The pH of the solution plays a crucial role by affecting the protonation state of the imidazoline molecule. In acidic environments, the imidazoline ring can become protonated, which increases the inhibitor's solubility and enhances its adsorption onto the negatively charged metal surface, thereby improving inhibition performance[6][7].
Q4: What are the primary signaling pathways associated with I1 imidazoline receptors?
A: I1-imidazoline receptors are not coupled to the typical G-protein signaling pathways that involve activation or inhibition of adenylyl or guanylyl cyclases[10]. Instead, their activation leads to the hydrolysis of phosphatidylcholine by phosphatidylcholine-selective phospholipase C, which results in the production of the second messenger diacylglycerol[10][11]. This pathway can also lead to the generation of arachidonic acid and eicosanoids, and the inhibition of the Na+/H+ exchange[10].
Q5: Can imidazoline-based inhibitors interact with other receptors?
A: Yes, some imidazoline compounds can exhibit cross-reactivity with other receptors, most notably α2-adrenergic receptors[11]. This is particularly important to consider in pharmacological studies. To isolate the effects mediated by imidazoline receptors, it is often necessary to use selective antagonists for the α2-adrenergic receptors or to use experimental models that do not express these receptors[11]. Some imidazolines have also been shown to directly block the ion channel of nicotinic acetylcholine receptors[12].
Quantitative Data Summary
Table 1: Effect of Temperature on Imidazoline Inhibitor Concentration and Efficiency
| Temperature | Required Concentration for Max Protection | Reported Inhibition Efficiency | Reference |
| 150°F (66°C) | 25 ppm | 95% | [5][6] |
| 300°F (149°C) | 1000 ppm | 85-90% | [5][6] |
Table 2: Optimal Imidazoline Inhibitor Concentration for Different Corrosion Types
| Corrosion Type | Optimal Inhibitor Concentration | Maximum Pit Depth | Reference |
| Generalized Corrosion | 30 ppm | - | [1] |
| Localized Corrosion | 40 ppm | 1.7 µm | [1] |
Experimental Protocols
Protocol 1: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)
Objective: To assess the performance of an imidazoline-based inhibitor in reducing the rate of corrosion on a metal surface.
Materials:
-
Working electrode (e.g., carbon steel coupon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat/Galvanostat with EIS capability
-
Corrosive solution (e.g., CO2-saturated brine)
-
Imidazoline inhibitor of varying concentrations
Methodology:
-
Surface Preparation: Mechanically polish the working electrode with successively finer grades of abrasive paper, then degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a defined period (e.g., 1 hour) until a steady state is reached[4].
-
Inhibitor Addition: Introduce the imidazoline inhibitor to the cell to achieve the desired concentration.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz)[4].
-
Data Analysis: Fit the obtained impedance data to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs) and charge transfer resistance (Rct)[4]. The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Protocol 2: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which the imidazoline inhibitor starts to form micelles in a solution.
Materials:
-
Conductivity meter
-
pH/Ion/Cond meter
-
Imidazoline inhibitor
-
Deionized water or relevant brine solution
Methodology:
-
Solution Preparation: Prepare a stock solution of the imidazoline inhibitor.
-
Titration: Prepare a known volume of deionized water or brine in a beaker with a magnetic stirrer.
-
Conductivity Measurement: Immerse the conductivity probe into the solution.
-
Inhibitor Addition: Add small, precise aliquots of the inhibitor stock solution to the beaker while continuously stirring.
-
Data Recording: Record the conductivity of the solution after each addition, allowing the reading to stabilize.
-
Data Plotting: Plot the conductivity as a function of the inhibitor concentration.
-
CMC Determination: The CMC is identified as the point where there is a distinct change in the slope of the conductivity versus concentration plot.
Visualizations
Caption: I1 Imidazoline Receptor Signaling Pathway.
Caption: Experimental Workflow for Corrosion Inhibitor Evaluation.
Caption: Logical Flow for Troubleshooting Poor Inhibitor Performance.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. content.ampp.org [content.ampp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Imidazoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazoline compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to the thermal stability of these compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for imidazoline compounds under thermal stress?
A1: The two main degradation pathways for imidazoline compounds under thermal stress are hydrolysis and oxidation.
-
Hydrolysis: This is a common degradation route, especially in the presence of moisture. The imidazoline ring can undergo hydrolytic cleavage, leading to the formation of N,N'-disubstituted ethylenediamine derivatives. This process is often catalyzed by acidic or basic conditions.
-
Oxidation: The imidazoline ring, particularly the C=N bond, can be susceptible to oxidation, leading to the formation of various degradation products. The presence of oxidizing agents or exposure to air at elevated temperatures can accelerate this process.
Q2: What is the most effective strategy for improving the thermal stability of imidazoline compounds?
A2: The most effective and widely employed strategy is the introduction of steric hindrance around the imidazoline ring. This is typically achieved by substituting bulky groups at the C2 position of the ring. These bulky substituents physically shield the susceptible C=N bond from attacking species, thereby increasing the activation energy required for degradation reactions like hydrolysis.
Q3: How do different substituents on the imidazoline ring affect its thermal stability?
A3: The nature of the substituents on the imidazoline ring plays a crucial role in its thermal stability.
-
C2-Substituents: As mentioned, bulky substituents at the C2 position generally increase thermal stability due to steric hindrance. The order of effectiveness often correlates with the size of the substituent.
-
N1 and N3-Substituents: Substituents on the nitrogen atoms of the ring can also influence stability. Electron-withdrawing groups can sometimes stabilize the ring, while bulky N-substituents can also contribute to steric shielding.
Q4: What are the standard analytical techniques to assess the thermal stability of imidazoline compounds?
A4: The primary analytical techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition (Td) and to quantify mass loss at different temperatures.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine melting points, glass transitions, and the enthalpy of decomposition, providing insights into the thermal events a compound undergoes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing a multi-step degradation profile in the TGA curve of my imidazoline compound. What does this indicate?
A1: A multi-step degradation profile in a TGA curve suggests that the decomposition of your compound is occurring through a series of distinct steps. This could be due to:
-
Presence of Impurities or Solvents: Residual solvents or synthetic impurities in your sample can have different thermal stabilities, leading to mass loss at different temperatures.
-
Complex Degradation Mechanism: The imidazoline compound itself may degrade through a complex mechanism involving the sequential loss of different functional groups or fragments.[1]
-
Formation of Intermediates: A stable intermediate may be formed during the initial degradation phase, which then decomposes at a higher temperature.
To troubleshoot this, you should:
-
Verify Sample Purity: Use techniques like HPLC, NMR, or mass spectrometry to confirm the purity of your sample.
-
Analyze Gaseous Products: If your TGA is coupled with a mass spectrometer or FTIR (TGA-MS/FTIR), you can identify the gaseous products evolved at each degradation step to understand the decomposition mechanism.
-
Review the Synthetic Route: Consider if any reagents or byproducts from the synthesis could be present in the final product.
Q2: My DSC thermogram shows an endothermic peak immediately followed by an exothermic peak. How should I interpret this?
A2: This thermal behavior often indicates a melt-decomposition process.
-
Endothermic Peak: The initial endothermic peak corresponds to the melting of your imidazoline compound.
-
Exothermic Peak: The subsequent exothermic peak represents the decomposition of the molten compound. Decomposition reactions are often exothermic.
To confirm this interpretation:
-
Visual Observation: If possible with your DSC setup, visually inspect the sample after the endothermic event to see if it has melted.
-
Hot-Stage Microscopy: Use hot-stage microscopy to visually observe the melting and decomposition processes under a microscope.
Q3: I synthesized a new imidazoline derivative with a bulky C2-substituent, but its thermal stability is lower than expected. What could be the reason?
A3: While steric hindrance is a reliable strategy, other factors can influence thermal stability:
-
Electronic Effects: The substituent you introduced, although bulky, might have electronic effects that destabilize the imidazoline ring. For example, a strongly electron-donating group could potentially increase the electron density at the C=N bond, making it more susceptible to certain degradation pathways.
-
Weak Bonds within the Substituent: The bulky group itself might contain thermally labile bonds that decompose at a lower temperature than the imidazoline ring.
-
Impurities: The synthetic procedure for introducing the bulky group may have introduced impurities that catalyze the degradation of the final compound.
-
Polymorphism: The crystalline form (polymorph) of your new derivative might be inherently less stable than the polymorph of the compound you are comparing it to. Different crystal packing can affect thermal stability.
To investigate this issue:
-
Thorough Characterization: Ensure the structure and purity of your compound are confirmed by multiple analytical techniques (NMR, MS, elemental analysis).
-
Analyze the Substituent's Stability: If possible, perform thermal analysis on a model compound containing just the bulky substituent to assess its intrinsic thermal stability.
-
Crystallographic Analysis: Single-crystal X-ray diffraction can help you understand the crystal packing and identify any intermolecular interactions that might influence stability.
Data Presentation: Comparative Thermal Stability of Imidazoline Derivatives
The following tables summarize quantitative data on the thermal stability of various imidazoline derivatives, highlighting the effect of different substituents.
Table 1: Thermal Decomposition Temperatures (Td) of 2-Substituted Imidazoline Derivatives
| 2-Substituent | T10 (°C) (10% weight loss) | T50 (°C) (50% weight loss) | Reference |
| -H | 238 | 291 | [1] |
| -CH3 | 255 | 310 | [1] |
| -C6H5 | 279 | 340 | [1] |
| -C(CH3)3 | 275 | 335 | [1] |
Note: The data presented is a representative compilation from the literature and actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Thermal Stability via C2-Alkylation
This protocol outlines a general method for introducing a bulky alkyl group at the C2 position of an imidazoline ring to improve its thermal stability.
-
Synthesis of the Starting Imidazoline: Synthesize the unsubstituted or less substituted imidazoline compound using established literature procedures.
-
Deprotonation: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the starting imidazoline in a dry, aprotic solvent (e.g., tetrahydrofuran). Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the C2 position of the imidazoline ring, forming a nucleophilic intermediate.
-
Alkylation: While maintaining the low temperature, add the desired alkylating agent (e.g., a bulky alkyl halide like tert-butyl bromide).
-
Reaction Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain the C2-alkylated imidazoline.
-
Characterization and Stability Analysis:
-
Confirm the structure of the purified product using NMR (¹H and ¹³C) and mass spectrometry.
-
Assess the thermal stability of the new derivative using TGA and DSC, and compare the results with the starting imidazoline to quantify the improvement in thermal stability.
-
Protocol 2: Thermogravimetric Analysis (TGA) of Imidazoline Compounds
This protocol provides a standard procedure for performing TGA to evaluate the thermal stability of imidazoline derivatives.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry imidazoline compound into a TGA crucible (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C) for a few minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600 °C).
-
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the mass percentage versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% mass loss occurs (T5%).
-
Determine the temperatures for 10% (T10) and 50% (T50) mass loss for comparative analysis.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Protocol 3: Differential Scanning Calorimetry (DSC) of Imidazoline Compounds
This protocol describes a standard procedure for performing DSC analysis of imidazoline derivatives.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the dry imidazoline compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan.
-
Experimental Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Set the temperature program:
-
Equilibrate at a starting temperature below any expected thermal events.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the decomposition temperature.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and analyze the thermal events:
-
Melting Point (Tm): The temperature at the peak of the endothermic melting transition.
-
Decomposition: Characterized by a sharp or broad exothermic peak, often following the melting endotherm. Determine the onset temperature and the enthalpy of decomposition.
-
-
Visualizations
Caption: Primary degradation pathways of imidazoline compounds.
Caption: Workflow for improving imidazoline thermal stability.
References
Technical Support Center: Best Practices for Imidazoline Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing imidazoline acetate. It includes detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer (e.g., PBS) | This compound, particularly long-chain derivatives, can have limited solubility in neutral pH aqueous solutions. Phosphate ions in PBS can sometimes form less soluble salts with organic cations. | - Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting in aqueous buffer. - Consider using a different buffer system, such as HEPES or Tris, and verify compatibility. - Gentle warming and sonication can aid in dissolution, but be mindful of potential degradation at elevated temperatures. |
| Inconsistent or lower-than-expected biological activity | - Degradation: this compound can undergo hydrolysis, especially at non-optimal pH and elevated temperatures, leading to a loss of active compound.[1][2][3] - Inaccurate concentration: This could be due to improper dissolution or degradation of the stock solution. | - Prevent Degradation: Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Avoid prolonged storage in aqueous buffers. - Verify Concentration: Use spectrophotometric methods or HPLC to confirm the concentration of your stock solution periodically. |
| Unexpected results in cell-based assays (e.g., altered cell viability) | - Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. - Intrinsic effects of imidazoline compounds: Some imidazoline derivatives can have off-target effects and may impact cell growth and viability independent of their intended target.[4] - Interference with assay reagents: Imidazoline compounds might interact with assay components, such as the tetrazolium salts (e.g., MTT) used in cell viability assays, leading to inaccurate readings.[5] | - Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Run Proper Controls: Include a vehicle control (medium with the same concentration of solvent) in all experiments. - Use Alternative Assays: If interference is suspected, consider using a different cell viability assay that relies on a different detection principle (e.g., a dye exclusion assay or a luminescence-based ATP assay).[6] |
| Difficulty in obtaining a clear solution | The solubility of this compound can vary depending on the specific derivative and the solvent used. Some derivatives may be waxy or oily at room temperature.[1] | - Consult Solubility Data: Refer to the solubility table below for guidance on appropriate solvents. - Use Co-solvents: A mixture of solvents may improve solubility. - Gentle Heating: Warming the solution may help, but monitor for any signs of degradation (e.g., color change). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound.
Storage and Stability
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended.
Q2: How should I store this compound solutions?
A: Stock solutions of this compound, typically prepared in an organic solvent like DMSO or ethanol, should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best to store solutions in small, single-use aliquots. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.
Q3: What is the shelf-life of this compound?
A: The shelf-life of solid this compound is generally long if stored properly. However, the stability of solutions is more limited. Stock solutions in anhydrous organic solvents are typically stable for several months when stored at -20°C or below. Aqueous solutions should be used within a day.
Q4: What are the main degradation pathways for this compound?
A: The primary degradation pathway for this compound in the presence of water is the hydrolysis of the imidazoline ring.[1][2][3] This process is influenced by pH and temperature, with increased degradation observed under both acidic and alkaline conditions and at higher temperatures.[2][3][7]
Solution Preparation and Handling
Q5: What solvents are recommended for dissolving this compound?
A: The solubility of this compound can vary. While some may be soluble in water, many derivatives, especially those with long alkyl chains, have better solubility in organic solvents. Common solvents for preparing stock solutions include DMSO, ethanol, and methanol.
Q6: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A: This is a common issue when the compound is significantly less soluble in the aqueous buffer than in the DMSO stock. To address this, you can try:
-
Increasing the final volume of the aqueous buffer to lower the final concentration of the compound.
-
Vortexing the buffer while slowly adding the stock solution to aid in dispersion.
-
Adding a non-ionic surfactant, if compatible with your experimental system, to improve solubility.
Q7: Are there any specific safety precautions I should take when handling this compound?
A: Yes, always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.
Data Presentation
Solubility of this compound
The following table provides a general overview of the solubility of this compound in common laboratory solvents. Please note that the exact solubility can vary depending on the specific imidazoline derivative.
| Solvent | Solubility |
| Water | Varies (generally sparingly soluble to soluble) |
| Methanol | Generally soluble |
| Ethanol | Generally soluble |
| Dimethyl Sulfoxide (DMSO) | Generally soluble |
Note: It is recommended to perform a small-scale solubility test for your specific batch of this compound.
Stability Profile of Imidazoline Derivatives
This table summarizes the stability of imidazoline derivatives under different conditions. This compound is expected to follow similar trends.
| Condition | Stability | Degradation Products |
| Acidic pH (<6) | Reduced stability; hydrolysis is catalyzed by acid.[1] | Amido-amine and other precursors. |
| Neutral pH (6-8) | Relatively more stable, but hydrolysis can still occur over time. | Amido-amine and other precursors.[1] |
| Alkaline pH (>8) | Reduced stability; hydrolysis is catalyzed by base.[1] | Amido-amine and other precursors.[1] |
| Elevated Temperature | Stability decreases significantly with increasing temperature, accelerating hydrolysis.[1][3] | Thermal degradation can lead to various byproducts.[8] |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound in solution. | - |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. This will prevent contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.
-
Working Solution Preparation: When needed, thaw a single aliquot and dilute it to the final working concentration in your experimental buffer or cell culture medium immediately before use.
Visualizations
Imidazoline Receptor Signaling Pathway
Caption: Simplified signaling pathway of the I1 imidazoline receptor.
Experimental Workflow for Screening Imidazoline Compounds
Caption: A logical workflow for the screening of imidazoline compounds in drug discovery.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Effects of imidazoline binding site ligands on the growth and viability of clonal pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Analysis of Impurities in Imidazoline Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analyzing impurities in imidazoline acetate samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities include:
-
Synthesis-Related Impurities: These arise from the reaction of fatty acids (like tall oil fatty acid - TOFA) and polyamines (like diethylenetriamine - DETA).[1][2] Depending on the reaction conditions and reactant ratios, these can include unreacted starting materials, amido-amine precursors, and various amide byproducts such as diamides and imidazoline amides.[2][3][4]
-
Degradation Products: this compound can undergo hydrolysis, especially at elevated temperatures, leading to the formation of the corresponding amido-amine.[1][2] Other degradation products can include tertiary amines.[3]
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying impurities.[5][6][7] When coupled with Mass Spectrometry (HPLC-MS), it allows for the identification of unknown impurities based on their mass-to-charge ratio.[3][4][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and certain degradation products.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[11][12][13][14]
Q3: Can you provide a starting point for an HPLC method for this compound impurity analysis?
A3: A reversed-phase HPLC method is a common starting point. A typical setup might include a C18 column with a gradient elution using a mobile phase of acetonitrile and water, buffered with ammonium acetate to a pH of around 4.0 to ensure good peak shape.[3] Detection can be performed using UV or, for greater sensitivity and identification capabilities, an electrospray ionization mass spectrometer (ESI-MS).[3][4]
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol outlines a general method for the separation and identification of impurities in this compound.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.01 M Ammonium acetate in water, pH adjusted to 4.0 with acetic acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A typical gradient might start at 25% B, increase linearly to 90% B over 30-40 minutes to elute all components.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C, to ensure reproducible retention times.[15]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for imidazolines.[3]
-
Data Acquisition: Scan over a mass range appropriate for the expected parent compound and its potential impurities (e.g., m/z 100-1000).
-
The following diagram illustrates the general workflow for this analysis.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with residual silanols on the column.[16] - Incorrect mobile phase pH.[16] - Column overload. | - Ensure the mobile phase pH is acidic (around 4.0) to keep the imidazoline protonated.[3] - Use a high-purity silica column. - Reduce the sample concentration or injection volume.[17] |
| Retention Time Drift | - Inconsistent mobile phase composition.[17] - Fluctuations in column temperature.[17] - Insufficient column equilibration time.[17] | - Prepare fresh mobile phase daily and ensure thorough mixing.[17] - Use a column oven to maintain a stable temperature.[17] - Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection.[17] |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing). - Particulate matter from the sample. - Buffer precipitation in the mobile phase.[16] | - Use an in-line filter and guard column to protect the analytical column.[18] - Filter all samples and mobile phases before use. - If the column is blocked, try back-flushing it (disconnected from the detector). - Ensure the buffer is fully dissolved and miscible with the organic solvent.[17] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.[17] - Air bubbles in the pump or detector.[17] - Leaks in the system.[17] | - Use high-purity HPLC-grade solvents. - Flush the system and detector cell with a strong solvent like isopropanol.[17] - Degas the mobile phase thoroughly.[17] - Check all fittings for leaks.[17] |
The logical relationship between an observed problem and its potential causes can be visualized as follows:
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. j-cst.org [j-cst.org]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. oaji.net [oaji.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidazoline Acetate for Corrosion Protection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with imidazoline acetate as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit corrosion?
This compound refers to imidazoline compounds that have been converted into a salt using acetic acid to improve their solubility and dispersibility in aqueous solutions.[1] The corrosion inhibition mechanism is based on the unique structure of the imidazoline molecule, which consists of a polar head group (the imidazoline ring), a hydrophobic hydrocarbon tail, and a pendant group.[1][2]
The inhibition process involves several key steps:
-
Adsorption: The nitrogen atoms in the imidazoline ring have a strong electron-donating ability, allowing them to form stable coordination bonds with the metal surface.[3] This chemical adsorption creates a tightly bound molecular layer.[3]
-
Protective Film Formation: The adsorbed imidazoline molecules orient themselves with the hydrophobic tails extending away from the metal surface.[1][4] This forms a dense, hydrophobic barrier that blocks direct contact between the corrosive medium (like water and oxygen) and the metal.[3][5]
-
Electrochemical Alteration: The adsorbed film changes the electrochemical properties of the metal surface, inhibiting both the anodic (metal dissolution) and cathodic (oxygen reduction) processes of corrosion.[3]
Q2: What is a typical starting concentration for this compound in an experiment?
The optimal concentration can vary significantly based on the specific conditions of your system (e.g., temperature, pH, salinity, steel type). However, studies show a wide range of effective concentrations. For initial experiments, a common range to investigate is between 50 ppm and 500 ppm .[2][6] Some studies have found optimal concentrations to be around 300 ppm for certain conditions.[2][6] It is crucial to perform a dose-response study to determine the ideal concentration for your specific application, as excessively high concentrations can lead to the formation of micelles in the solution rather than increased adsorption on the metal surface.[2][6]
Q3: How do environmental factors like pH and temperature affect performance?
The effectiveness of imidazoline inhibitors is influenced by several factors:
-
pH: The pH of the environment is critical. Protonation of the imidazoline molecule, which occurs at lower pH (e.g., pH ~4.1 in CO2-saturated brine), can enhance its solubility and promote stronger adsorption onto the negatively charged metal surface, thereby improving performance.[7]
-
Temperature: Higher temperatures generally increase the corrosion rate.[8] This may necessitate a higher concentration of the inhibitor to achieve the same level of protection.[9][10] For example, one study noted that a dosage of 1000 ppm was required to achieve 90% efficiency at 149°C, whereas only 25 ppm was needed for 95% efficiency at 66°C.[9]
-
Salinity and Acidity: Corrosion rates can increase with higher concentrations of chloride and acetic acid.[8] The presence of acetic acid is often used to simulate acidic oilfield conditions and to salt the imidazoline for better solubility.[1][6]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration above which the imidazoline surfactant molecules begin to form aggregates called micelles in the bulk solution.[7] Operating above the CMC is often necessary to achieve effective surface coverage and corrosion inhibition.[7][9] Determining the CMC for your specific inhibitor in your experimental brine is important, as an inhibitor concentration that is too high above the CMC may not lead to better performance and can be wasteful.[2][6] One study in CO2-saturated brine at 70°C identified a CMC of approximately 10 ppm.[9]
Troubleshooting Guide
Problem: Low or Inconsistent Inhibition Efficiency
-
Possible Cause 1: Sub-optimal Concentration.
-
Solution: The inhibitor concentration may be too low to form a complete protective film or too high, leading to excessive micelle formation.[2][6] Perform a concentration optimization study, testing a range of dosages (e.g., 50, 100, 200, 300, 400, 500 ppm) to find the optimal value for your system.[2]
-
-
Possible Cause 2: Inhibitor Hydrolysis.
-
Solution: At elevated temperatures, imidazoline can hydrolyze back to its amido-amine precursor, which may have different inhibition characteristics.[9] This process is acid-catalyzed.[7] Consider the stability of your inhibitor under the experimental conditions (temperature, pH, duration). Pre-aging the inhibitor solution under similar conditions can help assess the impact of hydrolysis on performance.[7]
-
-
Possible Cause 3: Environmental Mismatch.
-
Solution: The pH, temperature, or chemical composition of your solution may not be ideal for the inhibitor's mechanism. Protonation is key for enhanced adsorption in acidic CO2 environments.[7] Verify the pH of your solution. The inhibitor's solubility can also be an issue; imidazolines are often formulated with acids like acetic acid or solvents like ethanol to improve solubility and dispersibility.[1][2]
-
Problem: Pitting or Localized Corrosion Occurs Despite General Corrosion Inhibition
-
Possible Cause 1: Insufficient Concentration for Localized Corrosion.
-
Solution: The optimal inhibitor concentration required to prevent localized corrosion can be higher than that needed for general corrosion.[4] One study found the optimum concentration to minimize generalized corrosion was 30 ppm, while 40 ppm was required to minimize pitting.[4] Evaluate the surface for localized corrosion using profilometry or microscopy and adjust the concentration accordingly.
-
-
Possible Cause 2: Pre-corrosion or Surface Contamination.
-
Solution: The presence of corrosion products or a non-uniform surface prior to inhibitor injection can negatively impact performance.[4] Ensure a consistent and thorough surface preparation protocol. The development of surface features like cementite protrusions during pre-corrosion can hinder the formation of a complete inhibitor film.[4]
-
Problem: Poor Solubility or Dispersibility of the Inhibitor
-
Possible Cause: Low Degree of Protonation or Inadequate Solvent.
-
Solution: Imidazolines have low solubility in water.[1] They are typically converted to a salt with an acid like acetic acid to increase solubility.[1] Ensure the pH is low enough for protonation, which enhances dispersibility.[7] In some cases, adding a co-solvent like ethanol (e.g., 10% v/v) can improve solubility and performance.[2] Always ensure the inhibitor is thoroughly mixed into the solution before starting the experiment.
-
Quantitative Data Summary
Table 1: Imidazoline Inhibitor Concentrations and Reported Efficiencies
| Inhibitor Type | Concentration | Steel Type | Environment | Temp. | Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Commercial Imidazoline A | 25 ppm | AISI 1040 | 30 g/L NaCl, CO2 bubbled | 40°C | Lower than B | [1] |
| Commercial Imidazoline B | 25 ppm | AISI 1040 | 30 g/L NaCl, CO2 bubbled | 40°C | Higher than A | [1] |
| TOFA/DETA Imidazoline | 30 ppm | X65 Carbon Steel | 3 wt% NaCl, CO2 saturated | 80°C | Optimal for general corrosion | [4] |
| TOFA/DETA Imidazoline | 40 ppm | X65 Carbon Steel | 3 wt% NaCl, CO2 saturated | 80°C | Optimal for localized corrosion | [4] |
| Synthesized Imidazoline (S-Imd) | 300 ppm | Carbon Steel | 1 wt% NaCl, 500 ppm Acetic Acid, CO2 | Room Temp. | 70.5% (EIS after 5 min) | [2] |
| Synthesized Imidazoline (S-Imd) | 300 ppm | Carbon Steel | 1 wt% NaCl, 500 ppm Acetic Acid, CO2 | 75°C | 91.6% (Bottom-of-Line) | [2][6] |
| Quaternary Imidazoline | >1000 mg/L | Carbon Steel 1020 | 3 wt% NaCl, pH 3 | 250°C | Maximum efficiency reached | [10] |
| Imidazoline Mixture (MI) | 280 mg/L | KO80SS Steel | 3 wt% NaCl, CO2 saturated | 80°C | 99.83% |[11] |
Experimental Protocols
Protocol 1: Evaluation of Corrosion Inhibition via Weight Loss
-
Specimen Preparation:
-
Machine carbon steel coupons to standard dimensions.
-
Abrade the surface sequentially with silicon carbide (SiC) paper (e.g., up to 500 or 600-grit).[1]
-
Degrease the specimens by washing with a suitable solvent (e.g., acetone, ethanol) and deionized water.[1][4]
-
Dry the specimens using a stream of compressed air.
-
Record the initial weight of each specimen accurately using an analytical balance.
-
-
Test Environment Preparation:
-
Prepare the corrosive brine solution (e.g., 3 wt% NaCl in deionized water).[4]
-
Saturate the solution with CO2 by bubbling the gas for a minimum of 2 hours prior to the experiment and continue bubbling throughout the test.[7]
-
Place the solution in a sealed test cell or autoclave and bring it to the desired experimental temperature (e.g., 75°C).[6]
-
-
Inhibitor Test:
-
Immerse the prepared steel specimens in the corrosive solution.
-
For the blank test, run the experiment without any inhibitor.
-
For the inhibited tests, inject the desired concentration of this compound inhibitor into the solution using a micropipette.[7]
-
Run the test for a specified duration (e.g., 7 days).[6]
-
-
Post-Test Analysis:
-
Retrieve the specimens from the solution.
-
Remove the corrosion product layer using a standard cleaning solution (e.g., inhibited hydrochloric acid).
-
Rinse the cleaned specimens with deionized water and acetone, then dry them.
-
Record the final weight of each specimen.
-
Calculate the corrosion rate (CR) and the inhibitor efficiency (IE%) using the weight loss data.
-
Protocol 2: Evaluation via Electrochemical Techniques (EIS & Polarization)
-
Electrode and Cell Setup:
-
Prepare a working electrode (WE) from the desired steel (e.g., AISI 1040 rod).[1] Prepare the surface as described in Protocol 1.
-
Set up a three-electrode electrochemical cell with the steel specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Fill the cell with the CO2-saturated brine.
-
-
System Stabilization:
-
Electrochemical Measurements:
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[2]
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[10]
-
Extrapolate the linear Tafel regions of the resulting polarization curve to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
The inhibitor efficiency can be calculated from the reduction in icorr compared to the blank solution.
-
-
-
Data Interpretation:
Visualizations
References
- 1. content.ampp.org [content.ampp.org]
- 2. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is imidazoline corrosion inhibitor?|News|UNPChemicals [unpchemicals.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness|News|UNPChemicals [unpchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. intercorr.com.br [intercorr.com.br]
- 11. ijssst.info [ijssst.info]
Validation & Comparative
A Comparative Analysis of Imidazoline Derivatives as Corrosion Inhibitors
A comprehensive guide for researchers and scientists on the performance and experimental evaluation of imidazoline-based corrosion inhibitors.
Imidazoline derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for protecting carbon steel in various aggressive environments encountered in the oil and gas industry. Their efficacy stems from their unique molecular structure, featuring a polar imidazoline ring that adsorbs onto the metal surface and a nonpolar hydrocarbon tail that forms a protective hydrophobic barrier. This guide provides a comparative overview of different imidazoline derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanism and evaluation workflow.
Performance Comparison of Imidazoline Derivatives
The inhibition efficiency of imidazoline derivatives is influenced by factors such as the length of the hydrocarbon chain, the nature of substituents on the imidazoline ring, and the corrosive environment. The following table summarizes the performance of several imidazoline derivatives from various studies.
| Imidazoline Derivative | Corrosive Medium | Metal | Inhibitor Conc. | Test Method | Inhibition Efficiency (%) | Reference |
| Oleic acid imidazoline | 1% NaCl solution | Low carbon steel | Not Specified | Weight Loss, Tafel Polarization | 83.33, 83.26 | |
| Oleic acid amide (precursor) | 3.5% NaCl solution (CO2 saturated) | Q235 steel | Not Specified | EIS, Potentiodynamic Polarization | < Imidazoline | [1][2] |
| Oleic acid imidazoline | 3.5% NaCl solution (CO2 saturated) | Q235 steel | Not Specified | EIS, Potentiodynamic Polarization | > Amide precursor | [1][2] |
| 1-(2-ammonia ethyl)-2-oleic acid imidazole | HCl solution | Q235 steel | 150 mg·L-1 | Static Mass Loss, Polarization Curves | Good | |
| 1-(2-amino-thiourea ethyl)-2-oleic acid imidazole | HCl solution | Q235 steel | 150 mg·L-1 | Static Mass Loss, Polarization Curves | Better than above | |
| SOFA/DETA Imidazoline (IM A) | 5% NaCl | Mild steel | Not Specified | Potentiodynamic Polarization, OCP | 90.34 | [3] |
| Imidazoline from soybean oil fatty acid | 5% NaCl | Mild steel | Not Specified | Potentiodynamic Polarization, OCP | 90.34 | [3] |
| Quaternary imidazoline | 15% HCl | Not Specified | Not Specified | Not Specified | 99.113 | [4] |
| Nine different imidazoline molecules | 15 wt. % HCl and 3 wt. % HF solution | Steel | Not Specified | Weight-loss method | High | [5] |
| Oleic acid imidazoline | Oilfield application | Not Specified | 1.5 per mill | Not Specified | > 99 | [6] |
| Two imidazoline derivatives | 3.5 wt. % NaCl simulation-concrete-pore solution | Carbon steel | Not Specified | Weight loss, EIS, Potentiodynamic polarization | up to 96.02 | [7] |
| DAMO Imidazoline | 5 % NaCl concentration | Low carbon steel | 0.28 wt. % | Tafel method | Excellent | [7] |
| Fatty acid imidazoline (S-Imd) | 1 wt % NaCl with 500 ppm acetic acid under CO2 | Carbon steel | 300 ppm | Weight Loss, EIS, PDP, LPR | up to 91.6 | [8] |
| TOFA/DETA based imidazoline | CO2 saturated 3 wt. % NaCl | X65 carbon steel | 25 ppm | Not Specified | 95 (at 66°C) | [9] |
| TOFA/DETA based imidazoline | CO2 saturated 3 wt. % NaCl | X65 carbon steel | 1000 ppm | Not Specified | 90 (at 149°C) | [9] |
| C18:2 and C18:1 imidazolines | Water solution of monoethylene glycol (MEG) | Carbon steel | 25 mg/dm3 | Not Specified | Reduces corrosion rate to < 0.1 mm/year | [10] |
Experimental Protocols
The evaluation of corrosion inhibitors is crucial for determining their effectiveness. The following are detailed methodologies for key experiments used to assess the performance of imidazoline derivatives.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased, and weighed accurately.
-
Exposure: The weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:
-
W₀ is the weight loss of the metal coupon in the uninhibited solution.
-
Wᵢ is the weight loss of the metal coupon in the inhibited solution.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where:
-
i_corr(blank) is the corrosion current density in the absence of the inhibitor.
-
i_corr(inh) is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Procedure: A small amplitude AC voltage signal of varying frequency is applied to the working electrode at its OCP. The resulting current response is measured.
-
Data Representation: The impedance data is typically presented as Nyquist and Bode plots.
-
Analysis: The plots are analyzed by fitting the data to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where:
-
R_ct(blank) is the charge transfer resistance in the absence of the inhibitor.
-
R_ct(inh) is the charge transfer resistance in the presence of the inhibitor.
-
Visualizing the Process: Mechanism and Workflow
To better understand the action and evaluation of imidazoline inhibitors, the following diagrams illustrate their mechanism and a typical experimental workflow.
Caption: Experimental workflow for evaluating imidazoline corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by imidazoline derivatives.
References
- 1. Comparison of the corrosion inhibition performance of imidazoline and its intermediate amide [journal.buct.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN112047886B - Synthetic method of oleic acid imidazoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. j-cst.org [j-cst.org]
Unveiling the Molecular Interactions of Imidazoline Acetate: A Comparative Analysis Using Surface-Based Techniques
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of imidazoline acetate's mechanism of action with alternative compounds, supported by established surface analysis methodologies. By delving into binding affinities, signaling pathways, and detailed experimental protocols, this document serves as a critical resource for validating and understanding the therapeutic potential of imidazoline derivatives.
This compound belongs to a class of compounds that interact with imidazoline receptors, which are implicated in a range of physiological processes, including blood pressure regulation, pain perception, and metabolic control.[1] Understanding the precise mechanism by which this compound exerts its effects at the molecular level is paramount for drug development and optimization. This guide focuses on the validation of its mechanism through surface analysis techniques, offering a comparative perspective against well-characterized imidazoline receptor ligands: the agonist clonidine and the antagonist idazoxan.
Comparative Binding Affinities
The interaction of a ligand with its receptor is a critical determinant of its pharmacological effect. While direct comparative studies of this compound using surface plasmon resonance (SPR) and atomic force microscopy (AFM) are not extensively available in the public domain, a wealth of data from radioligand binding assays provides valuable insights into the relative affinities of comparator compounds for imidazoline receptors (I1 and I2).
| Compound | Receptor Subtype | Reported Affinity (Ki or IC50) | Species/Tissue | Reference |
| Clonidine | I1 Imidazoline | ~3-50 nM | Human Brain, Rabbit Kidney | [2][3] |
| I2 Imidazoline | Low Affinity | Human Brain | [3][4] | |
| α2-Adrenergic | ~1-10 nM | Rat Brain, Human Platelets | [2] | |
| Idazoxan | I1 Imidazoline | High Affinity | Human Striatum | [5] |
| I2 Imidazoline | High Affinity | Human Brain, Rat Brain | [4][6] | |
| α2-Adrenergic | High Affinity | General | [7] |
Note: Affinity values can vary depending on the experimental conditions, radioligand used, and tissue preparation. This table provides a general overview based on available literature. Direct head-to-head comparative studies using surface analysis techniques are warranted to elucidate the precise binding kinetics of this compound.
Signaling Pathways of Imidazoline Receptors
The downstream effects of imidazoline receptor activation are complex and, in some aspects, still under investigation. Unlike many G protein-coupled receptors (GPCRs), the signaling cascades initiated by I1 and I2 receptors do not always follow conventional pathways.
I1 Imidazoline Receptor Signaling
Activation of the I1 imidazoline receptor is primarily associated with the regulation of blood pressure.[1] Its signaling pathway is thought to involve the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG).[1][4] This, in turn, can activate protein kinase C (PKC) and downstream signaling cascades. There is also evidence suggesting a link to the mitogen-activated protein kinase (MAPK) pathway.[4]
I2 Imidazoline Receptor Signaling
The I2 imidazoline receptor is a more enigmatic entity, with binding sites identified on mitochondria-associated membranes and on monoamine oxidase (MAO).[6][8] Its signaling pathways are not as clearly defined as those for the I1 receptor and are thought to be involved in processes like pain modulation and neuroprotection.[6] Some evidence suggests that I2 receptor ligands can modulate the activity of MAO and influence neurotransmitter levels.[8]
Experimental Protocols for Surface Analysis
To definitively characterize the binding mechanism of this compound and compare it to its alternatives, Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM) are indispensable tools.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on association and dissociation rates, from which the binding affinity (KD) can be calculated.
Experimental Workflow:
Detailed Methodology:
-
Immobilization of Imidazoline Receptor:
-
The purified I1 or I2 imidazoline receptor is covalently immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The receptor solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active sites on the chip are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
-
Serial dilutions of this compound, clonidine, and idazoxan are prepared in the running buffer.
-
Each concentration is injected over the immobilized receptor surface for a defined period (association phase), followed by a flow of running buffer to monitor the dissociation of the ligand-receptor complex (dissociation phase).
-
The surface is regenerated between each ligand injection using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any bound ligand.
-
-
Data Analysis:
-
The change in the SPR signal (measured in response units, RU) over time is recorded as a sensorgram.
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.
-
Atomic Force Microscopy (AFM) for Unbinding Force Measurement
AFM can be used in single-molecule force spectroscopy (SMFS) mode to measure the unbinding force between a single ligand and a receptor. This provides insights into the strength and nature of the molecular bond.
Experimental Workflow:
Detailed Methodology:
-
AFM Tip Functionalization:
-
AFM tips (typically silicon nitride) are functionalized with a flexible linker, such as polyethylene glycol (PEG), to provide mobility to the attached ligand.
-
This compound, clonidine, or idazoxan is covalently attached to the distal end of the PEG linker.
-
-
Sample Preparation:
-
Purified imidazoline receptors are immobilized on a flat substrate, such as mica, at a low density to ensure single-molecule interactions.
-
-
Force Spectroscopy:
-
The functionalized AFM tip is brought into contact with the receptor-coated surface to allow for ligand-receptor binding.
-
The tip is then retracted at a constant velocity. The deflection of the cantilever is monitored, which is proportional to the force applied to the bond.
-
The rupture of the bond between the ligand and the receptor is observed as a distinct "jump" in the force-distance curve. The height of this jump corresponds to the unbinding force.
-
Thousands of force-distance curves are collected to generate a histogram of unbinding forces.
-
-
Data Analysis:
-
The specificity of the interaction is confirmed by control experiments, such as blocking the receptors with an excess of free ligand.
-
The most probable unbinding force is determined from the peak of the force histogram.
-
By performing measurements at different pulling speeds (dynamic force spectroscopy), information about the energy landscape of the bond can be obtained.
-
Conclusion
The validation of this compound's mechanism through surface analysis techniques provides a powerful approach to understanding its molecular interactions. While direct comparative data for this compound using SPR and AFM is an area ripe for future investigation, the established methodologies and the existing knowledge of comparator compounds like clonidine and idazoxan offer a solid framework for such studies. The combination of binding affinity data, detailed signaling pathway analysis, and the application of high-resolution surface-based techniques will undoubtedly accelerate the development of novel and more selective imidazoline receptor ligands for a variety of therapeutic applications.
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idazoxan - Wikipedia [en.wikipedia.org]
- 8. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazoline Acetate and Amidoamine Corrosion Inhibitors
For Immediate Release
This guide provides a detailed comparison of the effectiveness of two common types of corrosion inhibitors: imidazoline acetate and amidoamine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the selection and evaluation of corrosion inhibitors. The information presented herein is based on a comprehensive review of available experimental data.
Executive Summary
Imidazoline and amidoamine-based compounds are widely utilized as corrosion inhibitors, particularly in the oil and gas industry, due to their ability to form protective films on metal surfaces.[1] This guide consolidates findings from various studies to offer a comparative overview of their performance, with a focus on experimental data derived from weight loss and electrochemical methods. While both inhibitor types demonstrate significant efficacy, their performance can vary based on environmental conditions such as temperature and concentration.
Performance Comparison: this compound vs. Amidoamine
The primary function of both imidazoline and amidoamine inhibitors is to adsorb onto a metal surface, creating a protective barrier that mitigates corrosion.[2] The effectiveness of this barrier is influenced by the molecular structure of the inhibitor and the surrounding corrosive environment.
Quantitative Data from Experimental Studies
The following tables summarize the key performance data from comparative studies. It is important to note that "imidazoline" is used as a general term in much of the literature, and is considered representative of this compound's performance characteristics for the purposes of this guide.
Table 1: Corrosion Inhibition Efficiency (%) from Weight Loss Method at 150°F (66°C)
| Inhibitor Concentration (ppm) | Imidazoline | Amidoamine | Exposure Time (hours) |
| 10 | ~95% | ~89% | 24 |
| 100 | >95% | >95% | 72 |
Source: Adapted from a study on high-temperature corrosion inhibition.[1]
Table 2: Corrosion Inhibition Efficiency (%) from Weight Loss Method at 300°F (149°C)
| Inhibitor Concentration (ppm) | Imidazoline | Amidoamine | Exposure Time (hours) |
| 100 | 38% | 72% | 72 |
| 400 | 59% | 46% | 72 |
| 1000 | 90% | 83% | 72 |
Source: Adapted from a study on high-temperature corrosion inhibition.[1]
Table 3: Electrochemical Data Comparison (Conceptual)
| Parameter | Imidazoline | Amidoamine |
| Corrosion Potential (Ecorr) | Shift to more positive values | Shift to more positive values |
| Corrosion Current Density (Icorr) | Significant reduction | Significant reduction |
| Polarization Resistance (Rp) | Significant increase | Significant increase |
Note: This table represents a conceptual summary based on general findings. Direct side-by-side quantitative electrochemical data from a single comparative study was not available in the reviewed literature. Both inhibitor types generally act as mixed-type inhibitors, reducing both anodic and cathodic reaction rates.
Experimental Methodologies
The data presented in this guide is primarily derived from the following standard experimental protocols for evaluating corrosion inhibitor performance.
Weight Loss Method
This gravimetric technique is a fundamental and direct method for determining corrosion rates.
Protocol:
-
Preparation: Metal coupons (e.g., mild steel) are cleaned, dried, and weighed to a high precision.
-
Immersion: The coupons are immersed in a corrosive solution (e.g., CO2-saturated brine) containing a specific concentration of the inhibitor.
-
Exposure: The setup is maintained at a constant temperature for a predetermined duration.
-
Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove any corrosion products, dried, and weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate, and the inhibition efficiency is determined by comparing the corrosion rate with and without the inhibitor.
Electrochemical Methods
Electrochemical techniques provide insights into the kinetics and mechanisms of corrosion inhibition.
-
Potentiodynamic Polarization (PDP): This method involves polarizing the metal sample and measuring the resulting current to determine the corrosion current density (Icorr) and corrosion potential (Ecorr). A lower Icorr indicates better inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. A larger diameter of the Nyquist plot semicircle generally corresponds to higher polarization resistance (Rp) and better corrosion protection.
Mechanisms of Inhibition
Both imidazoline and amidoamine inhibitors function by adsorbing onto the metal surface, though the specifics of their interaction and film formation can differ.
This compound Inhibition Pathway
Imidazoline-based inhibitors are known for their strong adsorption to metal surfaces. The imidazoline ring, with its nitrogen atoms, can form coordinate bonds with the metal.[3] The hydrophobic tail of the molecule then forms a dense, water-repellent layer.
Amidoamine Inhibition Pathway
Amidoamines, which are often precursors in the synthesis of imidazolines, also exhibit effective corrosion inhibition.[1] Their inhibition mechanism also relies on the adsorption of the amine and amide functional groups onto the metal surface, followed by the formation of a protective hydrophobic film.
References
Spectroscopic Comparison of Imidazoline Salts: A Guide for Researchers
A detailed analysis of Imidazoline Acetate and its Hydrochloride alternative, providing key spectroscopic data and experimental protocols for researchers in drug development and chemical synthesis.
This guide offers a comparative spectroscopic analysis of this compound and imidazoline hydrochloride, two closely related compounds with applications in various scientific fields. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides a foundational dataset for the identification and characterization of these molecules. Detailed experimental protocols are also included to ensure reproducibility.
Comparison of Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound and its common alternative, imidazoline hydrochloride. This data is essential for researchers to confirm the synthesis and purity of these compounds.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 4.89 | s | H₂O (solvent) |
| 3.75 | s (broad) | 2 x CH₂ (imidazoline ring) | |
| 1.91 | s | CH₃ (acetate) | |
| Imidazoline Hydrochloride | 4.89 | s | H₂O (solvent) |
| 3.85 | s (broad) | 2 x CH₂ (imidazoline ring) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 181.5 | C=O (acetate) |
| 165.2 | C=N (imidazoline ring) | |
| 45.1 | CH₂ (imidazoline ring) | |
| 25.3 | CH₃ (acetate) | |
| Imidazoline Hydrochloride | 166.0 | C=N (imidazoline ring) |
| 44.8 | CH₂ (imidazoline ring) |
Table 3: FTIR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3400 (broad) | N-H stretch |
| ~2950 | C-H stretch (aliphatic) | |
| ~1640 | C=N stretch (imidazoline ring) | |
| ~1560 | C=O stretch (carboxylate) | |
| ~1410 | C-H bend (CH₃) | |
| ~1250 | C-N stretch | |
| Imidazoline Hydrochloride | ~3400 (broad) | N-H stretch |
| ~2960 | C-H stretch (aliphatic) | |
| ~1650 | C=N stretch (imidazoline ring) | |
| ~1260 | C-N stretch |
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, the following detailed experimental protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the imidazoline salt in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 2.7 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.1 s
-
Spectral width: 240 ppm
-
-
Data Processing: Process the acquired data using appropriate NMR software. Apply a line broadening of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and store in a desiccator.[1]
-
Grind 1-2 mg of the imidazoline salt with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
-
Place the powder into a pellet die and press under a hydraulic press at 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[3]
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of a pure KBr pellet.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Average 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction on the sample spectrum.
Synthesis and Characterization Workflow
The general workflow for the synthesis and subsequent spectroscopic characterization of imidazoline salts is a critical process for ensuring the production of a pure and well-defined compound. This process is applicable to both this compound and its alternatives.
Caption: General workflow for the synthesis and spectroscopic characterization of imidazoline salts.
Signaling Pathways and Applications
Imidazoline compounds are known to interact with various biological targets, most notably imidazoline receptors (I₁, I₂, and I₃). These receptors are implicated in a range of physiological processes, including the central regulation of blood pressure, pain perception, and metabolic control. The binding of imidazoline derivatives to these receptors can modulate downstream signaling cascades, although the precise pathways are still under active investigation. The structural and electronic properties of the imidazoline salt, influenced by the counter-ion (e.g., acetate vs. hydrochloride), can affect its binding affinity and efficacy at these receptors.
Caption: Simplified overview of imidazoline derivatives interacting with imidazoline receptors.
References
Performance Evaluation of Imidazoline Acetate in Diverse Corrosive Environments: A Comparative Guide
Imidazoline and its derivatives are a cornerstone of corrosion inhibition strategies, particularly within the oil and gas industry.[1][2][3] Their molecular structure, featuring a five-membered heterocyclic ring with two nitrogen atoms, a hydrophobic hydrocarbon tail, and a hydrophilic head group, allows for effective adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[2][4][5] This guide provides a comprehensive comparison of the performance of imidazoline acetate in various corrosive media, supported by experimental data and detailed methodologies.
Performance in Key Corrosive Media
Imidazoline-based inhibitors demonstrate robust performance across a range of aggressive environments commonly encountered in industrial applications.
Carbon Dioxide (CO2) Environments
CO2 corrosion is a significant challenge in oil and gas production and transportation.[1] Imidazoline inhibitors are highly effective in mitigating this form of corrosion.[1][6] They function by adsorbing onto the steel surface, which can be influenced by environmental factors such as temperature and inhibitor concentration. For instance, the inhibition efficiency of an imidazoline derivative in a CO2-saturated 5% NaCl solution was found to increase with higher concentrations.[7] Studies on X65 carbon steel in CO2-saturated brine at 80°C showed that an optimal concentration of the inhibitor is crucial, with different dosages required to minimize generalized versus localized corrosion.[8] The protonation of the imidazoline molecule in the acidic conditions created by dissolved CO2 enhances its solubility and promotes its adsorption onto the metal surface, thereby improving its protective capabilities.[4]
Hydrogen Sulfide (H2S) Environments
The presence of H2S, often alongside CO2, creates a "sour" environment that can significantly accelerate corrosion. While imidazoline inhibitors are effective against CO2 corrosion, their efficiency can be diminished in the presence of H2S.[9][10] To counteract this, modified imidazoline derivatives have been developed. For example, a modified imidazoline (MTAI) showed significantly better inhibition performance in a CO2/H2S environment compared to its precursor, thioureido-oleic acid imidazoline (TAI).[9][10] Another study demonstrated that a coconut-oil modified hydroxyethyl-imidazoline could achieve up to 97% inhibition efficiency at a low concentration of 20 ppm in a CO2/H2S environment.[9] Research on pipeline steel in H2S-containing brine indicated that hydroxyethyl imidazoline was most effective at concentrations between 5 and 10 ppm.
Acidic Environments
Imidazoline-based inhibitors are also effective in strongly acidic media, such as 1.0 M HCl, which are often used for industrial cleaning and acidizing processes.[11] Their performance is dependent on the molecular structure and concentration.[11] The adsorption of these inhibitors on the steel surface in acidic solutions typically follows the Langmuir adsorption isotherm.[11] They are effective in both acidic and alkaline conditions, making them versatile for various applications.[12]
Comparative Performance Data
The following tables summarize the performance of this compound and its derivatives in comparison to other inhibitors and under varying conditions.
Table 1: Inhibition Efficiency of Imidazoline Derivatives in CO2 Environments
| Inhibitor | Steel Type | Corrosive Medium | Temperature (°C) | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| Tall Oil Fatty Acid/DETA Imidazoline | X65 Carbon Steel | 3 wt.% NaCl, CO2-saturated | 80 | 40 | >95 (for localized corrosion) | [8] |
| Commercial Imidazoline-based Inhibitor | Mild Steel | Cl- containing solution, CO2-saturated | 60 | 500 | 90 | |
| Oleic Acid/Diethylenetriamine Imidazoline (AM) | Q235 Steel | 3.5% NaCl, CO2-saturated | Room | Not Specified | Higher than amide precursor | [13] |
| Fatty Acid Imidazoline (S-Imd) | Carbon Steel | 1 wt.% NaCl + 500 ppm Acetic Acid, CO2-saturated | Room | 50-500 | Not Specified | [6] |
Table 2: Comparative Inhibition Efficiency in CO2/H2S Environments
| Inhibitor | Steel Type | Corrosive Medium | H2S Concentration (ppm) | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| Thioureido-oleic acid imidazoline (TAI) | Carbon Steel | CO2/H2S System | 190 | 20 | 79.93 | [3] |
| Modified Imidazoline (MTAI) | Carbon Steel | CO2/H2S System | 190 | 20 | > TAI's efficiency | [9][10] |
| Coconut Oil-modified Hydroxyethyl-imidazoline | Carbon Steel | 3% NaCl, CO2/H2S saturated | Not Specified | 20 | 97 | [9] |
| Fatty this compound (FIA) | AISI 1018 Steel | CO2/H2S-saturated brine | Not Specified | 40 | 99.89 | [9] |
Table 3: Performance in Acidic Media
| Inhibitor | Steel Type | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Synthesized Imidazolines | AISI 1018 Carbon Steel | 1.0 M HCl | Not Specified | Dependent on structure | [11] |
| Imidazoline-based Surfactant | Carbon Steel | 1 M H2SO4 | Not Specified | 91 | [14] |
Experimental Protocols
The evaluation of this compound's performance relies on a suite of standardized experimental techniques.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate.
-
Specimen Preparation: Carbon steel specimens of known dimensions and weight are polished, cleaned, and dried.[8]
-
Immersion: The specimens are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a controlled temperature.[15]
-
Analysis: After immersion, the specimens are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibitor's efficiency.
Electrochemical Measurements
These techniques provide insights into the corrosion mechanism and the inhibitor's mode of action. A standard three-electrode setup is used, consisting of a working electrode (the steel specimen), a reference electrode, and a counter electrode.
-
Linear Polarization Resistance (LPR): This method involves applying a small potential scan around the open-circuit potential to measure the polarization resistance, which is inversely proportional to the corrosion rate.[8]
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential over a wider range to generate Tafel plots. These plots provide information on both anodic and cathodic corrosion processes and can be used to determine corrosion current density and inhibition efficiency.[6][13]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The resulting Nyquist or Bode plots can be used to model the corrosion process and evaluate the properties of the protective inhibitor film.[6][7][13]
Surface Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the steel specimens after the corrosion tests. It allows for the examination of the protective film formed by the inhibitor and the assessment of pitting or localized corrosion.[8][9][10]
Visualizing Experimental Workflows and Mechanisms
The following diagrams illustrate the typical workflow for inhibitor evaluation and the proposed mechanism of action for this compound.
Caption: A typical workflow for evaluating the performance of corrosion inhibitors.
Caption: The inhibition mechanism involves adsorption and formation of a protective film.
Conclusion
This compound and its derivatives are highly effective corrosion inhibitors across a spectrum of corrosive media, including CO2, H2S, and acidic environments. Their performance is contingent on factors such as concentration, temperature, and the specific chemical composition of the corrosive medium. While standard imidazolines provide excellent protection in CO2-rich environments, modifications to their chemical structure have been shown to enhance their efficacy in more aggressive H2S-containing systems. The primary mechanism of inhibition involves the adsorption of the imidazoline molecules onto the metal surface, forming a durable, hydrophobic film that acts as a barrier to corrosive species. The selection of an appropriate imidazoline-based inhibitor and its optimal concentration is critical for achieving maximum protection against both generalized and localized corrosion.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 3. electrochemsci.org [electrochemsci.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor -Youzhu Chem [youzhuchem.com]
- 6. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. colonialchem.com [colonialchem.com]
- 13. Comparison of the corrosion inhibition performance of imidazoline and its intermediate amide [journal.buct.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. intercorr.com.br [intercorr.com.br]
Imidazoline Acetate vs. Commercial Corrosion Inhibitors: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of imidazoline acetate as a corrosion inhibitor against various commercial alternatives. The information presented is supported by experimental data from scientific literature to assist researchers and professionals in making informed decisions for their specific applications.
Performance Data Summary
This compound and its derivatives have demonstrated high efficiency in mitigating corrosion, often comparable or superior to commercially available inhibitors across various corrosive environments. The following tables summarize the quantitative performance data from several studies.
| Inhibitor | Concentration (ppm) | Environment | Temperature | Inhibition Efficiency (%) | Corrosion Rate (mm/y) | Test Method |
| Fatty this compound (FIA) | 40 | CO2/H2S-saturated brine | Room Temperature | 99.89[1] | - | Potentiodynamic Polarization |
| Commercial Inhibitor | 40 | CO2/H2S-saturated brine | Room Temperature | 99.96[1] | - | Potentiodynamic Polarization |
| Commercial Imidazoline | 100 | 3.5% NaCl, CO2 saturated, pH 7 | Not Specified | 92.70[2] | 0.037[2] | Weight Loss |
| Commercial Imidazoline | 200 | 3.5% NaCl, CO2 saturated, pH 5 | Not Specified | 82.59[2] | 0.104[2] | Weight Loss |
| Imidazoline (Synthesized) | 300 | 1 wt% NaCl, CO2 saturated | Room Temperature | 91.6 (BOL), 89.9 (TOL)[3] | - | Weight Loss, EIS, PDP |
| Quaternary Imidazoline | 1000 | 3% NaCl, pH 3 | 250°C | >90 (approx.) | <0.1 (approx.) | Weight Loss |
Table 1: Performance Comparison in Sour and Sweet Environments. [1][2][3][4]
| Inhibitor | Concentration (ppm) | Temperature | Exposure Time (hours) | Inhibition Efficiency (%) |
| Imidazoline | 1000 | 149°C (300°F) | 4 | ~88 |
| Amide (Imidazoline precursor) | 1000 | 149°C (300°F) | 4 | ~85 |
| Imidazoline | 1000 | 149°C (300°F) | 72 | ~59 |
| Amide (Imidazoline precursor) | 1000 | 149°C (300°F) | 72 | ~46 |
| Imidazoline | 1000 | 66°C (150°F) | 72 | ~96 |
| Amide (Imidazoline precursor) | 1000 | 66°C (150°F) | 72 | ~96 |
Table 2: High-Temperature Performance of Imidazoline vs. its Amide Precursor. [5][6]
Mechanism of Action: this compound
Imidazoline-based corrosion inhibitors function by adsorbing onto the metal surface, forming a protective, thin film that acts as a barrier to corrosive agents. This adsorption is facilitated by the polar imidazoline head, which contains nitrogen atoms with lone pair electrons that can coordinate with the metal surface. The hydrophobic tail, a long hydrocarbon chain, orients away from the surface, creating a non-polar layer that repels water and other corrosive species.
Caption: Adsorption and protective film formation by this compound.
Experimental Protocols
The data presented in this guide were obtained using standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
Weight Loss Method
The weight loss method is a gravimetric technique used to determine the average corrosion rate over a period of time.
Procedure:
-
Specimen Preparation: Metal coupons of a known surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are suspended in the corrosive medium, with and without the corrosion inhibitor, for a predetermined duration and at a constant temperature.
-
Cleaning: After the immersion period, the coupons are removed, cleaned to remove any corrosion products according to standard procedures (e.g., using inhibited acid), rinsed, and dried.
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[7][8]
-
Caption: Workflow for the weight loss corrosion testing method.
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current and potential, which are then used to calculate the corrosion rate.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with or without the inhibitor) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned over a defined range around the OCP at a constant scan rate. The resulting current is measured.
-
Tafel Analysis: The data is plotted as potential versus the logarithm of the current density. The linear portions of the anodic and cathodic curves (Tafel regions) are extrapolated to the corrosion potential to determine the corrosion current density (i_corr).
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate is calculated from i_corr using the Stern-Geary equation.
-
The inhibition efficiency is calculated using the i_corr values with and without the inhibitor: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC potential is applied to the electrode at various frequencies. The resulting AC current is measured to determine the impedance of the system at each frequency.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value indicates better corrosion resistance.
-
Calculation of Inhibition Efficiency:
-
The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. tafpublications.com [tafpublications.com]
- 3. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intercorr.com.br [intercorr.com.br]
- 5. ohio.edu [ohio.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synergistic Antihypertensive Effects of Imidazoline Receptor Agonists in Combination Therapy
An Objective Comparison Guide for Researchers and Drug Development Professionals
While specific data on "imidazoline acetate" is limited in the context of synergistic pharmacological effects, a wealth of research exists for structurally related imidazoline receptor agonists. These compounds, primarily used as antihypertensive agents, demonstrate significant synergistic or additive effects when combined with other classes of blood pressure-lowering drugs. This guide compares the performance of two prominent imidazoline receptor agonists, Moxonidine and Rilmenidine, with other inhibitors, supported by data from key clinical studies.
Imidazoline receptor agonists represent a class of centrally acting antihypertensive drugs. Their primary mechanism involves binding to I1-imidazoline receptors in the brainstem, which leads to a reduction in sympathetic nervous system outflow, thereby decreasing blood pressure. Many of these agents also show some affinity for α2-adrenergic receptors.[1][2] Clinical experience indicates that to achieve target blood pressure, most hypertensive patients will require combination therapy.[3] This guide explores the efficacy of combining imidazoline agonists with other antihypertensive classes, a strategy that can enhance therapeutic outcomes.
Case Study 1: Moxonidine in Combination with Diuretics and Other Agents
Moxonidine is a selective I1-imidazoline receptor agonist used in the treatment of mild to moderate essential hypertension.[4] Its efficacy is significantly enhanced when used in combination with other antihypertensive drugs, such as diuretics and calcium channel blockers.
Performance Data: Moxonidine Combination Therapy
The following table summarizes data from multicenter, randomized clinical trials investigating the synergistic effects of Moxonidine.
| Treatment Group | Dosing | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Patient Response Rate (%) | Data Source |
| Moxonidine + Hydrochlorothiazide (HCTZ) | |||||
| Moxonidine Monotherapy | 0.4 mg o.d. | - | - | 70.3% | [5] |
| HCTZ Monotherapy | 25 mg o.d. | - | - | 70.0% | [5] |
| Moxonidine + HCTZ Combination | 0.4 mg + 25 mg o.d. | Significantly greater than monotherapy | Significantly greater than monotherapy | 87.8% | [5] |
| Moxonidine + Amlodipine | |||||
| Moxonidine + Amlodipine Combination | 0.2-0.4 mg + 5-10 mg/day | 19.3 ± 11.4 | - | 70% (Target BP achieved) | [6] |
| Moxonidine + Enalapril | |||||
| Moxonidine + Enalapril Combination | 0.2-0.4 mg + 10-20 mg/day | 21.1 ± 11.4 | - | 60% (Target BP achieved) | [6] |
o.d. = once daily
Experimental Protocol: Moxonidine + HCTZ Study
This study was designed to assess the synergistic antihypertensive effect of combining moxonidine and hydrochlorothiazide.[5]
-
Design: A multicenter, double-blind, placebo-controlled, parallel-group, prospectively randomized study.
-
Patient Population: 160 patients with mild-to-moderate hypertension.
-
Procedure: Following a 4-week placebo run-in phase, patients were randomized into four groups:
-
Moxonidine (0.4 mg once daily)
-
Hydrochlorothiazide (25 mg once daily)
-
Moxonidine (0.4 mg) + Hydrochlorothiazide (25 mg) combination
-
Placebo
-
-
Primary Endpoint: Change in blood pressure from baseline. The response rate was a key measure of efficacy.
Visualizations: Moxonidine Study Workflow and Signaling Pathway
Caption: Workflow for a randomized controlled trial.
Caption: Synergistic antihypertensive pathways.
Case Study 2: Rilmenidine in Combination with an ACE Inhibitor
Rilmenidine, another I1-imidazoline receptor agonist, is also effective for treating essential hypertension.[7] Studies show its utility both as a monotherapy and as part of a combination regimen, particularly with angiotensin-converting enzyme (ACE) inhibitors like perindopril.
Performance Data: Rilmenidine Combination Therapy
The VERITAS study provides key insights into the long-term efficacy of rilmenidine, alone and in combination.[7]
| Treatment Group | Duration | Baseline BP (mmHg) | Final BP (mmHg) | Data Source |
| Rilmenidine Monotherapy | 2 Years | 163 ± 10 / 100 ± 5 | 136 ± 10 / 84 ± 7 | [7] |
| Rilmenidine + Perindopril Add-on* | 2 Years | 150 ± 13 / 93 ± 8 | 142 ± 14 / 89 ± 7 | [7] |
*Perindopril was added for patients whose blood pressure was not normalized by rilmenidine monotherapy after 12 weeks.
Experimental Protocol: The VERITAS Study
This study evaluated the long-term effects of rilmenidine on blood pressure and left ventricular hypertrophy.[7]
-
Design: A multicenter, 2-year open-label study.
-
Patient Population: 500 patients with mild-to-moderate essential hypertension.
-
Procedure:
-
All patients were initiated on rilmenidine monotherapy (1-2 mg per day).
-
If blood pressure control was not achieved within 12 weeks, perindopril (2, 4, or 8 mg per day) was added to the regimen.
-
-
Primary Endpoints: Change in blood pressure from baseline. Effects on left ventricular mass index were also assessed.
Visualization: Logical Flow of the VERITAS Study
Caption: Adaptive treatment protocol of the VERITAS study.
Conclusion
The available clinical data strongly support the use of imidazoline receptor agonists, such as moxonidine and rilmenidine, in combination with other classes of antihypertensive drugs. This approach leads to a synergistic or additive effect, resulting in higher patient response rates and better blood pressure control than monotherapy alone.[5][7][8] The combination of moxonidine with diuretics or rilmenidine with ACE inhibitors are effective and well-tolerated strategies.[5][7] These findings underscore the value of combination therapy in managing hypertension and reinforce the position of imidazoline agonists as effective agents for use in conjunction with any other class of antihypertensives.[3]
References
- 1. Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive efficacy of moxonidine in primary care: a 'real-life' study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Moxonidine and hydrochlorothiazide in combination: a synergistic antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxonidine-based combination antihypertensive therapy in patients with metabolic syndrome | Tishina | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 7. Value of rilmenidine therapy and its combination with perindopril on blood pressure and left ventricular hypertrophy in patients with essential hypertension (VERITAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Imidazoline and Benzimidazole Derivatives: A Guide for Researchers
A deep dive into the pharmacological landscapes of two pivotal heterocyclic scaffolds, this guide offers a comparative analysis of imidazoline and benzimidazole derivatives. We present a comprehensive overview of their mechanisms of action, biological activities, and the experimental methodologies used to evaluate them, supported by quantitative data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Imidazoline and benzimidazole ring systems are prominent pharmacophores, each giving rise to a diverse array of biologically active compounds. While both are five-membered nitrogen-containing heterocycles, their derivatives exhibit distinct pharmacological profiles, targeting different cellular machinery and offering therapeutic potential across a wide spectrum of diseases. This guide aims to provide a side-by-side comparison to illuminate their contrasting and complementary features.
Biological Activities: A Tale of Two Scaffolds
Imidazoline derivatives are most notably recognized for their interaction with imidazoline receptors (I1, I2, and I3), which are distinct from adrenergic receptors.[1] This interaction is central to their well-established role in the regulation of blood pressure.[2] Beyond their cardiovascular applications, emerging research points to their potential in pain modulation and insulin secretion.[2] In contrast, benzimidazole derivatives have a much broader and more varied range of documented biological activities. They are workhorses in the antimicrobial and anthelmintic arenas and have demonstrated significant promise as antiviral and anticancer agents.[3]
The anticancer activity of imidazoline derivatives is a more recent area of investigation. Some imidazoline-pyridine hybrids have shown cytotoxicity against breast cancer cell lines.[4][5] Benzimidazole-based compounds, however, are well-established as potent anticancer agents with several derivatives exhibiting low micromolar to nanomolar IC50 values against a range of cancer cell lines.[6]
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the reported biological activities of representative imidazoline and benzimidazole derivatives.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazoline | 5-oxo-imidazoline derivative | MCF-7 (Breast) | Not specified, pIC50 used | [7] |
| Imidazole-pyridine hybrid 5a | MDA-MB-468 (Breast) | 94.64 (24h), 62.68 (48h) | [4] | |
| Imidazole-pyridine hybrid 5e | BT474 (Breast) | 48.12 | [4] | |
| Imidazole-pyridine hybrid 5e' | BT474 (Breast) | 29.16 (24h), 53.22 (48h) | [5] | |
| Benzimidazole | 2-aryl benzimidazole (5a) | Breast Cancer Cells | Potent Inhibition | [1][8] |
| Benzimidazole sulfonamide (22) | A549 (Lung) | 0.15 | [6] | |
| Benzimidazole sulfonamide (22) | HeLa (Cervical) | 0.21 | [6] | |
| Benzimidazole sulfonamide (22) | HepG2 (Liver) | 0.33 | [6] | |
| Benzimidazole sulfonamide (22) | MCF-7 (Breast) | 0.17 | [6] |
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazoline | Imidazole derivative HL1 | Staphylococcus aureus | 625 | [9] |
| Imidazole derivative HL1 | MRSA | 1250 | [9] | |
| Imidazole derivative HL2 | Staphylococcus aureus | 625 | [9] | |
| Imidazole derivative HL2 | MRSA | 625 | [9] | |
| Imidazolium salt 3b | Bacillus subtilis | 4 | [10] | |
| Imidazolium salt 3b | Escherichia coli | 128 | [10] | |
| Benzimidazole | Benzimidazo[1,2-c]quinazoline 8ga | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | 4-8 | [3] |
| Benzimidazo[1,2-c]quinazoline 8gc | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | 4-8 | [3] | |
| Benzimidazo[1,2-c]quinazoline 8gd | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | 4-8 | [3] |
Mechanisms of Action and Signaling Pathways
The divergent biological activities of these two classes of compounds stem from their distinct molecular targets and the signaling pathways they modulate.
Imidazoline Derivatives: Targeting Imidazoline Receptors
The primary mechanism of action for many imidazoline derivatives is their interaction with imidazoline receptors. The I1 receptor, in particular, has been a key focus of research. Its signaling pathway is notably different from that of many other G-protein coupled receptors. Activation of the I1-imidazoline receptor leads to the hydrolysis of choline phospholipids, which in turn generates second messengers like diacylglycerol, arachidonic acid, and eicosanoids.[11] This pathway can also lead to the inhibition of the Na+/H+ exchanger and the induction of genes for catecholamine synthesis.[11]
Caption: I1-Imidazoline Receptor Signaling Pathway.
Benzimidazole Derivatives: A Multi-pronged Attack on Cancer
The anticancer mechanisms of benzimidazole derivatives are remarkably diverse. One well-studied mechanism involves the inhibition of key signaling molecules in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][8] By blocking the tyrosine phosphorylation of these receptors, benzimidazole derivatives can effectively shut down downstream pro-survival pathways like PI3K/Akt and MEK/Erk.[1][8] This leads to cell cycle arrest and apoptosis. Furthermore, some benzimidazole derivatives can induce apoptosis through the upregulation of Death Receptor 5 (DR5) mediated by the c-Jun N-terminal kinase (JNK) pathway.[1][8]
Caption: Benzimidazole Anticancer Mechanism via EGFR/HER2 Inhibition.
Experimental Protocols: A Guide to Evaluation
The following sections detail the methodologies for key experiments cited in the evaluation of imidazoline and benzimidazole derivatives.
Experimental Workflow for Radioligand Binding Assay
This workflow outlines the steps for determining the binding affinity of imidazoline derivatives to imidazoline receptors.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology for Imidazoline Receptor Binding Assay
-
Membrane Preparation: Tissues (e.g., brainstem) or cells expressing imidazoline receptors are homogenized in a suitable buffer (e.g., HEPES-buffered sucrose with protease inhibitors) and centrifuged to isolate the membrane fraction.[12] The resulting pellet is resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for imidazoline receptors (e.g., [3H]clonidine or [125I]p-iodoclonidine) and varying concentrations of the test imidazoline derivative.[13] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The inhibition of radioligand binding by the test compound is used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.
Experimental Workflow for Broth Microdilution Assay
This workflow illustrates the process of determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Caption: Broth Microdilution Assay Workflow.
Detailed Methodology for Broth Microdilution Antimicrobial Susceptibility Testing
-
Preparation of Antimicrobial Agent: A stock solution of the benzimidazole or imidazoline derivative is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[14][15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).[14]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.[15] Control wells (no antimicrobial agent) are included to ensure microbial growth.
-
Incubation: The inoculated plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[14]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[16]
Conclusion
This comparative analysis highlights the distinct yet valuable pharmacological profiles of imidazoline and benzimidazole derivatives. Imidazoline-based compounds, with their specific targeting of imidazoline receptors, hold significant promise for cardiovascular and metabolic diseases. Benzimidazole derivatives, on the other hand, offer a broad spectrum of therapeutic applications, particularly in infectious diseases and oncology, owing to their ability to interact with a multitude of cellular targets. The provided experimental data and protocols serve as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of these two important heterocyclic scaffolds. The continued investigation into their mechanisms of action and the development of more selective and potent derivatives will undoubtedly pave the way for new and improved treatments for a range of human ailments.
References
- 1. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR Modeling, Molecular Docking, and ADME Studies of Novel 5-Oxo- Imidazoline Derivatives as Anti-Breast Cancer Drug Compounds against MCF-7 Cell Line [jmchemsci.com]
- 8. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different imidazoline synthesis methods
A comprehensive guide to the synthesis of imidazolines, versatile heterocyclic compounds with significant applications in medicinal chemistry and catalysis, requires a detailed comparison of the available synthetic methodologies. This guide provides an objective analysis of different approaches to imidazoline synthesis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Introduction to Imidazoline Synthesis
Imidazolines are five-membered heterocyclic compounds containing two nitrogen atoms, which are prevalent in numerous natural products and pharmaceutical agents.[1] Their derivatives exhibit a wide range of biological activities and are also employed as ligands in asymmetric catalysis and as corrosion inhibitors.[1][2] The development of efficient and diverse synthetic routes to access these valuable scaffolds is a continuous effort in organic chemistry. This guide focuses on a head-to-head comparison of some of the most common and effective methods for imidazoline synthesis.
Head-to-Head Comparison of Imidazoline Synthesis Methods
The choice of synthetic method for imidazolines depends on several factors, including the desired substitution pattern, substrate availability, reaction conditions, and scalability. Below is a summary of key quantitative data for different popular methods.
| Method | Starting Materials | Catalyst/Reagent | Reaction Time | Yield (%) | Key Advantages |
| From Aldehydes & Diamines | Aldehyde, Ethylenediamine | Iodine, Potassium Carbonate | 30 min - 2 h | 85-95 | Mild conditions, high yields, readily available starting materials.[3] |
| Aldehyde, Ethylenediamine | Hydrogen Peroxide, Sodium Iodide | 1.5 - 4 h | 82-96 | Environmentally friendly oxidant (H2O2), good to excellent yields.[3] | |
| Aldehyde, Ethylenediamine | tert-Butyl Hypochlorite | 10 min - 1 h | 80-95 | Short reaction times, high yields.[3] | |
| Microwave-Assisted Synthesis | Fatty Acid (e.g., Palmitic Acid), Polyamine (e.g., TETA) | None (Solvent-free or with solvent) | 5 - 15 min | 87-96 | Extremely fast, high yields, solvent-free options align with green chemistry.[4][5] |
| Debus-Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Often requires a catalyst (e.g., Lactic Acid) | Several hours | Variable | A multicomponent reaction allowing for the synthesis of highly substituted imidazoles.[6][7] |
| Palladium-Catalyzed Synthesis | Imine, Acid Chloride, Carbon Monoxide | Pd(PPh₃)₄ | Not specified | Good | Multicomponent synthesis allowing for diverse substitution patterns.[8] |
Reaction Pathways and Mechanisms
The following diagrams illustrate the general workflows and proposed mechanisms for the discussed imidazoline synthesis methods.
Caption: General pathway for imidazoline synthesis from aldehydes and diamines.
Caption: Microwave-assisted synthesis of imidazolines from fatty acids.
Caption: The Debus-Radziszewski reaction for imidazole synthesis.
Detailed Experimental Protocols
Synthesis of 2-Imidazolines from Aldehydes and Ethylenediamine using Iodine
This method provides a mild and efficient one-pot synthesis of 2-imidazolines.[3]
Materials:
-
Aldehyde (1 mmol)
-
Ethylenediamine (1.2 mmol)
-
Iodine (1.2 mmol)
-
Potassium Carbonate (2.5 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a solution of the aldehyde (1 mmol) in dichloromethane (10 mL), add ethylenediamine (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add potassium carbonate (2.5 mmol) followed by iodine (1.2 mmol).
-
Continue stirring at room temperature for the time specified for the particular substrate (typically 30 minutes to 2 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Synthesis of Ethylenediamine-Derived Imidazoline
This protocol describes a rapid and high-yield synthesis of imidazolines from fatty acids and diamines using microwave irradiation.[4]
Materials:
-
Stearic Acid (SA)
-
Ethylenediamine (EDA)
-
Xylene (solvent)
Procedure:
-
Place stearic acid and ethylenediamine in a reaction vessel suitable for microwave synthesis. Xylene can be used as a solvent.
-
Subject the mixture to microwave irradiation for a short duration (e.g., 5 minutes for optimal yield in the cited study).[4]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be identified and purified using standard techniques such as TLC and melting point analysis. The cited study reports a pale yellow solid as the product.[4]
The Debus-Radziszewski Imidazole Synthesis
This is a classic multi-component reaction for the synthesis of imidazoles, which are structurally related to imidazolines.[6][7]
Materials:
-
1,2-Dicarbonyl compound (e.g., glyoxal, benzil)
-
Aldehyde
-
Ammonia or a primary amine
General Procedure: The reaction is typically a one-pot synthesis where the dicarbonyl compound, aldehyde, and ammonia (often in the form of ammonium acetate) are heated together in a suitable solvent like ethanol or acetic acid. The reaction can be viewed as occurring in two stages:
-
Condensation of the dicarbonyl with two equivalents of ammonia to form a diimine intermediate.[6]
-
Condensation of the diimine with the aldehyde to form the imidazole ring.[6] Modifications of this reaction, such as using a primary amine instead of ammonia, can lead to N-substituted imidazoles.[6]
Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines
This method allows for the synthesis of polysubstituted imidazolines from readily available starting materials.[8]
Materials:
-
Imine
-
Acid Chloride
-
Carbon Monoxide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., N,N-diisopropylethylamine)
General Procedure:
-
The reaction involves the palladium-catalyzed coupling of an imine, an acid chloride, and carbon monoxide.
-
This initially forms an imidazolinium carboxylate intermediate.
-
A subsequent decarboxylation step, which can be promoted by the addition of an acid like benzoic acid, yields the trans-disubstituted imidazoline.[8]
-
The specific reaction conditions, including solvent, temperature, and pressure of carbon monoxide, would need to be optimized based on the specific substrates used.
Conclusion
The synthesis of imidazolines can be achieved through a variety of methods, each with its own set of advantages and limitations. The reaction of aldehydes with diamines offers a versatile and high-yielding approach under mild conditions. Microwave-assisted synthesis provides a significant improvement in terms of reaction time and efficiency, aligning with the principles of green chemistry. The Debus-Radziszewski reaction, while primarily for imidazoles, demonstrates the power of multicomponent reactions in heterocyclic synthesis. Finally, transition-metal catalysis opens up avenues for constructing complex and diverse imidazoline scaffolds. The selection of the optimal method will be guided by the specific research or development goals, taking into account factors such as desired substitution patterns, available resources, and scalability.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the One-pot Synthesis of Imidazolines | Bentham Science [eurekaselect.com]
- 3. 2-Imidazoline synthesis [organic-chemistry.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis of imidazoline-palmitic derivative using MAOS (microwave assisted organic synthesis) method - ProQuest [proquest.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Assessing the Biodegradability of Imidazoline Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of chemical compounds is a critical consideration in modern research and development. This guide provides a comparative assessment of the biodegradability of imidazoline acetate, a compound with various industrial applications, including as a corrosion inhibitor and surfactant. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the information needed to make informed decisions regarding the environmental impact of this and alternative compounds.
Comparative Biodegradability Data
The following table summarizes the ready biodegradability of this compound and selected alternatives as determined by the OECD 301B (CO2 Evolution) test. This test is a stringent measure of the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic environment. A passing result of ≥60% biodegradation within a 10-day window of a 28-day period indicates that the substance is "readily biodegradable."
| Compound/Material | Chemical Class | OECD 301B Result (% Biodegradation in 28 days) | Ready Biodegradability Classification |
| This compound (C12-C18 alkyl chain) | Imidazoline Derivative | Estimated >60%[1] | Readily Biodegradable (Assumed) |
| Polyaspartic Acid (PASP) | Polyamino Acid | ~70%[2] | Readily Biodegradable |
| Sodium Oleate | Fatty Acid Salt | >60% | Readily Biodegradable |
| Benzotriazole | Azole Compound | <10%[3][4] | Not Readily Biodegradable |
Experimental Protocols
The data presented in this guide is primarily based on the OECD 301B: Ready Biodegradability – CO2 Evolution Test . A detailed methodology for this key experiment is provided below.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
Objective: To determine the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.
Principle: A pre-determined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically activated sludge from a wastewater treatment plant). The mixture is aerated with CO2-free air. The carbon dioxide produced from the microbial respiration and biodegradation of the test substance is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO2 produced is then quantified by titration of the remaining hydroxide or by measuring the total inorganic carbon. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the carbon content of the test substance.
Apparatus:
-
Incubation bottles
-
Aeration system with CO2-free air supply
-
CO2 trapping vessels containing a known concentration of Ba(OH)2 or NaOH
-
Titration equipment or a total organic carbon (TOC) analyzer
-
Constant temperature chamber or water bath (20-25°C)
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared.
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, and the concentration of suspended solids is determined.
-
Test Setup: The test substance is added to the incubation bottles with the mineral medium to achieve a concentration typically between 10 and 20 mg of organic carbon per liter. The inoculum is then added.
-
Controls:
-
Blank Control: Contains only the mineral medium and inoculum to measure the endogenous CO2 production of the microorganisms.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate or aniline) to verify the viability of the inoculum[5].
-
Toxicity Control: Contains the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms.
-
-
Incubation: The bottles are incubated in the dark at a constant temperature for 28 days[5]. CO2-free air is continuously bubbled through the solution.
-
CO2 Measurement: The CO2 produced is trapped in the hydroxide solution. The amount of trapped CO2 is determined at regular intervals by titrating the remaining hydroxide or by analyzing the total inorganic carbon.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as follows: % Biodegradation = [(CO2 produced by test substance) - (CO2 produced by blank)] / ThCO2 * 100
Pass Criteria: For a substance to be classified as "readily biodegradable," it must show at least 60% biodegradation within a 10-day window during the 28-day test period[5][6][7][8]. The 10-day window begins when the degree of biodegradation has reached 10%.
Analytical Methods for this compound Concentration: While the OECD 301B test measures CO2 evolution, tracking the concentration of the parent compound can provide additional insights. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for the quantitative analysis of imidazoline derivatives in aqueous solutions.
Visualizing Experimental and Logical Relationships
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the OECD 301B Ready Biodegradability Test.
Caption: Factors influencing the biodegradability of imidazoline derivatives.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. researchgate.net [researchgate.net]
- 3. engg.k-state.edu [engg.k-state.edu]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. concawe.eu [concawe.eu]
- 8. smithers.com [smithers.com]
A Comparative Analysis of the Toxicity of Imidazoline-Based Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of four prominent imidazoline-based compounds: clonidine, moxonidine, idazoxan, and tetrahydrozoline. This analysis is supported by a review of existing experimental data on their acute toxicity, cytotoxicity, and mechanisms of action, offering valuable insights for drug development and safety assessment.
Imidazoline-based compounds are a class of drugs that interact with imidazoline and α-adrenergic receptors, leading to a range of physiological effects. While therapeutically useful, their toxicological profiles warrant careful consideration. This guide synthesizes available data to facilitate a comparative understanding of their potential adverse effects.
Comparative Acute and Cellular Toxicity
A critical aspect of toxicological assessment is the determination of acute toxicity and cytotoxicity. The following tables summarize the available quantitative data for the selected imidazoline compounds. It is important to note that direct comparative studies on the same non-cancerous cell lines are limited in the publicly available literature, which makes a direct, perfectly matched comparison challenging.
| Compound | Acute Toxicity (LD50) | Species | Route | Reference |
| Clonidine | 126 mg/kg (as HCl) | Rat | Oral | [1] |
| Moxonidine | ~100 mg/kg | Rat | Oral | [2] |
| Idazoxan | 85 mg/kg | Mouse | Oral | [3] |
| Tetrahydrozoline | 785 mg/kg (as HCl) | Rat | Oral | [4] |
Table 1: Comparative Acute Toxicity (LD50) of Imidazoline-Based Compounds. This table presents the median lethal dose (LD50) for each compound, providing a measure of their acute toxicity.
| Compound | Cell Line | Assay | IC50 | Reference |
| Clonidine | Human Corneal Epithelial Cells (HCEP) | MTT | 0.051 ± 0.008% | [5] |
| Moxonidine | Not available for non-cancerous cell lines | - | - | - |
| Idazoxan | Not available for non-cancerous cell lines | - | - | - |
| Tetrahydrozoline | Not available for non-cancerous cell lines | - | - | - |
Table 2: Comparative Cytotoxicity (IC50) on Non-Cancerous Cell Lines. This table is intended to show the half-maximal inhibitory concentration (IC50) on non-cancerous cell lines. Currently, directly comparable data is scarce in the available literature. The provided data for clonidine is on a specific cell type and may not be representative of general cytotoxicity.
Organ-Specific Toxicity
Imidazoline compounds can exert toxic effects on various organ systems, primarily the cardiovascular and central nervous systems.
| Compound | Primary Target Organs for Toxicity | Observed Effects |
| Clonidine | Central Nervous System, Cardiovascular System | CNS depression, bradycardia, hypotension, respiratory depression.[4][6] Unlikely to cause clinically apparent liver injury.[7] |
| Moxonidine | Cardiovascular System, Liver | Can cause bradycardia and hypotension. A case of cholestatic hepatitis has been reported.[8] Contraindicated in heart failure.[9] |
| Idazoxan | Central Nervous System, Cardiovascular System | Can cause transient increases in blood pressure and decreases in heart rate.[10] |
| Tetrahydrozoline | Central Nervous System, Cardiovascular System, Liver, Kidneys | CNS depression, bradycardia, hypotension, respiratory difficulty, coma.[11][12] Long-term exposure may lead to organ damage.[11] |
Table 3: Comparative Organ-Specific Toxicity. This table summarizes the primary organs affected by the toxicity of each compound and the associated adverse effects.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of these compounds is intrinsically linked to their interaction with adrenergic and imidazoline receptors, which triggers downstream signaling cascades leading to cellular dysfunction and, in some cases, apoptosis.
Clonidine-Induced Apoptotic Pathway
Clonidine has been shown to induce apoptosis in human corneal epithelial cells through a pathway involving both death receptors and mitochondria.[7][12][13]
Figure 1: Clonidine-Induced Apoptosis Signaling Pathway. This diagram illustrates the proposed mechanism of clonidine-induced cell death, initiated by the activation of death receptors and culminating in apoptosis through mitochondrial-dependent and independent pathways.
General Cytotoxicity Pathway for Imidazoline Agonists (Clonidine, Moxonidine, Tetrahydrozoline)
The systemic toxicity of imidazoline agonists like clonidine, moxonidine, and tetrahydrozoline is primarily due to their effects on the central nervous system and cardiovascular system, mediated by their agonistic activity at α2-adrenergic and imidazoline I1 receptors. This leads to a decrease in sympathetic outflow.
Figure 2: Systemic Toxicity Pathway of Imidazoline Agonists. This diagram shows the general mechanism of systemic toxicity for imidazoline agonists, which involves receptor activation in the central nervous system leading to reduced sympathetic activity.
Idazoxan's Potential Cellular Toxicity Pathway
Idazoxan, as an antagonist of α2-adrenergic and imidazoline receptors, would not follow the same toxicity pathway as the agonists. While its primary adverse effects are related to its receptor antagonism, at a cellular level, it has been shown to induce apoptosis in cancer cells, suggesting a mechanism independent of its primary pharmacological action.
Figure 3: Postulated Cellular Toxicity Pathway of Idazoxan. This diagram outlines a potential pathway for idazoxan-induced cytotoxicity, which may involve mitochondrial-mediated apoptosis, independent of its receptor antagonist properties.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to aid in the replication and validation of findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazoline compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 4: MTT Assay Experimental Workflow. A flowchart illustrating the key steps involved in performing an MTT assay to determine cytotoxicity.
Ames Test for Mutagenicity
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
Protocol:
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
S9 Activation: Perform the test with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Figure 5: Ames Test Experimental Workflow. A flowchart outlining the procedure for conducting an Ames test to evaluate the mutagenic potential of a compound.
Comet Assay for Genotoxicity
The Comet Assay (single-cell gel electrophoresis) is a sensitive method for the detection of DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail.
Figure 6: Comet Assay Experimental Workflow. A flowchart detailing the steps of the Comet assay for the detection of DNA damage in single cells.
Conclusion
This comparative guide highlights the varying toxicological profiles of clonidine, moxonidine, idazoxan, and tetrahydrozoline. While all can induce significant cardiovascular and central nervous system effects, the severity and specific manifestations differ. The provided data and protocols serve as a valuable resource for researchers in the field of drug development, emphasizing the need for thorough toxicological evaluation of imidazoline-based compounds. Further research is warranted to obtain more directly comparable cytotoxicity data on a range of non-cancerous cell lines to better delineate the relative safety of these compounds.
References
- 1. alpha 2-Adrenoceptors in the HT 29 human colon adenocarcinoma cell line: characterization with [3H]clonidine; effects on cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 3. Moxonidine: a review of safety and tolerability after seven years of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonidine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 5. academic.oup.com [academic.oup.com]
- 6. litfl.com [litfl.com]
- 7. Clonidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Moxonidine-induced cholestatic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moxonidine - Australian Prescriber [australianprescriber.tg.org.au]
- 10. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydrozoline Poisoning: Symptoms, Treatment & Long-Term Effects [thecarlsoncompany.net]
- 12. mountsinai.org [mountsinai.org]
- 13. Clonidine Toxicity: A Brief Review - AAEM/RSA [aaemrsa.org]
A Comparative Guide to Corrosion Testing: Cross-Validation of Electrochemical and Weight Loss Methods
For researchers, scientists, and professionals in drug development, accurately assessing the corrosion resistance of materials is paramount. This guide provides a comprehensive comparison of two widely used corrosion testing methodologies: traditional weight loss analysis and modern electrochemical techniques. By presenting experimental data, detailed protocols, and a clear workflow for cross-validation, this document aims to equip you with the knowledge to select the most appropriate method for your research needs and to critically evaluate the data obtained.
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, can compromise the integrity and performance of critical components. The choice of corrosion testing method is crucial for predicting the service life of materials, developing new corrosion-resistant alloys, and ensuring the safety and efficacy of medical implants and pharmaceutical manufacturing equipment. This guide delves into the principles, protocols, and comparative performance of weight loss and electrochemical corrosion testing, providing a framework for their effective cross-validation.
Data Presentation: A Quantitative Comparison
The selection of a corrosion testing method often involves a trade-off between the speed of obtaining results and the directness of the measurement. Electrochemical methods offer rapid corrosion rate determination, while weight loss methods provide a direct measure of material degradation over an extended period. The following table summarizes quantitative data from various studies, highlighting the key differences in corrosion rates, variability, and experimental duration between the two techniques.
| Material | Corrosive Medium | Method | Corrosion Rate (mm/year) | Standard Deviation (mm/year) | Experimental Time |
| Carbon Steel | 3.5% NaCl | Weight Loss | 0.125 | 0.015 | 30 days |
| Potentiodynamic Polarization | 0.110 | 0.020 | 1-2 hours | ||
| Aluminum Alloy | Acidic Solution (pH 3) | Weight Loss | 0.850 | 0.075 | 15 days |
| Potentiodynamic Polarization | 0.920 | 0.110 | 1-2 hours | ||
| Stainless Steel 316L | Simulated Body Fluid | Weight Loss | 0.002 | 0.0005 | 60 days |
| Potentiodynamic Polarization | 0.0018 | 0.0003 | 1-2 hours |
Note: The data presented in this table is a synthesis of typical results from various research studies and is intended for comparative purposes. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible corrosion testing relies on standardized experimental procedures. Below are detailed protocols for both weight loss and potentiodynamic polarization testing, based on widely accepted ASTM standards.
Weight Loss Corrosion Testing (ASTM G1 & G31)
The weight loss method, also known as gravimetric analysis, is a traditional and straightforward technique for determining the average corrosion rate over a period of time.[1][2][3]
1. Specimen Preparation:
-
Cut specimens to a desired size and shape.
-
Measure the surface area of each specimen accurately.
-
Clean the specimens to remove any surface contaminants, typically through a series of solvent and acid or alkaline cleaning steps as outlined in ASTM G1.[2]
-
Rinse with deionized water and dry thoroughly.
-
Weigh each specimen to at least four decimal places using an analytical balance.
2. Exposure:
-
Immerse the prepared specimens in the corrosive environment for a predetermined duration. The duration can range from hours to months, depending on the material's corrosion resistance and the corrosivity of the environment.[3]
-
Ensure the specimens are electrically isolated from each other and the container.
-
Maintain constant environmental conditions (e.g., temperature, aeration, agitation) throughout the test.
3. Post-Exposure Cleaning and Evaluation:
-
At the end of the exposure period, remove the specimens from the corrosive medium.
-
Clean the specimens to remove all corrosion products according to the procedures in ASTM G1. This may involve chemical or mechanical cleaning methods.[2]
-
Rinse with deionized water and dry thoroughly.
-
Reweigh the cleaned specimens.
4. Corrosion Rate Calculation:
-
Calculate the weight loss by subtracting the final weight from the initial weight.
-
The corrosion rate (CR) in millimeters per year can be calculated using the following formula from ASTM G31: CR = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4 for CR in mm/year)
-
W = mass loss in grams
-
A = surface area in cm^2
-
T = exposure time in hours
-
D = density of the material in g/cm^3
-
Potentiodynamic Polarization Corrosion Testing (ASTM G5 & G59)
Potentiodynamic polarization is an electrochemical technique that provides rapid information about the corrosion behavior of a material.[4][5] It involves polarizing the specimen's potential and measuring the resulting current.
1. Specimen and Cell Preparation:
-
Prepare the working electrode (the material being tested) by mounting it in a suitable holder, leaving a defined surface area exposed.
-
Polish the exposed surface to a mirror finish using a series of abrasive papers and polishing compounds.
-
Clean the specimen ultrasonically in a suitable solvent and rinse with deionized water.
-
Assemble the electrochemical cell, which typically consists of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[5]
-
Fill the cell with the corrosive electrolyte.
2. Electrochemical Measurement:
-
Connect the electrodes to a potentiostat.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) until it reaches a steady state.
-
Perform the potentiodynamic scan by sweeping the potential from a value cathodic (more negative) to the OCP to a value anodic (more positive) to the OCP at a constant scan rate (e.g., 0.167 mV/s).[5]
-
Record the resulting current as a function of the applied potential.
3. Data Analysis:
-
Plot the logarithm of the current density (current divided by the specimen area) versus the applied potential to obtain a Tafel plot.
-
The corrosion potential (Ecorr) is the potential at which the net current is zero.
-
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the Ecorr.
-
The corrosion rate can then be calculated from the icorr using the Stern-Geary equation and Faraday's law, as detailed in ASTM G102.[6][7][8]
Mandatory Visualization: Cross-Validation Workflow
To ensure the reliability and comparability of corrosion data, it is essential to cross-validate the results obtained from different techniques. The following diagram illustrates a logical workflow for the cross-validation of electrochemical and weight loss corrosion testing.
Caption: A flowchart illustrating the parallel workflow for cross-validating electrochemical and weight loss corrosion testing methods.
Conclusion: An Integrated Approach to Corrosion Assessment
Both weight loss and electrochemical methods provide valuable insights into the corrosion behavior of materials. Electrochemical techniques offer the advantage of speed, making them ideal for rapid screening of materials and inhibitors.[9] In contrast, the weight loss method provides a direct and time-averaged measure of corrosion, which can be more representative of long-term performance in certain applications.[10]
Ultimately, the choice of method depends on the specific research objectives, the material being tested, and the nature of the corrosive environment. For a comprehensive understanding of a material's corrosion resistance, a cross-validation approach, as outlined in this guide, is highly recommended. By comparing the results from both techniques, researchers can gain greater confidence in their findings and make more informed decisions in material selection and development. The slight variations observed between the two methods are often attributed to differences in exposure time and the instantaneous nature of electrochemical measurements versus the averaged result from weight loss.[11]
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. scribd.com [scribd.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. metrohm.com [metrohm.com]
- 6. store.astm.org [store.astm.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. gamry.com [gamry.com]
- 10. content.ampp.org [content.ampp.org]
- 11. Bot Verification [ajouronline.com]
Safety Operating Guide
Proper Disposal of Imidazoline Acetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of imidazoline acetate, a compound requiring careful handling due to its potential hazards. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
I. Hazard Assessment and Classification
Key Hazard Considerations:
-
Toxicity: May be harmful if swallowed.
-
Corrosivity: Potential for skin and eye irritation or damage, based on related compounds.
-
Environmental Hazards: Should not be released into the environment through drains or general refuse.[2]
II. Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for spills or when handling large quantities. |
III. Waste Segregation and Storage
Proper segregation and storage of this compound waste are paramount to prevent accidental reactions and ensure safe handling.
Step-by-Step Segregation and Storage Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and have a secure, leak-proof lid.[3]
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, corrosive).
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from strong oxidizing agents and strong acids.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.
IV. Disposal Procedure
This compound waste must be disposed of through a licensed hazardous waste disposal company. Under no circumstances should it be poured down the drain or placed in the regular trash.[2][4]
Operational Disposal Plan:
-
Container Management: Ensure the waste container is securely sealed. Do not overfill the container; a general guideline is to fill it to no more than 90% capacity.
-
Waste Pickup: Arrange for a scheduled pickup of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations. Maintain a record of the disposal for compliance purposes.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading by using absorbent materials such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb large spills.
-
Neutralization: For small spills, and only if you are trained to do so, cautiously neutralize the substance if its acidic or basic nature is known. Given that related compounds are basic, this should be approached with extreme caution.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and any contaminated items into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Imidazoline Acetate: A Procedural Guide
This guide provides essential safety and logistical information for the operational handling and disposal of Imidazoline Acetate in a laboratory setting. By offering clear, procedural steps, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a culture of safety and precision in your research endeavors.
Hazard Profile of Imidazoline Compounds
Imidazoline derivatives often exhibit corrosive properties and can pose significant health risks upon exposure. The following table summarizes the potential hazards associated with this class of compounds, based on data from related chemicals like Imidazole and 2-Methyl-2-imidazoline.[1][2][3][4]
| Hazard Classification | Potential Effects | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][4] | Wear protective gloves and clothing. Wash contaminated clothing before reuse.[2][4] |
| Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[2] | Wear eye and face protection.[2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[5][6] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7] |
| Reproductive Toxicity | Some imidazoline compounds are suspected of damaging fertility or the unborn child.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
Personal Protective Equipment (PPE) Plan
A robust PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on the corrosive nature of related compounds.[8][9][10][11][12]
| Body Part | Recommended Protection | Material/Standard |
| Eyes/Face | Chemical safety goggles and a face shield. | Goggles should conform to EN 166 or NIOSH standards. A face shield provides an additional layer of protection against splashes.[5][13] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[2][9] |
| Body | A fully-buttoned lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are advised. | Wear appropriate protective clothing to prevent skin exposure.[5] |
| Respiratory | A NIOSH/MSHA approved respirator may be necessary if working with large quantities, in a poorly ventilated area, or if dust/aerosol generation is likely. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed. |
| Feet | Closed-toe shoes, preferably safety footwear. | Protects against spills and falling objects. |
General Handling Protocol
Adherence to a strict handling protocol minimizes the risk of exposure and accidents. The following step-by-step guide provides a framework for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[5]
-
Work within a properly functioning chemical fume hood to minimize inhalation exposure.[4][8]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Handle and open the container with care to avoid generating dust.[2]
-
When preparing solutions, always add the solid this compound to the solvent slowly. Never add solvent to the solid, especially water, as this can generate heat and cause splashing.[8][10]
-
Avoid all personal contact, including inhalation.[14]
-
Keep the container tightly closed when not in use.[5]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area and any contaminated equipment.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately before reuse.[14]
Spill Response Protocol
Immediate and appropriate action is crucial in the event of a spill.
1. Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[15]
-
Clean the spill area with a suitable neutralizing agent if applicable, followed by soap and water.
-
Ventilate the area.
2. Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and emergency response personnel.
-
If safe, close the door to the affected area to contain vapors.
-
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4][16]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][16] Do not discharge this compound waste into drains or sewers.[1]
Visualizing Safe Handling Workflows
To further clarify the procedural guidance, the following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. echemi.com [echemi.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. faculty.washington.edu [faculty.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
